De Novo Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid: A Comprehensive Mechanistic Guide
Executive Summary (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly versatile chiral building block frequently utilized in the design of advanced therapeutics, including PRMT5 inhibitors[1], cyclic peptide modulat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly versatile chiral building block frequently utilized in the design of advanced therapeutics, including PRMT5 inhibitors[1], cyclic peptide modulators for TNF receptor 1[2], and monoacylglycerol lipase modulators[3]. Synthesizing this sterically demanding morpholine derivative requires strict stereochemical control. This whitepaper outlines a robust, self-validating, six-step "chiral pool" synthetic route starting from D-serine, ensuring high enantiomeric purity and excellent overall yield.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the morpholine core relies on the stereoretentive cyclization of an acyclic precursor. By utilizing D-serine ((R)-serine) as the starting material, the C3 stereocenter of the target molecule is pre-installed[4]. The 6,6-dimethyl ether linkage is formed via the regioselective opening of isobutylene oxide (2,2-dimethyloxirane), followed by a chemoselective activation of the primary alcohol to facilitate an intramolecular SN2 cyclization.
Retrosynthetic disconnection of (R)-6,6-dimethylmorpholine-3-carboxylic acid.
Step-by-Step Synthetic Protocols
The following workflow details the causality behind each experimental choice, ensuring a self-validating system for bench scientists.
Step-by-step synthetic workflow from (R)-serine to the target morpholine.
Step 1: Carboxyl Protection (Esterification)
Procedure: Suspend (R)-serine in anhydrous methanol at 0 °C. Slowly add thionyl chloride (SOCl2, 1.2 eq). Reflux the mixture for 4 hours, then concentrate in vacuo.
Causality: The carboxylic acid must be masked to prevent zwitterion formation and unwanted side reactions during the subsequent nucleophilic epoxide opening.
Validation: 1H NMR will show a sharp singlet at ~3.7 ppm corresponding to the new methyl ester group.
Step 2: Regioselective Epoxide Opening
Procedure: Dissolve the (R)-serine methyl ester hydrochloride in methanol. Add triethylamine (Et3N, 2.5 eq) followed by isobutylene oxide (1.1 eq). Heat at 60 °C overnight.
Causality: The primary amine of serine acts as a nucleophile. Due to the steric bulk of the gem-dimethyl group on the epoxide, nucleophilic attack occurs exclusively at the less hindered primary carbon (C5), yielding a secondary amine and a tertiary alcohol.
Validation: Mass spectrometry will confirm the adduct mass. TLC will show the consumption of the primary amine (ninhydrin positive, but shifted Rf).
Step 3: Amine Protection (N-Boc)
Procedure: Dissolve the crude diol in dichloromethane (DCM). Add Et3N (1.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.1 eq). Stir at room temperature for 6 hours.
Causality: The secondary amine must be protected to prevent aziridine formation or intermolecular oligomerization during the strong-base cyclization step[4].
Validation: Disappearance of the basic amine spot on TLC. 1H NMR shows a massive 9H singlet at ~1.4 ppm (Boc group).
Step 4: Chemoselective O-Activation
Procedure: Cool the N-Boc diol solution in DCM to 0 °C. Add anhydrous pyridine (2.0 eq) and p-toluenesulfonyl chloride (TsCl, 1.05 eq). Stir at 0 °C to room temperature for 12 hours.
Causality: The bulky TsCl reagent reacts exclusively with the unhindered primary alcohol of the serine side chain. The sterically encumbered tertiary alcohol remains completely unreacted, setting the stage for cyclization.
Validation: 1H NMR reveals aromatic protons (7.3–7.8 ppm) and a characteristic downfield shift of the primary CH2 protons adjacent to the newly formed tosylate.
Procedure: Dissolve the mono-tosylate in anhydrous THF at 0 °C. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 4 hours, allowing the reaction to warm to room temperature.
Causality: NaH deprotonates the tertiary alcohol to form a highly reactive tertiary alkoxide. This alkoxide undergoes a rapid, entropy-favored intramolecular SN2 displacement of the adjacent primary tosylate, closing the 6-membered morpholine ring.
Validation: 1H NMR shows the complete disappearance of the tosyl aromatic protons. The morpholine ring protons will exhibit characteristic rigid, cyclic coupling patterns.
Step 6: Global Deprotection
Procedure:
Ester Hydrolysis: Treat the protected morpholine with LiOH (2.0 eq) in a 1:1 mixture of THF/H2O for 2 hours at room temperature. Acidify to pH 3 and extract with ethyl acetate.
Boc Removal: Dissolve the resulting acid in 4M HCl in dioxane. Stir for 2 hours at room temperature[3]. Concentrate to yield the final product as a hydrochloride salt.
Causality: Sequential deprotection ensures the integrity of the morpholine ring. The final acidic treatment cleanly removes the Boc group, generating the target compound.
Validation: Mass spectrometry confirms the final product with a characteristic m/z of 159.1 [M+H]+[5].
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative yields and critical control points for the 6-step sequence.
Step
Transformation
Intermediate Generated
Typical Yield (%)
Key Mechanistic Control
1
Esterification
(R)-Serine methyl ester
95 - 98
Acid-catalyzed Fischer esterification
2
Epoxide Opening
N-Alkylated diol
80 - 85
Steric control (attack at less hindered carbon)
3
N-Protection
N-Boc diol
90 - 95
Electrophilic trapping of secondary amine
4
O-Activation
Primary tosylate
75 - 80
Chemoselective sulfonylation of primary OH
5
Cyclization
Protected morpholine
70 - 75
Entropy-driven intramolecular SN2 displacement
6
Deprotection
Target compound
85 - 90
Base-catalyzed hydrolysis & acidolysis
Note: The overall yield of the sequence typically ranges from 30% to 40%, which is highly efficient for the de novo construction of heavily substituted chiral heterocycles.
Enantioselective synthesis of 6,6-dimethylmorpholine-3-carboxylic acid
An In-Depth Technical Guide to the Enantioselective Synthesis of 6,6-Dimethylmorpholine-3-carboxylic Acid Executive Summary Chiral morpholine derivatives are foundational scaffolds in modern medicinal chemistry, prized f...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Enantioselective Synthesis of 6,6-Dimethylmorpholine-3-carboxylic Acid
Executive Summary
Chiral morpholine derivatives are foundational scaffolds in modern medicinal chemistry, prized for their ability to enhance the pharmacokinetic properties of therapeutic agents, including metabolic stability and aqueous solubility.[1] The target molecule, 6,6-dimethylmorpholine-3-carboxylic acid, incorporates key structural features: a chiral center at C3 crucial for specific biological interactions, a gem-dimethyl group at C6 to impart conformational rigidity and block metabolic pathways, and a carboxylic acid handle for further derivatization or as a critical pharmacophore. The enantioselective synthesis of this molecule presents a significant challenge, primarily in establishing the C3 stereocenter with high fidelity. This guide provides a comprehensive overview of plausible, robust strategies for its asymmetric synthesis, grounded in established catalytic methodologies. We will dissect three primary approaches: a chiral Brønsted acid-catalyzed aza-benzilic ester rearrangement to form a morpholinone precursor, a tandem titanium-catalyzed hydroamination/ruthenium-catalyzed asymmetric transfer hydrogenation, and a classical chiral auxiliary-mediated diastereoselective cyclization. Each strategy is evaluated for its mechanistic elegance, potential efficiency, and practical applicability in a drug discovery and development context.
Introduction: The Strategic Value of the 6,6-Dimethylmorpholine-3-carboxylic Acid Scaffold
The morpholine ring is a "privileged" heterocyclic motif in drug design.[1] Its incorporation often confers improved physicochemical properties compared to analogous carbocyclic or acyclic structures. The precise control of stereochemistry is paramount, as different enantiomers of a drug can exhibit vastly different efficacy and safety profiles.
The subject of this guide, 6,6-dimethylmorpholine-3-carboxylic acid, presents a unique combination of features:
C3-Carboxylic Acid: This functional group provides a versatile point for amide coupling to build more complex molecules or can act as a key hydrogen bond donor/acceptor or a metal-chelating group to interact with a biological target.
C6-Gem-Dimethyl Group: This structural element serves two primary purposes. First, it can act as a metabolic shield, preventing enzymatic oxidation at the adjacent positions. Second, it restricts the conformational flexibility of the morpholine ring, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity.
Chiral Center at C3: The stereochemistry at this position is critical for defining the three-dimensional arrangement of substituents and, consequently, the molecule's interaction with chiral biological macromolecules like enzymes and receptors.
The primary hurdle in synthesizing this target is the enantioselective construction of the C3 stereocenter. Catalytic asymmetric methods offer the most efficient and atom-economical solutions to this challenge.[1]
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals several potential bond disconnections that form the basis of our strategic approaches. The core challenge is the stereocontrolled formation of the C3-N or C3-C4 bond.
Caption: High-level retrosynthetic strategies for the target molecule.
This analysis leads to three distinct forward-synthetic strategies:
Strategy A: Asymmetric Synthesis via a Morpholinone Intermediate. This approach involves the catalytic asymmetric construction of a chiral morpholin-2-one precursor, which can be subsequently reduced to the desired morpholine. The aza-benzilic ester rearrangement is a powerful tool for this transformation.[2][3]
Strategy B: Tandem Hydroamination and Asymmetric Transfer Hydrogenation (ATH). A highly convergent one-pot strategy where an aminoalkyne substrate first undergoes intramolecular hydroamination to form a cyclic imine, which is then reduced in situ with high enantioselectivity by a chiral catalyst.[4][5]
Strategy C: Diastereoselective Synthesis using a Chiral Auxiliary. A classical and robust method where a chiral auxiliary directs the formation of the new stereocenter, followed by cleavage of the auxiliary.
This strategy hinges on an elegant domino reaction that constructs the C3-substituted morpholinone core with high enantiocontrol. The reaction proceeds via a [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, which is formally an asymmetric aza-benzilic ester rearrangement, catalyzed by a chiral phosphoric acid (CPA).[2] Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of asymmetric transformations.[6]
Mechanistic Rationale
The proposed starting materials are 2-amino-2-methylpropan-1-ol and methyl 2,2-dimethoxy-3-oxobutanoate (a protected pyruvic aldehyde derivative). The chiral phosphoric acid catalyst is proposed to activate the imine intermediate formed in situ, facilitating a highly organized, enantioselective cyclization and subsequent rearrangement. The bulky catalyst creates a chiral pocket that allows the reaction to proceed through a low-energy transition state for one enantiomer while disfavoring the other.
Caption: Proposed catalytic cycle for the enantioselective synthesis of the morpholinone precursor.
To a flame-dried Schlenk flask under an argon atmosphere, add (R)-TRIP, 4Å molecular sieves, and anhydrous toluene.
Add 2-amino-2-methylpropan-1-ol and stir the mixture at room temperature for 15 minutes.
Cool the reaction mixture to 0 °C.
Add methyl 2,2-dimethoxy-3-oxobutanoate dropwise over 10 minutes.
Allow the reaction to stir at 0 °C for 24-48 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the chiral morpholinone.
The resulting morpholinone can be reduced (e.g., with LiAlH₄ or BH₃·THF) and the ester subsequently hydrolyzed to yield the target 6,6-dimethylmorpholine-3-carboxylic acid.
Anticipated Data
Based on analogous transformations reported in the literature, this strategy is expected to deliver the morpholinone intermediate with high stereocontrol.[2][3]
Strategy B: Tandem Hydroamination/Asymmetric Transfer Hydrogenation (ATH)
This elegant one-pot procedure combines two catalytic cycles to efficiently convert a simple aminoalkyne into the final chiral morpholine product.[5] It represents a highly atom-economical approach, as the intermediate cyclic imine is not isolated. The success of the ATH step relies on a chiral ruthenium catalyst, with hydrogen-bonding interactions between the substrate and the catalyst ligand being crucial for high enantioselectivity.[4][5]
Conceptual Workflow
The synthesis begins with an N-protected 4-amino-4-methylpent-2-yn-1-ol. This precursor undergoes an intramolecular hydroamination catalyzed by a titanium complex to form a five-membered cyclic imine. Subsequently, a chiral Ru-complex, such as [(S,S)-Ts-DPEN]Ru, mediates the asymmetric transfer hydrogenation using formic acid/triethylamine as the hydrogen source to deliver the enantioenriched morpholine.
Strategic Approaches to the Chiral Resolution of 6,6-Dimethylmorpholine-3-carboxylic Acid
An In-Depth Technical Guide for Drug Development Professionals Foreword: The Imperative of Chirality in Modern Drug Design In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Imperative of Chirality in Modern Drug Design
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. 6,6-Dimethylmorpholine-3-carboxylic acid, a substituted cyclic amino acid, represents a chiral scaffold of significant interest. Its enantiomers can exhibit vastly different biological activities, with one potentially being a potent therapeutic while the other could be inactive or even harmful. Therefore, the ability to isolate and produce this molecule as a single, pure enantiomer is a critical prerequisite for its advancement as a drug candidate.
This guide provides a comprehensive technical overview of the primary strategies for the chiral resolution of racemic 6,6-dimethylmorpholine-3-carboxylic acid. We will move beyond mere procedural lists to explore the underlying scientific principles, the causality behind experimental choices, and the self-validating systems required for robust and scalable enantioseparation. This document is intended for researchers, chemists, and process development scientists dedicated to the rigorous and precise work of chiral drug development.
Part 1: Classical Resolution via Diastereomeric Salt Formation
The most time-honored and industrially prevalent method for separating enantiomers is through the formation of diastereomeric salts.[1][2] This technique leverages the foundational principle that while enantiomers share identical physical properties, diastereomers do not.[3] By reacting the racemic carboxylic acid with a single enantiomer of a chiral base, we create a pair of diastereomeric salts—(R-acid•R-base) and (S-acid•R-base)—which will possess different solubilities, allowing for their separation by fractional crystallization.[1]
The Causality of Experimental Design
The success of this method hinges on creating a system where the solubility difference between the two diastereomeric salts is maximized. This is not a matter of chance but of rational design and empirical optimization.
The Resolving Agent: The choice of the chiral resolving agent is the most critical parameter. For a carboxylic acid like our target molecule, a variety of commercially available chiral amines should be screened. The ideal agent will form a highly crystalline, stable salt with one enantiomer while the salt of the other enantiomer remains preferentially in solution.[4] Tartaric acid and its derivatives are common and effective choices for resolving racemic amines, and conversely, chiral amines are the standard for resolving racemic acids.[4]
The Solvent System: The solvent dictates the solubility of the salts and thus the efficiency of the resolution. A solvent must be chosen in which the desired diastereomeric salt is sparingly soluble, while the other is significantly more soluble. Often, a mixture of solvents is required to fine-tune this solubility differential.
Temperature and Control: Crystallization can be under kinetic or thermodynamic control.[4] Thermodynamic control, achieved through slower cooling and longer equilibration times, favors the formation of the most stable (and typically least soluble) salt, leading to higher purity.[4] Conversely, rapid cooling (kinetic control) can sometimes trap a less stable but faster-forming crystal, which may be advantageous in certain systems.[5]
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Enzymatic Kinetic Resolution of an Amino Acid Ester.
Protocol: Lipase-Catalyzed Hydrolysis
1. Esterification of Racemic Acid:
a. Suspend 10.0 g of racemic 6,6-dimethylmorpholine-3-carboxylic acid in 100 mL of methanol.
b. Cool the mixture in an ice bath and slowly add 2.0 mL of thionyl chloride.
c. Allow the reaction to warm to room temperature and then heat at reflux for 4 hours.
d. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.
e. Dry the organic layer and concentrate to yield the racemic methyl ester.
2. Enzymatic Resolution:
a. To a solution of 5.0 g of the racemic methyl ester in 50 mL of a phosphate buffer (0.1 M, pH 7.2), add 500 mg of immobilized Candida antarctica Lipase B (e.g., Novozym 435).
b. Stir the suspension at 30-40 °C.
c. Monitor the reaction progress by taking small aliquots, extracting, and analyzing by chiral HPLC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.
d. Once ~50% conversion is reached, remove the enzyme by filtration.
3. Separation and Isolation:
a. Basify the filtrate to pH ~9-10 with 1M NaOH.
b. Extract the aqueous solution with ethyl acetate (3 x 50 mL) to remove the unreacted (R)-ester.
c. Acidify the aqueous layer to pH ~2 with 2M HCl and extract with ethyl acetate (3 x 50 mL) to isolate the (S)-acid.
d. To obtain the (R)-acid, combine the organic layers from step 3b, dry, and concentrate. Hydrolyze the resulting (R)-ester using standard acidic or basic conditions.
Data Presentation: Hypothetical EKR Results
Time (h)
Conversion (%)
e.e. of Acid (%)
e.e. of Ester (%)
E-value*
4
25
>99
33
>200
8
45
99
82
>200
12
51
96
>99
>200
16
60
90
>99
>200
*The E-value (enantioselectivity factor) is a measure of the enzyme's selectivity. Values >200 are considered excellent for synthetic purposes.
[6]
Part 3: The Self-Validating System: Analytical Chiral Chromatography
A resolution protocol is meaningless without a robust and accurate analytical method to determine its outcome. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the enantiomeric composition of a sample.
[7]
Method Development Strategy
The goal is to find a Chiral Stationary Phase (CSP) and mobile phase combination that provides baseline separation of the (R) and (S) enantiomers.
Direct vs. Indirect Methods: The direct approach, using a CSP, is generally preferred for its simplicity. [8]The indirect method involves derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.
[8]* Column Screening: For a molecule like 6,6-dimethylmorpholine-3-carboxylic acid, which has both acidic and basic functionalities, several types of CSPs are promising candidates:
Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): Excellent for amino acids, often used in reversed-phase or polar organic modes.
[7] * Polysaccharide-based Phases (e.g., Amylose or Cellulose derivatives): Highly versatile and can be used in normal-phase, reversed-phase, or polar organic modes.
Mobile Phase Optimization: The choice of mobile phase (solvents, additives, pH) is crucial for achieving separation and good peak shape. For amino acids, small amounts of acidic or basic additives (like trifluoroacetic acid or diethylamine) are often required.
Logical Flow for Analytical Method Selection
Caption: Decision tree for developing a chiral HPLC analytical method.
Protocol: Example Chiral HPLC Method
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of mobile phase.
Expected Outcome: Two well-resolved peaks corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated from the relative peak areas: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
Conclusion
The chiral resolution of 6,6-dimethylmorpholine-3-carboxylic acid is a solvable but non-trivial challenge that requires a systematic and scientifically-grounded approach. For large-scale, cost-effective production, classical diastereomeric salt resolution remains a powerful and preferred methodology. [2]Its success relies on a thorough screening of resolving agents and solvents to identify a system that provides both high purity and acceptable yield. Enzymatic kinetic resolution offers an elegant, highly selective alternative that operates under mild conditions, making it ideal for complex or sensitive substrates. The choice between these methods will ultimately depend on factors of scale, cost, timeline, and the specific chemical properties of the target molecule. In all cases, a robust and validated chiral analytical method is the indispensable tool that guides the process development and ensures the final product meets the exacting standards of the pharmaceutical industry.
References
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). Efficient Enzymatic Routes for the Synthesis of New Eight-Membered Cyclic β-Amino Acid and β-Lactam Enantiomers. Molecules, 11(11), 866–877. [Link]
Gotor, V., et al. (2007). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Beilstein Journal of Organic Chemistry, 3, 14. [Link]
Reusch, W., et al. (2023). 26.5: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
ResearchGate. (2025). ChemInform Abstract: Transformation of Amino Acids. Part 6. Enzymatic Resolution of Racemates of Cyclic Amino Acids. Request PDF. [Link]
Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. [Link]
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
DiVA. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
Advances in Engineering. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
chemeurope.com. (n.d.). Chiral resolution. Retrieved from [Link]
PharmaTutor. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]
MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
An In-Depth Technical Guide to the Physical Properties of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
This guide provides a comprehensive framework for the characterization of the physical properties of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the characterization of the physical properties of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data points. Instead, it offers a detailed exposition of the experimental methodologies required to determine these properties, grounding each protocol in established scientific principles. The focus is on creating a self-validating system of characterization, ensuring data integrity and reproducibility.
While specific experimental values for (R)-6,6-Dimethylmorpholine-3-carboxylic acid are not extensively reported in publicly accessible literature, this guide equips researchers with the necessary protocols to elucidate these properties with high confidence. The available data for its hydrochloride salt and related structures are included for reference.
Introduction to (R)-6,6-Dimethylmorpholine-3-carboxylic acid
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic compound incorporating a morpholine scaffold, a privileged structure in medicinal chemistry. The presence of both a carboxylic acid and a secondary amine group makes it an amino acid analog. Its stereochemistry and bifunctional nature suggest its potential as a valuable building block in the synthesis of novel pharmaceutical agents. Accurate determination of its physical properties is a critical first step in its development, influencing everything from reaction conditions and purification strategies to formulation and bioavailability.
Summary of Known and Predicted Physical Properties
Direct experimental data for the free acid form is sparse. However, data for the hydrochloride salt provides some insight. This table summarizes the available information and indicates the properties for which experimental determination is detailed in this guide.
Property
Value
Source / Method
Molecular Formula
C₇H₁₃NO₃
-
Molecular Weight
159.18 g/mol
-
Physical Form
Predicted to be a solid at room temperature. The hydrochloride salt is a solid.[1][2]
Visual Inspection
Melting Point
Not reported. Requires experimental determination.
See Protocol 3.1
Solubility
Not reported. Requires experimental determination.
Not reported. Requires experimental determination.
See Section 4
(Note: The hydrochloride salt, (R)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride, has a reported molecular weight of 195.64 g/mol and is a solid at room temperature).[2]
Experimental Determination of Physicochemical Properties
This section details the step-by-step methodologies for determining the key physical properties of (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0°C is expected.
Protocol 3.1: Capillary Melting Point Determination
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush a small amount of the crystalline solid.
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a column of 2.5-3.5 mm height.[3]
Apparatus Setup: Place the loaded capillary into the heating block of a Mel-Temp apparatus or similar device.
Rapid Determination (Optional but Recommended): Perform an initial rapid heating (10-20°C/min) to find an approximate melting range. This saves time during the precise measurement.
Precise Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary. Set the heating rate to 1-2°C per minute.[3]
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the interval between these two temperatures.[3]
Causality Behind Choices: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement. A tightly packed, small sample ensures uniform heat transfer.
Caption: Workflow for Melting Point Determination.
Solubility Profile
The solubility of (R)-6,6-Dimethylmorpholine-3-carboxylic acid is dictated by its zwitterionic nature at neutral pH. It is expected to show solubility in polar solvents. Testing solubility in aqueous solutions of varying pH can provide insight into the pKa values.
Protocol 3.2: Qualitative Solubility Testing
Solvent Selection: Prepare test tubes with 1 mL of the following solvents: water, 5% aqueous NaOH, and 5% aqueous NaHCO₃.[4]
Sample Addition: Add approximately 10 mg of the compound to each test tube.[4]
Observation: Vigorously shake or vortex each tube for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all.[5]
Interpretation:
Soluble in water: Indicates high polarity, characteristic of low molecular weight amino acids. The resulting solution should be tested with pH paper.[4]
Insoluble in water, soluble in 5% NaOH and 5% NaHCO₃: Characteristic of a carboxylic acid.
Insoluble in water and NaHCO₃, soluble in NaOH: Suggests a phenolic compound, which is not applicable here but is part of a standard solubility classification.
Causality Behind Choices: Sodium hydroxide, a strong base, will deprotonate the carboxylic acid and the ammonium group, forming a highly polar salt. Sodium bicarbonate, a weak base, is typically sufficient to deprotonate a carboxylic acid (pKa ~2-5) but not the ammonium group of an amino acid (pKa ~9-10).
Determination of Acid Dissociation Constants (pKa)
As an amino acid analog, the compound has at least two pKa values: one for the carboxylic acid (pKa₁) and one for the conjugate acid of the secondary amine (pKa₂). Potentiometric titration is the gold standard for this determination.[6][7]
Protocol 3.3: pKa Determination by Potentiometric Titration
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (e.g., to make a 1 mM solution). If solubility is low, a co-solvent like methanol-water can be used, but this will yield an apparent pKa.[8]
Initial pH Adjustment: Place the solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode. Add a small amount of 0.1 M HCl to lower the pH to ~1.5-2.0, ensuring both the carboxylic acid and amine are fully protonated.[8][9]
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05-0.1 mL).[8]
Data Acquisition: Record the pH after each addition of NaOH, allowing the reading to stabilize. Continue until the pH reaches ~12.[9]
Data Analysis:
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
The pKa₁ (carboxylic acid) is the pH at the half-volume to the first equivalence point.
The pKa₂ (amine) is the pH at the half-volume between the first and second equivalence points.[6][10]
Causality Behind Choices: This method directly measures the change in proton concentration as a function of added base. The regions of flattest slope on the titration curve (the buffer regions) are where pH = pKa, as predicted by the Henderson-Hasselbalch equation.[11]
(R)-6,6-Dimethylmorpholine-3-carboxylic acid chemical properties
An In-depth Technical Guide to (R)-6,6-Dimethylmorpholine-3-carboxylic acid: Properties, Synthesis, and Applications Introduction (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic compound of signific...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to (R)-6,6-Dimethylmorpholine-3-carboxylic acid: Properties, Synthesis, and Applications
Introduction
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure incorporates several key features: a stereochemically defined center at the C3 position, a morpholine ring which can enhance aqueous solubility and metabolic stability, and a gem-dimethyl group at the C6 position that provides steric bulk and can lock the ring into a preferred conformation. These attributes make it a valuable and versatile building block for the synthesis of complex, biologically active molecules.[1]
This guide provides a comprehensive overview of the chemical properties, spectroscopic characteristics, synthetic considerations, and potential applications of (R)-6,6-Dimethylmorpholine-3-carboxylic acid, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Structural Properties
The fundamental identity of a chemical entity is defined by its structure and associated physical properties. While extensive experimental data for this specific molecule is not broadly published, we can compile its core identifiers and predict certain properties based on its structure and data from closely related analogues.
Chemical Identifiers
The compound is often handled and sold as its hydrochloride salt or with a Boc-protecting group on the nitrogen to facilitate its use in synthesis.
The structure combines a carboxylic acid and a secondary amine within a morpholine scaffold. The (R)-configuration at C3 is crucial for its application in stereospecific synthesis.
Figure 1: 2D structure of (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
No specific published spectra for this compound are readily available. However, a predictive analysis based on its functional groups provides a reliable guide for its characterization.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by features from the carboxylic acid and the morpholine ring.[6]
O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the 3500-2500 cm⁻¹ region due to hydrogen bonding.[6]
C-H Stretch: Aliphatic C-H stretching bands will appear just below 3000 cm⁻¹.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected in the range of 1730-1700 cm⁻¹.[6]
C-O-C Stretch (Ether): A characteristic strong band for the morpholine ether linkage should appear between 1150-1050 cm⁻¹.
C-O Stretch (Carboxylic Acid): A medium to strong band is expected between 1320-1210 cm⁻¹.[6]
O-H Bend: A broad peak may be observed around 900 cm⁻¹.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and stereochemistry.
¹H NMR:
-COOH: A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.
Morpholine Protons: The protons on the morpholine ring (C2, C3, C5) would appear as complex multiplets between approximately 2.5-4.5 ppm. The proton at the chiral center (C3) would be coupled to the adjacent C2 protons.[7]
-C(CH₃)₂: Two sharp singlets for the non-equivalent methyl groups are expected, likely in the 1.0-1.5 ppm range.
¹³C NMR:
-C=O: The carbonyl carbon will be the most downfield signal, expected around 170-180 ppm.
Ring Carbons: Carbons adjacent to heteroatoms (C2, C3, C5, C6) will appear in the 50-80 ppm range.
Methyl Carbons: The two methyl carbons will appear upfield, typically between 20-30 ppm.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M⁺) would be observed. A characteristic fragmentation pattern would involve the cleavage of the carboxylic acid group or fragmentation of the morpholine ring. The formation of a stable acylium ion (R-CO⁺) is a common fragmentation pathway for carboxylic acid derivatives.[7]
Synthesis and Reactivity
As a chiral building block, the synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid requires a stereocontrolled approach. Its reactivity is dictated by the carboxylic acid and the secondary amine of the morpholine ring.
Proposed Synthetic Pathway
A plausible retrosynthetic analysis suggests that the molecule could be constructed from a chiral amino alcohol precursor. The Petasis reaction, a multicomponent reaction involving an amine, a boronic acid, and a glyoxylic acid derivative, provides a conceptual framework for constructing substituted amino acids and could be adapted for this synthesis.[8] A more traditional approach might involve the cyclization of a suitably substituted chiral amino diol derivative.
Figure 2: A conceptual workflow for the synthesis of the target molecule.
Chemical Reactivity
The molecule's bifunctional nature allows for a range of chemical transformations. The relative reactivity of carboxylic acid derivatives generally follows the order: acyl chlorides > anhydrides > esters > amides.[9][10] This principle guides the choice of reagents for derivatization.
Reactions at the Carboxylic Acid:
Esterification: Can be achieved using an alcohol under acidic conditions or, more mildly, using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[11]
Amide Formation: Reaction with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amide bonds.
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.
Reactions at the Morpholine Nitrogen:
N-Acylation/N-Sulfonylation: The secondary amine is nucleophilic and readily reacts with acyl chlorides, sulfonyl chlorides, or anhydrides. Boc-protection ((Boc)₂O) is a common strategy to temporarily mask this amine during synthesis.[3]
N-Alkylation: The nitrogen can be alkylated using alkyl halides, though this can be difficult to control and may lead to over-alkylation. Reductive amination is often a preferred method for introducing N-substituents.
Figure 3: Key reaction sites on (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
Applications in Drug Discovery and Development
The carboxylic acid functional group is a key pharmacophore in hundreds of approved drugs.[12][13] However, its acidity can sometimes lead to poor membrane permeability or metabolic instability. Incorporating it into a scaffold like a dimethylmorpholine offers several strategic advantages:
Chiral Scaffolding: It serves as a rigid, stereodefined template for building complex molecules, where precise 3D orientation is critical for biological activity.
Improved Physicochemical Properties: The morpholine moiety is a well-established "space-filler" in medicinal chemistry, often used to replace less stable or more lipophilic groups to enhance solubility and metabolic resistance.[1]
Vector for Further Synthesis: The carboxylic acid and the secondary amine act as orthogonal handles for derivatization, allowing for the construction of chemical libraries for structure-activity relationship (SAR) studies.
Bioisosteric Replacement: The entire molecule can serve as a bioisostere for other cyclic or acyclic amino acids, potentially offering an improved profile of absorption, distribution, metabolism, and excretion (ADME).
Safety, Handling, and Storage
While a specific safety data sheet for the free acid is not available, data from its hydrochloride salt and related morpholine derivatives provide clear guidance for safe handling.[14][15][16]
Hazard Identification
Based on related compounds, it may cause skin and eye irritation or burns upon direct contact.[14]
Inhalation of dust or vapors should be avoided.[16]
Incompatible with strong oxidizing agents, acids, and reducing agents.[15]
Recommended Handling and PPE
Precaution
Recommendation
Ventilation
Use only in a well-ventilated area, preferably within a chemical fume hood.[14]
Eye Protection
Wear chemical safety goggles or a face shield.[14]
Hand Protection
Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[16]
Skin Protection
Wear a lab coat or protective suit to prevent skin contact.[16]
Hygiene
Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14][17]
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[14]
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a high-value chiral building block with significant potential in medicinal chemistry and beyond. Its unique combination of a stereocenter, a metabolically robust morpholine ring, and versatile functional handles makes it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding of its predicted chemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in a research and development setting.
References
Material Safety Data Sheet. (2021, November 25).
Fisher Scientific. (2010, August 6). SAFETY DATA SHEET.
Fisher Scientific. (2011, February 7). SAFETY DATA SHEET.
PubChem. (2026, March 7). (3R,6S)-6-Methylmorpholine-3-carboxylic acid | C6H11NO3 | CID 119031950. National Center for Biotechnology Information. Available at: [Link]
CymitQuimica. (2026, January 26). SAFETY DATA SHEET.
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3229. Available at: [Link]
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Available at: [Link]
PubChemLite. (3s)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid. [Information on a related thiomorpholine derivative]. Available at: [Link]
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]
ResearchGate. (2022, January 3). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]
Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Available at: [Link]
Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
ResearchGate. (2018, September). Synthesis of carboxylic acid 6. [Example of a multi-step synthesis to a carboxylic acid]. Available at: [Link]
Singh, A., & Singh, V. K. (2017). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY.
University of Calgary. Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. Available at: [Link]
Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chimica Academiae Scientiarum Hungaricae, 75(4), 393-403.
PubChemLite. Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3). [Data on the methyl ester of the target compound]. Available at: [Link]
A Technical Guide to the Spectroscopic Characterization of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Introduction (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic compound incorporating a morpholine scaffold. Such structures are of significant interest in medicinal chemistry and drug development due...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic compound incorporating a morpholine scaffold. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules and their utility as constrained amino acid analogues. The precise three-dimensional arrangement conferred by the chiral center and the morpholine ring can be critical for molecular recognition and pharmacological activity.
The primary spectroscopic methods discussed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the theoretical underpinnings, a detailed experimental protocol, and a thorough interpretation of the expected data, grounded in established chemical principles.
Part 1: Molecular Structure and Atom Numbering
A clear and consistent numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the chemical structure of (R)-6,6-Dimethylmorpholine-3-carboxylic acid with the IUPAC-recommended numbering scheme that will be used throughout this guide.
Caption: Molecular structure of (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.
Expertise & Causality: Experimental Choices
For a molecule like (R)-6,6-Dimethylmorpholine-3-carboxylic acid, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are common choices due to the polarity of the carboxylic acid and the amine. However, these protic solvents will cause the exchange of the -OH and -NH protons, making them disappear from the ¹H NMR spectrum. To observe these protons, an aprotic polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) is preferable. The presence of the carboxylic acid and the basic nitrogen means the molecule is zwitterionic; therefore, its solubility and the resulting chemical shifts will be highly dependent on the solvent and pH.
Experimental Protocol: ¹H and ¹³C NMR
This protocol outlines a self-validating system for acquiring high-quality NMR data.
Caption: Standard workflow for NMR data acquisition and processing.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
The following table summarizes the predicted proton NMR chemical shifts, multiplicities, and coupling constants.
Assignment
Predicted δ (ppm)
Multiplicity
Integration
Notes
H3
3.5 - 3.8
dd
1H
Chiral center proton. Coupled to the two H2 protons.
H2a, H2b
3.9 - 4.2 (a), 3.6 - 3.9 (b)
m
2H
Diastereotopic protons adjacent to oxygen, showing complex splitting.
H5a, H5b
3.0 - 3.3 (a), 2.8 - 3.1 (b)
m
2H
Diastereotopic protons adjacent to nitrogen.
NH
2.5 - 4.0
br s
1H
Broad signal, exchangeable with D₂O. Position is solvent-dependent.
CH₃ (C10, C11)
1.1 - 1.3
s
6H
Two magnetically equivalent methyl groups, appearing as a single sharp singlet.
COOH
10.0 - 13.0
br s
1H
Very broad signal, exchangeable with D₂O. Characteristic of a carboxylic acid proton.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
The table below details the predicted carbon-13 chemical shifts.
Assignment
Predicted δ (ppm)
Notes
C7 (C=O)
170 - 175
Carboxylic acid carbonyl carbon.
C6
75 - 80
Quaternary carbon bonded to oxygen and two methyl groups.
C2
65 - 70
Methylene carbon adjacent to the ether oxygen.
C3
55 - 60
Methine carbon at the chiral center, adjacent to nitrogen.
C5
45 - 50
Methylene carbon adjacent to the nitrogen.
C10, C11 (CH₃)
20 - 25
Two equivalent methyl carbons.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
Expertise & Causality: Interpreting Key Features
For (R)-6,6-Dimethylmorpholine-3-carboxylic acid, the IR spectrum will be dominated by features of the carboxylic acid. A key characteristic is the extremely broad O-H stretching band, which typically spans from 2500 to 3300 cm⁻¹.[1] This broadness is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[2] This band often overlaps with the C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is also a very strong and sharp absorption, expected around 1700-1725 cm⁻¹.[1][3]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a common, modern technique that requires minimal sample preparation.
Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrument absorptions.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
Data Collection: Scan the sample (e.g., 32 scans at a resolution of 4 cm⁻¹) over the range of 4000-400 cm⁻¹.
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, valuable structural information.
Expertise & Causality: Ionization Method
Electrospray Ionization (ESI) is the preferred method for a polar, non-volatile molecule like this. ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ in positive ion mode or the deprotonated ion [M-H]⁻ in negative ion mode, with minimal fragmentation. This allows for unambiguous determination of the molecular weight.
Experimental Protocol: ESI-MS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or an acetonitrile/water mixture.
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. A heated capillary and nebulizing gas (N₂) assist in desolvation.
Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: Scan a relevant m/z range (e.g., 50-500 amu) to detect the ions and generate the mass spectrum.
Predicted Mass Spectrometry Data
Molecular Formula: C₇H₁₃NO₃
Monoisotopic Mass: 159.0895 g/mol
Expected Ions (ESI):
Ion Mode
Predicted m/z
Ion Formula
Notes
Positive
160.0968
[C₇H₁₄NO₃]⁺
Protonated molecule, [M+H]⁺. Expected to be the base peak.
Positive
182.0787
[C₇H₁₃NNaO₃]⁺
Sodium adduct, [M+Na]⁺. Often observed.
Negative
158.0823
[C₇H₁₂NO₃]⁻
Deprotonated molecule, [M-H]⁻.
Potential Fragmentation: A common fragmentation pathway for morpholine-containing structures involves ring-opening or loss of the carboxylic acid group (loss of 45 Da, COOH).
Conclusion
The spectroscopic characterization of (R)-6,6-Dimethylmorpholine-3-carboxylic acid relies on a synergistic application of NMR, IR, and MS. While publicly archived experimental spectra for this specific compound are scarce, a predictive analysis based on established principles provides a robust framework for structural verification. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and connectivity. IR spectroscopy will unequivocally identify the key carboxylic acid and amine functional groups. Finally, high-resolution mass spectrometry will confirm the elemental composition and molecular weight. This guide provides the necessary theoretical foundation and practical protocols for researchers to confidently acquire and interpret the spectroscopic data for this and structurally related molecules.
References
University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. Retrieved March 15, 2026, from [Link]
Palkó, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3206. [Link]
Michigan State University. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved March 15, 2026, from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 119031950, (3R,6S)-6-Methylmorpholine-3-carboxylic acid. Retrieved March 15, 2026, from [Link].
El-Nahal, I. (2009). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 47, 631-638. [Link]
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved March 15, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Retrieved March 15, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved March 15, 2026, from [Link]
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved March 15, 2026, from [Link]
Whitepaper: Thermodynamic Solubility Profiling of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Executive Summary In modern drug discovery, chiral morpholine derivatives serve as critical building blocks for designing highly selective small-molecule APIs, PROTAC linkers, and peptidomimetics. (R)-6,6-Dimethylmorphol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, chiral morpholine derivatives serve as critical building blocks for designing highly selective small-molecule APIs, PROTAC linkers, and peptidomimetics. (R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS 1313479-60-5)[1] is a highly specialized zwitterionic synthon. Understanding its solubility profile is paramount for both downstream chemical synthesis and early-stage formulation. This technical guide deconstructs the physicochemical causality behind its solubility behavior, providing researchers with a self-validating framework for thermodynamic solubility profiling.
Structural Rationale & Physicochemical Causality
The solubility profile of (R)-6,6-Dimethylmorpholine-3-carboxylic acid is dictated by the interplay of three distinct structural features:
The Morpholine Core: The presence of an ether oxygen and a secondary amine provides a balance of hydrogen-bond accepting and donating capabilities, generally favoring aqueous solvation.
The C3-Carboxylic Acid: This moiety establishes a zwitterionic character. At physiological pH, the molecule exists primarily as a neutral zwitterion (protonated amine, deprotonated carboxylate), which significantly increases crystal lattice energy via strong intermolecular ionic interactions, thereby suppressing intrinsic aqueous solubility.
The C6-Geminal Dimethyl Substitution: Unlike unsubstituted morpholine-3-carboxylic acid, the addition of two methyl groups at the C6 position introduces localized steric bulk and hydrophobicity. Causality: This modification increases the partition coefficient (LogP) and decreases the hydration energy. While it improves lipid membrane permeability, it inherently reduces the aqueous solubility compared to its unsubstituted parent compound.
Quantitative Physicochemical Data
To accurately model the solubility profile, we must establish the baseline thermodynamic parameters. The table below synthesizes the core physicochemical properties, drawing upon predictive topological models and empirical data from closely related unsubstituted analogs[2],[3],.
Parameter
Value
Mechanistic Implication
Molecular Weight
159.18 g/mol
Low MW ensures high ligand efficiency when utilized as a structural building block.
pKa1 (-COOH)
~1.61 - 2.11
Deprotonates at low pH, initiating zwitterionic behavior[3],.
pKa2 (-NH-)
~8.52
Remains protonated until basic pH, ensuring a wide zwitterionic window.
Isoelectric Point (pI)
~5.3
The pH of minimum intrinsic solubility where the net molecular charge is exactly zero.
Because (R)-6,6-Dimethylmorpholine-3-carboxylic acid contains both acidic and basic functional groups, its solubility is fundamentally governed by the Henderson-Hasselbalch equation across varying pH microenvironments. The solubility curve exhibits a classic "U-shape" (or "V-shape").
At pH < 2.0: The carboxylate is protonated and neutral, while the amine is protonated and cationic. The net positive charge maximizes ion-dipole interactions with water, resulting in high solubility.
At pH 2.0 - 8.5: The molecule exists as a zwitterion. The net charge is zero. The strong electrostatic attraction between adjacent molecules in the solid crystal lattice overcomes the hydration energy, leading to the solubility minimum (intrinsic solubility) near its pI of ~5.3.
At pH > 8.5: The amine deprotonates to a neutral state, while the carboxylate remains anionic. The net negative charge restores high aqueous solubility.
pH-dependent ionization equilibria of the morpholine-3-carboxylic acid core.
Self-Validating Thermodynamic Solubility Protocol
Kinetic solubility assays (e.g., DMSO solvent-shift methods) are prone to supersaturation artifacts and are inappropriate for zwitterions with high lattice energies. To obtain reliable data, a Thermodynamic Shake-Flask Method must be employed.
Causality & Trustworthiness: The protocol below is designed as a self-validating system. Dissolving a zwitterion can act as a buffer and shift the pH of the solvent. Therefore, measuring the pH after equilibration is mandatory. Furthermore, analyzing the residual solid ensures that the measured solubility corresponds to the pure (R)-6,6-Dimethylmorpholine-3-carboxylic acid, rather than an artifactual hydrate or salt precipitate.
Step-by-Step Methodology:
Solid Dispensing: Accurately weigh an excess amount (e.g., 50 mg) of (R)-6,6-Dimethylmorpholine-3-carboxylic acid into a series of glass vials.
Buffer Addition: Add 1.0 mL of standardized aqueous buffers ranging from pH 1.2 to 10.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 7.4, Borate for pH 10.0).
Equilibration: Seal the vials and agitate on a thermoshaker at 37°C ± 0.5°C for 24 to 48 hours to ensure thermodynamic equilibrium is reached.
Phase Separation: Isolate the liquid phase from the residual solid via ultracentrifugation (15,000 rpm for 15 minutes) or filtration (0.22 µm PTFE syringe filter). Note: Discard the first few drops of filtrate to account for membrane adsorption.
Supernatant Analysis (Liquid Phase):
Measure the final pH of the supernatant. If the pH has drifted by >0.1 units, record the final pH as the true solubility pH.
Quantify the dissolved compound using HPLC-UV against a validated calibration curve.
Solid-State Verification (Residual Solid): Recover the undissolved solid and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Validation Check: Confirm the diffractogram matches the starting material to rule out in-situ salt formation or phase transitions.
Because the free zwitterion (CAS 1313479-60-5)[1] exhibits limited intrinsic solubility near physiological pH, synthetic chemists and formulators frequently utilize its salified counterpart, (R)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride (CAS 1313277-22-3)[4].
Causality: The hydrochloride salt disrupts the highly ordered, electrostatically neutral zwitterionic crystal lattice. By pre-protonating the amine and introducing a chloride counterion, the lattice energy is significantly lowered. When introduced to an aqueous medium, the HCl salt rapidly dissociates, yielding superior kinetic solubility. This is particularly advantageous when preparing high-concentration stock solutions for in vitro assays or when utilizing the compound in rapid-coupling peptide synthesis workflows.
Morpholine Carboxylic Acid Derivatives: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals Abstract The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Development Professionals
Abstract
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1][2] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive scaffold for drug design.[3][4] When functionalized with a carboxylic acid moiety, the resulting morpholine carboxylic acid derivatives offer a powerful platform for developing novel therapeutics. The carboxylic acid group can serve as a critical binding element for molecular targets or as a versatile synthetic handle for creating diverse chemical libraries. This guide provides an in-depth exploration of the synthesis, diverse therapeutic applications, and key structure-activity relationships of these compounds, offering field-proven insights for researchers and drug development professionals.
The Morpholine Scaffold: Physicochemical and Pharmacokinetic Advantages
The six-membered heterocyclic morpholine ring, containing both an ether and a secondary amine functional group, confers a unique set of properties to a parent molecule. Its non-planar, chair-like conformation and the presence of both hydrogen bond donors and acceptors allow for versatile interactions with biological targets.[4]
Solubility and Permeability: The nitrogen atom in the morpholine ring is weakly basic, providing a pKa value that often enhances aqueous solubility and facilitates passage across biological membranes, including the challenging blood-brain barrier (BBB).[4][5] This balance of hydrophilicity and lipophilicity is crucial for developing orally bioavailable drugs, particularly for central nervous system (CNS) disorders.[6][7]
Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[1] This stability can lead to longer half-lives and reduced potential for the formation of reactive metabolites.
Pharmacophore Contribution: The morpholine moiety is not merely a passive carrier; it often acts as an integral part of the pharmacophore. It can engage in crucial hydrogen bonding or position other functional groups for optimal interaction with an enzyme's active site or a receptor's binding pocket.[1][8]
The addition of a carboxylic acid group to this scaffold introduces a strong hydrogen bond donor and acceptor and a potential ionic interaction point, further expanding the range of possible biological targets.
Synthetic Strategies: Building the Core Scaffold
The synthesis of morpholine carboxylic acid derivatives can be approached through various routes. A particularly robust and versatile method is the polymer-supported, solid-phase synthesis, which allows for the rapid generation of compound libraries with high purity. This approach is advantageous for its simplified purification procedures and amenability to high-throughput synthesis.[9]
A general workflow for this solid-phase synthesis begins with immobilizing an amino acid starting material, such as serine or threonine, onto a resin. The core morpholine structure is then constructed through a series of steps including N-protection/activation, cyclization, and cleavage from the resin.
Caption: General workflow for solid-phase synthesis of morpholine carboxylic acid derivatives.
Therapeutic Applications & Mechanisms of Action
The versatility of the morpholine scaffold has led to its exploration in a wide array of therapeutic areas.[10] The ability to fine-tune its properties through substitution allows for the targeting of diverse biological pathways.
Neurodegenerative Diseases
A significant challenge in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease is the need for drugs to effectively cross the blood-brain barrier.[6] Morpholine derivatives are particularly promising in this area due to their optimized physicochemical properties that enhance CNS penetration.[4][5]
Mechanism of Action: In this context, morpholine derivatives often function as inhibitors of key enzymes implicated in disease progression. These include monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).[3][6][7] By inhibiting these enzymes, these compounds can help restore neurotransmitter balance and alleviate symptoms. FDA-approved CNS drugs like Reboxetine and Viloxazine, which are selective norepinephrine reuptake inhibitors, feature the morpholine scaffold, underscoring its value in neurotherapeutics.[6]
Caption: Inhibition of neurotransmitter-degrading enzymes by morpholine derivatives.
Oncology
In oncology, the morpholine moiety is a key feature in many targeted therapies, particularly kinase inhibitors.[11] The development of resistance to existing cancer drugs necessitates novel chemical entities, and morpholine derivatives have shown significant potential.[12]
Mechanism of Action: Many morpholine-containing compounds function as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequently dysregulated in cancer.[4] More recently, morpholine acetamide derivatives have been identified as potent inhibitors of carbonic anhydrase (CA) and hypoxia-inducible factor-1α (HIF-1α).[12] CA enzymes are overexpressed in many tumors, contributing to the acidic microenvironment that promotes tumor growth and metastasis. By inhibiting CA and HIF-1α, these compounds can disrupt tumor metabolism and survival under hypoxic conditions.[12]
Infectious Diseases
The morpholine scaffold is present in agents with a broad spectrum of activity against bacteria, fungi, and other pathogens.[5][8]
Mechanism of Action: The antibacterial drug Linezolid, which contains a morpholine ring, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[10] In antifungal agents, morpholine derivatives often act by inhibiting sterol biosynthesis, a critical process for maintaining the integrity of the fungal cell membrane.[13][14]
Quantitative Data Summary
The biological activity of morpholine derivatives can be quantified to compare potency and guide lead optimization. The table below summarizes the inhibitory activity of novel morpholine-acetamide derivatives against carbonic anhydrase and their anti-proliferative effects on an ovarian cancer cell line.
Data sourced from Sheikh et al., 2023.[12] The results demonstrate that compound 1h is a potent dual inhibitor of carbonic anhydrase and cancer cell proliferation, with activity comparable to the standard reference compounds.
Key Experimental Protocols
Reproducibility and methodological rigor are paramount in drug discovery. The following protocols provide detailed, self-validating workflows for the synthesis and biological evaluation of morpholine carboxylic acid derivatives.
Protocol: Polymer-Supported Synthesis of N-Sulfonylmorpholine-3-carboxylic Acid Derivatives
This protocol is adapted from the methodology described in ACS Combinatorial Science.[9]
Resin Preparation: Swell Wang resin in dichloromethane (DCM) for 30 minutes in a solid-phase synthesis vessel.
Amino Acid Immobilization: Add a pre-activated solution of Fmoc-Ser(tBu)-OH (3 equivalents) and a coupling agent to the resin. Agitate the mixture at room temperature for 4 hours. Wash the resin thoroughly with DCM and methanol.
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 20 minutes to remove the Fmoc protecting group. Wash the resin extensively.
N-Sulfonylation: Add a solution of 4-nitrobenzenesulfonyl chloride (NsCl, 5 equivalents) and a base (e.g., collidine) in DCM. Agitate for 6 hours at room temperature. Wash the resin.
Cleavage and Cyclization: Prepare a cleavage cocktail of 50% trifluoroacetic acid (TFA) in DCM. Add the cocktail to the resin and agitate for 24 hours. This step simultaneously cleaves the product from the resin and facilitates the intramolecular cyclization to form the morpholine ring.
Product Isolation: Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure. The crude product can then be purified using semi-preparative HPLC.
Characterization: Confirm the structure and purity of the final compound using LC-MS and NMR spectroscopy.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is based on established methods for assessing CA inhibition.[12]
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a solution of human carbonic anhydrase II (hCA II) in buffer (e.g., Tris-SO₄). Prepare a solution of the substrate, 4-nitrophenyl acetate (NPA).
Assay Setup: In a 96-well plate, add buffer, the hCA II enzyme solution, and varying concentrations of the test compound (serially diluted from the stock solution). Include a positive control (Acetazolamide) and a negative control (DMSO vehicle).
Initiation of Reaction: Initiate the enzymatic reaction by adding the NPA substrate to all wells. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate.
Data Acquisition: Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Experimental workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Perspectives
Morpholine carboxylic acid derivatives represent a highly valuable and versatile scaffold in drug discovery. Their inherent drug-like properties, combined with the strategic functionalization offered by the carboxylic acid group, provide a robust foundation for developing novel therapeutics against a wide range of diseases, including cancer, neurodegenerative disorders, and infectious agents. The ability of the morpholine ring to improve pharmacokinetic profiles and act as a key pharmacophoric element ensures its continued relevance in medicinal chemistry.[1][11]
Future research will likely focus on the design of next-generation derivatives with enhanced selectivity and potency.[7] Exploring novel synthetic methodologies to access more complex and diverse chemical space, along with a deeper investigation into their mechanisms of action using advanced structural biology and computational tools, will undoubtedly unlock the full therapeutic potential of this remarkable scaffold.
References
Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives | ACS Combinatorial Science - ACS Publications. (2017).
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar.
An updated review on morpholine derivatives with their pharmacological actions. (2022).
An updated review on morpholine derivatives with their pharmacological actions. (2022).
Synthesis and SAR of morpholine and its derivatives: A review upd
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online.
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
Morpholine as a privileged scaffold for neurodegener
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). RSC Publishing.
Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2012).
Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC.
Synthesis and Characterization of Some New Morpholine Derivatives. (2018).
Synthesis of model morpholine derivatives with biological activities by laccase-c
Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbon
Mode of action of morpholine deriv
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020).
Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2025).
Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry.
Synthesis and SAR of morpholine and its derivatives: A review upd
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. (2023). PMC.
The Biological Activity and Therapeutic Potential of Chiral Morpholine Derivatives: A Technical Guide
Executive Summary The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, featured prominently in numerous FDA-approved therapeutics and clinical candidates. While unsubstituted morpholin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The morpholine ring is a privileged heterocyclic scaffold in modern medicinal chemistry, featured prominently in numerous FDA-approved therapeutics and clinical candidates. While unsubstituted morpholines are routinely used to modulate physicochemical properties, the introduction of stereocenters into the morpholine core unlocks profound biological activity. This whitepaper provides an in-depth technical analysis of chiral morpholine derivatives, detailing the causality behind their target selectivity, quantitative structure-activity relationships (SAR), and the self-validating synthetic protocols required for their development.
In drug development, the choice of a heterocycle is never arbitrary; it is a calculated manipulation of molecular thermodynamics and pharmacokinetics.
The Morpholine Advantage:
Replacing a standard piperidine ring with a morpholine ring introduces an oxygen atom that exerts a strong electron-withdrawing inductive effect. This fundamentally reduces the basicity of the adjacent nitrogen atom (pKa ~8.3 for morpholine vs. ~11.2 for piperidine). This reduced basicity is the primary causal factor for mitigating off-target hERG liability and preventing non-specific binding to highly conserved aminergic GPCR pockets [[1]](). Furthermore, the morpholine oxygen acts as a critical hydrogen-bond acceptor, enhancing aqueous solubility and lowering the overall cLogP 2.
The Role of Chirality:
Unsubstituted morpholines possess rapid chair-to-chair interconversion. Introducing a chiral center (e.g., at the C2 or C3 position) restricts this conformational flexibility, locking the molecule into a specific 3D spatial arrangement. This "pre-organization" minimizes the entropic penalty upon binding to asymmetric protein pockets. As demonstrated in FDA-approved drugs like Viloxazine 3 and highly selective probes like ML398 [[4]](), enantiomeric discrimination by the target receptor is absolute—often resulting in one enantiomer driving 100% of the biological efficacy while the other remains entirely inactive.
Case Study: Selective Dopamine D4 Receptor Antagonism
The Dopamine D4 receptor (D4R) is a Class A GPCR implicated in substance abuse, schizophrenia, and ADHD. Historically, developing D4-selective antagonists was hampered by high sequence homology with D2 and D3 receptors.
The breakthrough came via a chiral morpholine scaffold. Researchers discovered that while racemic mixtures showed moderate activity, isolating the enantiomers revealed stark stereospecificity. The probe molecule ML398 (a chiral morpholine derivative) achieved unprecedented selectivity (>100-fold) for D4 over D1, D2, D3, and D5 receptors 1.
Causality of Selectivity: The morpholine's reduced basicity prevents the strong salt-bridge formation typically required by D2/D3 receptors, while the specific (R)-stereocenter optimally projects the 4-chlorobenzyl moiety deep into the unique hydrophobic sub-pocket of the D4 receptor [[4]]().
Quantitative SAR Data Presentation
The table below summarizes the critical impact of stereochemistry on target affinity, demonstrating why racemic mixtures are insufficient for precise pharmacological profiling.
Compound
Stereochemistry
Target
IC₅₀
Kᵢ
Selectivity Profile
ML398
(R)-enantiomer
D4 Receptor
130 nM
36 nM
>100-fold vs D1, D2S, D2L, D3, D5
Compound 1
(R)-enantiomer
D4 Receptor
180 nM
70 nM
Inactive vs D1, D2; Weak vs D3
Compound 1
(S)-enantiomer
D4 Receptor
>100 µM
N/A
Inactive against all subtypes
Compound 15
Racemic (±)
D4 Receptor
0.36 µM
0.14 µM
Moderate mixed activity
Compound 15
(R)-enantiomer
D4 Receptor
0.18 µM
0.07 µM
Potent (Drives all racemic activity)
Compound 15
(S)-enantiomer
D4 Receptor
>25 µM
>25 µM
Uniformly inactive
(Data synthesized from authoritative pharmacological evaluations of chiral morpholines 1, 5)
Experimental Protocols: Synthesis and Validation
To ensure scientific integrity, the following protocols represent a self-validating system. The synthesis relies on stereocontrolled steps, while the biological assay utilizes internal negative controls (the opposite enantiomer) to validate specific target engagement.
Protocol A: Enantioselective Synthesis of Chiral Morpholines
Objective: Construct a C2-functionalized morpholine core without racemization.
Organocatalytic α-Chlorination: React the starting aldehyde with an organocatalyst (e.g., a chiral imidazolidinone for enantiopure, or dl-proline for racemic baselines) and a chlorinating agent to yield an α-chloro aldehyde 1.
Alcohol Activation: Treat the intermediate with trifluoromethanesulfonic anhydride (Tf₂O) and lutidine at -78°C.
Causality: Lutidine acts as a non-nucleophilic base, preventing the racemization of the sensitive α-stereocenter while the hydroxyl group is converted into an excellent leaving group (triflate).
Nucleophilic Displacement: Introduce the appropriately substituted amino alcohol. The displacement occurs via an Sₙ2 mechanism, ensuring complete inversion or retention of stereochemistry depending on the design.
Intramolecular Cyclization: Induce ring closure under basic conditions (e.g., K₂CO₃) to form the morpholine heterocycle.
Deprotection & Purification: Remove the benzyl protecting group via palladium-catalyzed hydrogenation. Validate enantiomeric excess (ee > 98%) using chiral HPLC.
Protocol B: Self-Validating In Vitro Radioligand Binding Assay
Objective: Determine Kᵢ values and validate subtype selectivity.
Membrane Preparation: Harvest CHO cells stably expressing human D1, D2, D3, D4, and D5 receptors. Homogenize in Tris-HCl buffer.
Radioligand Incubation: Incubate membranes with a fixed concentration of a radioligand (e.g., [³H]-spiperone for D2-like receptors) and 10-point serial dilutions of the synthesized (R) and (S) morpholine enantiomers.
Self-Validation: The (S)-enantiomer must be run in parallel. If the (S)-enantiomer shows high activity, it indicates non-specific membrane disruption or assay artifact rather than true receptor antagonism.
Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Quantify bound radioactivity using a liquid scintillation counter. Calculate Kᵢ using the Cheng-Prusoff equation.
Visualizations
Caption: Synthetic workflow for chiral morpholine derivatives from α-chlorination to SAR evaluation.
The integration of chiral morpholine derivatives into drug discovery pipelines represents a masterclass in rational drug design. By leveraging the reduced basicity and improved physicochemical properties of the morpholine ring, and coupling it with the rigid spatial pre-organization afforded by stereocenters, researchers can achieve exquisite target selectivity. As demonstrated by D4 receptor antagonists and various FDA-approved kinase inhibitors, mastering the enantioselective synthesis and biological evaluation of these scaffolds is essential for next-generation therapeutics.
References
Source: nih.
Source: acs.
Title: Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R)
An In-Depth Technical Guide to the Synthetic Methods for Substituted Morpholines
For Researchers, Scientists, and Drug Development Professionals Abstract The morpholine scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its uni...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The morpholine scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its unique physicochemical properties contribute to the favorable pharmacokinetic profiles of many drug candidates. This guide provides a comprehensive overview of synthetic methodologies for constructing and functionalizing the morpholine ring, with a focus on strategies relevant to drug discovery and development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and offer detailed protocols for core transformations.
Introduction: The Significance of the Morpholine Moiety in Medicinal Chemistry
The morpholine ring is a common feature in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart desirable properties such as improved aqueous solubility, metabolic stability, and a favorable absorption, distribution, metabolism, and excretion (ADME) profile. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, while the ether oxygen can also participate in hydrogen bonding. This dual functionality allows morpholine-containing molecules to interact with biological targets in diverse ways. Notable examples of drugs containing the morpholine scaffold include Linezolid, an antibiotic, and Aprepitant (EMEND), a neurokinin-1 receptor antagonist.[1][3] The continued interest in this heterocycle necessitates the development of robust and versatile synthetic methods to access a wide range of substituted derivatives for structure-activity relationship (SAR) studies.[1]
Foundational Synthetic Strategies: Building the Morpholine Core
The construction of the morpholine ring can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Intramolecular Cyclization: A Classic and Versatile Approach
Intramolecular cyclization is a cornerstone of morpholine synthesis, typically involving the formation of a C-N or C-O bond to close the six-membered ring.[1] This strategy often starts with readily available 1,2-amino alcohols.[4][5][6]
2.1.1. From Amino Alcohols and Dihaloethanes or their Equivalents
One of the most traditional methods involves the reaction of a 1,2-amino alcohol with a two-carbon electrophile, such as bis(2-chloroethyl) ether. While historically significant, this method often suffers from harsh reaction conditions and the use of hazardous reagents.[7]
A more modern and "green" approach utilizes ethylene sulfate as a dielectrophile in a one or two-step, redox-neutral protocol.[4][8] This method allows for the selective monoalkylation of 1,2-amino alcohols to form a zwitterionic intermediate, which then undergoes base-mediated cyclization to afford the morpholine product in high yield.[2][4][8][9] The key to this methodology is the clean isolation of the N-monoalkylation product, which is facilitated by the unique properties of ethylene sulfate.[4]
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide (tBuOK) is crucial for the cyclization step. It deprotonates the hydroxyl group of the intermediate, facilitating an intramolecular SN2 reaction to close the ring without promoting side reactions. The choice of solvent, such as 2-methyltetrahydrofuran (2-MeTHF), is also important for both reaction efficiency and environmental considerations.[7]
Experimental Protocol: Green Synthesis of a Substituted Morpholine from a 1,2-Amino Alcohol and Ethylene Sulfate [7][8]
Step 1: Zwitterion Formation. In a suitable reaction vessel, dissolve the 1,2-amino alcohol (1.0 equiv) in a solvent such as 2-methyltetrahydrofuran (2-MeTHF).
Add ethylene sulfate (1.0-1.2 equiv) to the solution. The reaction proceeds via a simple SN2 mechanism. Monitor the reaction by TLC or LC-MS until the starting amino alcohol is consumed.
Isolate the zwitterionic intermediate by filtration and wash with a suitable solvent.
Step 2: Cyclization. Suspend the isolated zwitterionic intermediate in a mixture of 2-MeTHF and isopropanol (IPA).
Add potassium tert-butoxide (tBuOK) (1.1-1.5 equiv) portion-wise to the suspension.
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor for completion.
Upon completion, the morpholine product can be isolated and purified using standard techniques such as extraction and distillation or crystallization.
Transition metal catalysis offers powerful tools for the stereoselective synthesis of substituted morpholines.[5][10]
Palladium-Catalyzed Carboamination: This method allows for the concise construction of cis-3,5-disubstituted morpholines from enantiopure amino alcohols.[1][11] The key step involves a Pd-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide.[11] The modular nature of this approach permits variation of the substituents on the morpholine ring.[11]
Iron-Catalyzed Diastereoselective Synthesis: Iron(III) catalysts can be used for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines substituted with an allylic alcohol.[12] The reaction proceeds via either C-O or C-N bond formation, with a plausible mechanism involving a thermodynamic equilibrium that favors the formation of the cis diastereoisomer.[12]
Reductive Amination: A Convergent Approach
Reductive amination is a powerful and convergent strategy for synthesizing N-substituted morpholines. This method typically involves the reaction of a dialdehyde or diketone precursor with a primary amine, followed by in situ reduction of the resulting iminium ion intermediates.
A notable application of this strategy is the synthesis of N-substituted morpholine nucleoside derivatives from ribonucleosides.[13] The ribonucleoside is first oxidized with sodium periodate to generate a dialdehyde, which then undergoes reductive amination with an alkylamine hydrochloride salt in the presence of a reducing agent like sodium cyanoborohydride.[13]
Causality Behind Experimental Choices: The choice of reducing agent is critical in reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the initial carbonyl compounds but are effective at reducing the iminium ion as it forms.[14] Controlling the pH is also important, as the formation of the iminium ion is typically favored under mildly acidic conditions.[14]
Multi-Component Reactions: Efficiency in a Single Pot
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation.
A copper-catalyzed three-component reaction of an amino alcohol, an aldehyde, and a diazomalonate provides access to highly substituted, unprotected morpholines.[15] This transformation is effective for a diverse range of aldehydes and readily available vicinal amino alcohols.[15]
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of a Highly Substituted Morpholine [1]
To a reaction vessel, add the amino alcohol (2 equivalents), the aldehyde (3 equivalents), and the diazomalonate (1 equivalent).
Add a copper(I) catalyst (e.g., Cu(MeCN)₄PF₆) under an inert atmosphere.
Stir the reaction mixture at a specified temperature (e.g., 70 °C) until the reaction is complete, as monitored by TLC or LC-MS.
The crude product is then purified by column chromatography to yield the highly substituted morpholine.
Enantioselective Synthesis of Chiral Morpholines
The synthesis of enantiomerically pure substituted morpholines is of paramount importance in drug discovery, as the stereochemistry of a molecule can profoundly impact its biological activity. Several powerful strategies have been developed to achieve high levels of enantioselectivity.
Asymmetric Hydrogenation
Asymmetric hydrogenation of unsaturated morpholine precursors, such as dehydromorpholines, is a highly effective method for producing chiral 2-substituted morpholines.[16] This approach often utilizes chiral bisphosphine-rhodium catalysts, which can deliver excellent enantioselectivities (up to 99% ee) and quantitative yields.[16] The resulting chiral morpholines can serve as key intermediates for the synthesis of bioactive compounds.[16]
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines involves a tandem one-pot reaction employing hydroamination and asymmetric transfer hydrogenation.[17][18] Starting from an ether-containing aminoalkyne, a titanium catalyst promotes an intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in situ by a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, to afford the chiral 3-substituted morpholine with high enantiomeric excess (>95% ee).[17][18] Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the catalyst's ligand are crucial for achieving high enantioselectivity.[17][18]
Organocatalysis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized morpholines. A five-step procedure has been developed for the synthesis of N-benzyl protected morpholines with a chiral alkyl group at the C2 position.[19][20] This methodology utilizes an organocatalytic α-chlorination of an aldehyde, followed by reduction and subsequent cyclization steps, to achieve good overall yields and high enantioselectivities (75-98% ee).[19][20]
Comparison of Synthetic Methods
Synthetic Method
Key Features
Advantages
Disadvantages
Intramolecular Cyclization (Green Method)
Utilizes 1,2-amino alcohols and ethylene sulfate.[8]
High yielding, redox-neutral, uses inexpensive and less hazardous reagents, scalable.[4][8]
May require a two-step procedure.
Palladium-Catalyzed Carboamination
Stereoselective synthesis of cis-3,5-disubstituted morpholines.[1][11]
High stereocontrol, modular approach allowing for substituent diversity.[11]
Requires a multi-step synthesis of the starting materials.[11]
Copper-Catalyzed Three-Component Reaction
One-pot synthesis from an amino alcohol, aldehyde, and diazomalonate.[15]
High efficiency and atom economy, provides access to highly substituted morpholines.[15]
May result in low diastereoselectivity with chiral amino alcohols.[15]
Asymmetric Hydrogenation
Enantioselective reduction of dehydromorpholines.[16]
Excellent enantioselectivity and quantitative yields.[16]
Requires the synthesis of the unsaturated precursor.
Tandem Hydroamination/Transfer Hydrogenation
Enantioselective synthesis of 3-substituted morpholines from aminoalkynes.[17][18]
High enantioselectivity, one-pot procedure.[17][18]
Substrate scope may be limited by the need for an ether-containing backbone for high ee.[17][18]
Conclusion
The synthesis of substituted morpholines is a rich and evolving field, driven by the continued importance of this scaffold in drug discovery. While traditional methods remain valuable, modern catalytic approaches, including those utilizing palladium, iron, copper, and organocatalysts, have significantly expanded the toolkit for accessing a diverse range of complex and chiral morpholine derivatives. The development of greener and more efficient strategies, such as the one-pot synthesis from amino alcohols and ethylene sulfate, highlights the ongoing commitment to sustainable chemistry. As our understanding of reaction mechanisms deepens, we can expect the emergence of even more sophisticated and selective methods for the construction of this privileged heterocyclic core.
References
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC. (n.d.).
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | The Journal of Organic Chemistry - ACS Publications. (2016).
Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement | Journal of the American Chemical Society. (2021).
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines | Organic Letters - ACS Publications. (2012).
Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. (n.d.).
Substituted Morpholine Scaffolds: A Comprehensive Review for Drug Discovery Professionals - Benchchem. (n.d.).
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - UBC Chemistry | - The University of British Columbia. (2025).
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed. (2024).
Recent progress in the synthesis of morpholines - Academia.edu. (n.d.).
Side-by-side comparison of synthesis routes for morpholine-based compounds - Benchchem. (n.d.).
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.).
Possible strategies for the synthesis of morpholines. - ResearchGate. (n.d.).
Iron-Catalyzed Diastereoselective Synthesis of Disubstituted Morpholines via C–O or C–N Bond Formation. (2020).
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH. (n.d.).
A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH. (n.d.).
Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. (n.d.).
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.).
Synthesis of N-substituted morpholine nucleoside derivatives - PubMed. (2020).
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (n.d.).
Engineering Conformational Rigidity: A Technical Guide to (R)-6,6-Dimethylmorpholine-3-carboxylic Acid in Drug Discovery
Executive Summary In the landscape of peptidomimetic drug discovery, overcoming the inherent metabolic instability and conformational flexibility of natural peptides is a primary challenge. (R)-6,6-Dimethylmorpholine-3-c...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of peptidomimetic drug discovery, overcoming the inherent metabolic instability and conformational flexibility of natural peptides is a primary challenge. (R)-6,6-Dimethylmorpholine-3-carboxylic acid has emerged as a highly specialized, non-proteinogenic building block designed to address these limitations. By replacing standard proline residues with this heavily substituted morpholine scaffold, medicinal chemists can force specific cis/trans amide rotamer ratios, nucleate highly compact β-turn structures, and drastically improve proteolytic resistance.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structural logic and practical laboratory execution. This guide details the mechanistic causality behind this scaffold, maps the commercial supply landscape [1], and provides self-validating protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).
Structural Logic & Causality in Peptidomimetics
The design of (R)-6,6-dimethylmorpholine-3-carboxylic acid is not arbitrary; it is the result of precise structural engineering aimed at controlling peptide folding trajectories [2]. The causality behind its structural features can be broken down into three core modifications:
The Morpholine Core (Heteroatom Insertion): Replacing the hydrophobic pyrrolidine ring of proline with a morpholine ring introduces an oxygen atom that acts as a hydrogen-bond acceptor. This alters the overall lipophilicity of the sequence and improves the pharmacokinetic profile by increasing aqueous solubility.
The Gem-Dimethyl Effect (Steric Shielding): The addition of two methyl groups at the 6-position creates severe local steric bulk. This bulk restricts the conformational space (
ϕ
and
ψ
angles) around the adjacent bonds, heavily biasing the preceding tertiary amide bond toward a specific rotameric state (frequently the cis conformation).
(R)-Stereocenter (Chiral Resolution): The chirality at the 3-position dictates the directionality of the peptide chain. Studies have shown that the heterochiral incorporation of D-amino acid equivalents (the (R)-enantiomer) specifically nucleates compact folded structures and atypical type VI β-turns that are highly resistant to enzymatic degradation [2].
Procurement of this building block requires careful selection of the appropriate derivative based on the synthetic strategy. The free acid is typically used for custom solution-phase derivatization, while the Boc-protected variant is essential for specialized SPPS workflows. Below is a quantitative summary of verified commercial suppliers and their specifications [3][4].
Table 1: Commercial Derivatives and Supplier Specifications
Coupling a 6,6-dimethyl-substituted secondary amine is notoriously difficult due to the massive steric shield generated by the gem-dimethyl group. Standard coupling conditions (e.g., HBTU/DIPEA for 45 minutes) will result in truncated sequences. The following protocol is engineered to overcome this activation barrier.
Step-by-Step Methodology:
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in a 1:1 mixture of DMF/DCM for 30 minutes to maximize polymer matrix expansion.
Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
High-Efficiency Activation: Pre-activate (R)-Boc-6,6-dimethylmorpholine-3-carboxylic acid (0.4 mmol, 4 eq) using HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq) in minimal DMF for exactly 3 minutes.
Causality: HATU is strictly required here. Its 7-aza-1-hydroxybenzotriazole (HOAt) leaving group exhibits a neighboring group effect (via the pyridine nitrogen) that dramatically accelerates the acylation of sterically hindered secondary amines compared to standard HOBt-based reagents.
Extended Coupling: Add the activated complex to the resin and agitate continuously for 4 hours at room temperature.
Causality: The kinetic barrier imposed by the 6,6-dimethyl group requires extended reaction times to achieve >99% conversion.
Self-Validating Quality Control (Chloranil Test): Because morpholine is a secondary amine, the standard Kaiser test will yield false negatives. Perform a Chloranil test on a few cleaved beads. A negative result (colorless/yellow beads) confirms successful coupling. A positive result (blue/green beads) triggers an automatic double-coupling cycle (Repeat Steps 3-4).
Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.
SPPS workflow optimized for sterically hindered morpholine derivatives.
Protocol 2: Chiral Purity Validation via LC-MS
Harsh coupling conditions (HATU + excess base) carry a risk of epimerization at the α-carbon. This protocol ensures the stereochemical integrity of the (R)-enantiomer remains intact.
Step-by-Step Methodology:
Derivatization: React 1 mg of the cleaved crude peptide with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in 1M NaHCO₃ at 40°C for 1 hour.
Quenching: Terminate the reaction by adding 1M HCl until the solution reaches pH 2.0.
Chromatographic Analysis: Inject the sample onto a C18 reverse-phase UHPLC column. Run a linear gradient of 10–90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes.
Self-Validation: Compare the retention time against a synthesized diastereomeric standard (spiked with the (S)-enantiomer). Baseline resolution of the diastereomers validates that no racemization occurred during the 4-hour SPPS coupling step.
References
Trabocchi, A., et al. "Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators." Chirality, vol. 21, no. 6, 2009. Available at:[Link]
Protocols & Analytical Methods
Method
The Strategic Application of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid in Asymmetric Synthesis: A Guide for Researchers
Introduction: Unveiling a Privileged Chiral Building Block In the landscape of modern medicinal chemistry and drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a cr...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Privileged Chiral Building Block
In the landscape of modern medicinal chemistry and drug development, the precise control of molecular stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral morpholine derivatives have emerged as "privileged scaffolds" due to their frequent appearance in a wide array of pharmaceuticals and biologically active compounds. Their incorporation can enhance metabolic stability, aqueous solubility, and blood-brain barrier permeability. Within this important class of heterocycles, (R)-6,6-Dimethylmorpholine-3-carboxylic acid represents a versatile and valuable chiral building block. Its rigid, chair-like conformation, coupled with the stereochemically defined carboxylic acid functionality and the sterically demanding gem-dimethyl group, provides a powerful tool for the asymmetric synthesis of complex molecules.
This technical guide provides an in-depth exploration of the strategic application of (R)-6,6-Dimethylmorpholine-3-carboxylic acid in asymmetric synthesis. We will delve into its use as a chiral auxiliary to control the stereochemical outcome of reactions at a prochiral center, and its role as a chiral scaffold for the synthesis of more elaborate enantiomerically pure compounds. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering both practical methodologies and the underlying mechanistic principles to empower rational synthetic design.
Part 1: (R)-6,6-Dimethylmorpholine-3-carboxylic Acid as a Chiral Auxiliary
The core principle behind using a chiral auxiliary is the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate. This creates a diastereomeric intermediate, allowing for subsequent facial differentiation in a chemical transformation. The inherent chirality of the auxiliary directs the incoming reagent to one face of the molecule over the other, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to reveal the desired enantiomerically enriched product and can, in principle, be recovered.
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is an attractive candidate for a chiral auxiliary due to several key features:
Rigid Conformation: The morpholine ring's chair-like conformation is locked by the gem-dimethyl group at the C-6 position. This rigidity translates to a well-defined and predictable three-dimensional space around the molecule, enhancing its ability to shield one face of an attached substrate.
Stereodirecting Groups: The carboxylic acid at the C-3 position provides a handle for attachment to substrates, while the gem-dimethyl group and the morpholine oxygen act as steric and electronic directing groups to influence the trajectory of incoming reagents.
Chemical Stability: The morpholine ring is generally stable to a wide range of reaction conditions, allowing for diverse synthetic transformations to be performed on the attached substrate.
Conceptual Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of (R)-6,6-Dimethylmorpholine-3-carboxylic acid as a chiral auxiliary follows a logical and proven sequence.
Application
Application Note: Incorporation of (R)-6,6-Dimethylmorpholine-3-carboxylic acid into Peptide Scaffolds
Introduction & Mechanistic Rationale The development of next-generation peptidomimetics heavily relies on the incorporation of conformationally restricted, unnatural amino acids to overcome the inherent limitations of na...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The development of next-generation peptidomimetics heavily relies on the incorporation of conformationally restricted, unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and low membrane permeability. (R)-6,6-Dimethylmorpholine-3-carboxylic acid represents a highly specialized building block in this domain.
The morpholine ring intrinsically restricts the
ϕ
and
ψ
dihedral angles of the peptide backbone, functioning as a potent turn-inducer. Furthermore, the 6,6-dimethyl substitution introduces severe steric bulk. This bulk serves a dual purpose: it drastically increases the lipophilicity of the scaffold (enhancing cellular penetration) and provides a profound steric shield against proteolytic enzymes, rendering the resulting peptide highly stable in biological matrices.
However, the very features that make this amino acid desirable—its rigid cyclic structure and the bulky gem-dimethyl groups—create formidable challenges during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance throttles the mass transport and reaction kinetics of acyl-transfer events[1]. Traditional coupling reagents often fail, leading to sluggish reaction rates, incomplete couplings, and sequence truncations.
This application note details a self-validating, high-efficiency protocol for the successful incorporation of (R)-6,6-Dimethylmorpholine-3-carboxylic acid, utilizing advanced phosphonium chemistry and acyl fluoride activation to bypass steric bottlenecks.
Strategic Workflow for Hindered Amino Acids
To successfully synthesize peptides containing this morpholine derivative, the synthetic strategy must be bifurcated into two distinct challenges:
Coupling the morpholine derivative TO the growing peptide chain: The activated carboxylic acid of the morpholine derivative is hindered by the cyclic structure.
Coupling the subsequent amino acid ONTO the morpholine ring: This requires acylating a highly hindered secondary amine, which is the most difficult step in the sequence.
Workflow for overcoming steric bottlenecks in morpholine-based SPPS.
Comparative Coupling Strategies
The choice of coupling reagent is dictated by the need to prevent side reactions during the extended coupling times required for hindered substrates. Uronium-based reagents (like HATU or HBTU) can react with the free N-terminal amine of the resin-bound peptide if the coupling is slow, forming a dead-end guanidinium species. Therefore, phosphonium-based reagents (like PyAOP) or highly reactive acid fluorides are mandated[2],[3].
Coupling Reagent / Method
Mechanism of Action
Suitability for (R)-6,6-diMe-Morpholine
Risk of Chain Termination
DIC / Oxyma
Standard carbodiimide activation.
Poor: Insufficient reactivity for highly hindered secondary amines.
Low
HATU / DIPEA
Forms highly reactive OAt ester.
Moderate: Good for Phase 1, but risks guanidinylation during slow Phase 2 couplings.
High (if slow)
PyAOP / HOAt
Phosphonium-based OAt ester formation.
Excellent (Phase 1): Highly efficient for hindered acids; cannot form guanidinium byproducts[3].
None
Amino Acid Fluorides
Small, highly electrophilic activated species.
Excellent (Phase 2): Gold standard for acylating sterically hindered secondary amines[2].
None
COMU
Morpholino-based uronium salt.
Good: High solubility and efficiency, even in aqueous/micellar conditions[4].
This protocol assumes the use of standard Fmoc-SPPS chemistry on a Rink Amide or Wang resin (0.1 mmol scale).
Phase 1: Coupling Fmoc-(R)-6,6-Dimethylmorpholine-3-carboxylic acid TO the Peptide
Causality Insight: We utilize PyAOP instead of HATU here. Because the morpholine carboxylic acid is bulky, the reaction with the resin-bound amine will be slow. PyAOP allows us to push the coupling time to 4 hours without risking the irreversible guanidinylation of the resin-bound peptide[3].
Resin Swelling: Swell 0.1 mmol of resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min).
Self-Validation Checkpoint: Monitor the UV absorbance of the deprotection effluent at 301 nm. A sharp peak confirms successful Fmoc removal.
Activation: In a microcentrifuge tube, dissolve 0.4 mmol (4 eq) of Fmoc-(R)-6,6-Dimethylmorpholine-3-carboxylic acid and 0.4 mmol (4 eq) of PyAOP in 2 mL of anhydrous DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 3 minutes to pre-activate.
Causality Insight: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.
Coupling: Add the activated mixture to the resin. Agitate at 45°C (using a heated reactor or microwave synthesizer) for 2 to 4 hours.
Washing: Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).
Self-Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless resin indicates complete coupling (free primary amines are consumed). If blue, repeat Step 4.
Phase 2: Coupling the Next Amino Acid ONTO the Morpholine Ring
Causality Insight: The N-terminus is now a highly hindered secondary amine embedded in a locked morpholine ring. Standard coupling will fail. We must use an Fmoc-Amino Acid Fluoride[2].
Fmoc Deprotection of Morpholine: Treat the resin with 20% Piperidine in DMF (2 × 15 min).
Self-Validation Checkpoint: The Kaiser test is invalid for secondary amines. You must use the Chloranil Test. A dark blue/green bead color confirms the presence of the free secondary amine.
Fluoride Activation (In Situ): If pre-formed amino acid fluorides are unavailable, they can be generated in situ. Dissolve 0.5 mmol (5 eq) of the next Fmoc-Amino Acid and 0.5 mmol (5 eq) of Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) in 2 mL of DCM/DMF (1:1). Add 1.0 mmol (10 eq) of DIPEA[2].
Acylation: Add the mixture to the resin. Agitate at 50°C for 4 to 12 hours (overnight coupling is often required for bulky residues like Valine or Isoleucine onto morpholine).
Self-Validation (Chloranil Test): Wash the resin and perform a Chloranil test. A colorless/yellow bead indicates successful acylation of the secondary amine. If the test remains blue/green, a second coupling cycle using COMU (5 eq) at 50°C is recommended[4].
Phase 3: Cleavage and Global Deprotection
Cleavage Cocktail: Treat the resin with TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether.
Analysis: Dissolve the crude peptide in H2O/Acetonitrile and analyze via LC-MS to confirm the mass shift corresponding to the (R)-6,6-Dimethylmorpholine-3-carboxylic acid insertion (Exact Mass addition: 141.08 Da, minus H2O for the peptide bond).
Analytical SPPS Cycle Visualization
Self-validating SPPS cycle for incorporating sterically hindered morpholine amino acids.
Troubleshooting Aggregation
If the peptide sequence containing the morpholine derivative is highly hydrophobic, on-resin aggregation may occur, further compounding the steric difficulties[5].
Solution: Incorporate pseudoproline dipeptides or Hmb/Dmb backbone protection at adjacent Ser/Thr/Cys or Gly residues[5]. This disrupts inter-chain hydrogen bonding, keeping the growing peptide chain fully solvated and accessible for the difficult morpholine coupling steps.
Application Notes and Protocols: (R)-6,6-Dimethylmorpholine-3-carboxylic acid as a Versatile Scaffold for Novel Heterocyclic Synthesis
Introduction: The Strategic Value of the Chiral Morpholine Scaffold In the landscape of modern drug discovery and medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its frequent incorporati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of the Chiral Morpholine Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its frequent incorporation into a wide array of pharmaceuticals and biologically active compounds is a testament to its ability to impart favorable physicochemical properties.[1] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, all of which are critical parameters in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3]
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a particularly valuable building block. The presence of the gem-dimethyl group at the 6-position introduces a degree of conformational constraint, which can be exploited to control the three-dimensional arrangement of substituents and their interactions with biological targets. The carboxylic acid and the secondary amine functionalities provide two orthogonal handles for chemical modification, opening up a plethora of possibilities for the synthesis of diverse and complex heterocyclic systems. The inherent chirality at the 3-position is of paramount importance, as stereochemistry is often a critical determinant of therapeutic efficacy and safety.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R)-6,6-Dimethylmorpholine-3-carboxylic acid in the synthesis of novel, fused heterocyclic systems. We will delve into the strategic considerations behind the synthetic design and provide detailed, step-by-step protocols for the construction of a novel bicyclic lactam, a key structural motif in many biologically active molecules.
Strategic Approach to Novel Heterocycle Synthesis
Our strategy for the synthesis of novel heterocycles from (R)-6,6-Dimethylmorpholine-3-carboxylic acid is centered around a two-stage process:
Functionalization: The initial step involves the selective modification of either the carboxylic acid or the secondary amine. This allows for the introduction of a variety of substituents and functional groups that will ultimately form part of the new heterocyclic ring.
Intramolecular Cyclization: Following functionalization, a carefully chosen intramolecular cyclization reaction is employed to construct the new fused ring system. The choice of cyclization strategy is dictated by the nature of the functional groups introduced in the first step.
This approach offers a high degree of modularity, enabling the synthesis of a diverse library of novel heterocycles from a single chiral starting material.
Synthesis of a Novel Fused Bicyclic Lactam: A Detailed Protocol
In this section, we will detail the synthesis of a novel fused bicyclic lactam, specifically (3R,8aS)-8,8-dimethyl-1-oxo-hexahydro-1H-oxazolo[3,4-a]pyrazine, from (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This target molecule incorporates a constrained bicyclic framework that is of significant interest in the design of peptidomimetics and other bioactive compounds.
Overall Synthetic Scheme
Caption: Synthetic route to the novel bicyclic lactam.
Step 1: Esterification of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Rationale: The initial protection of the carboxylic acid as a methyl ester is a crucial step to prevent its interference in the subsequent N-acylation reaction. The use of phosphorus oxychloride (POCl3) provides a mild and efficient method for this transformation, avoiding harsh acidic conditions that could potentially lead to racemization.[4]
Protocol:
To a stirred solution of (R)-6,6-Dimethylmorpholine-3-carboxylic acid (1.0 eq) in methanol (10 mL per gram of starting material) at 0 °C, add phosphorus oxychloride (1.2 eq) dropwise.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude (R)-methyl 6,6-dimethylmorpholine-3-carboxylate.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure ester.
Rationale: The introduction of the chloroacetyl group on the nitrogen atom sets the stage for the subsequent intramolecular cyclization. Chloroacetyl chloride is a highly reactive acylating agent, and the use of a non-nucleophilic base like triethylamine (Et3N) is essential to scavenge the HCl generated during the reaction without competing in the acylation.
Protocol:
Dissolve (R)-methyl 6,6-dimethylmorpholine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (15 mL per gram of ester) under a nitrogen atmosphere.
Cool the solution to 0 °C and add triethylamine (1.5 eq).
Add chloroacetyl chloride (1.2 eq) dropwise to the stirred solution.
Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 3 hours.
Monitor the reaction by TLC.
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
The crude (R)-methyl 4-(2-chloroacetyl)-6,6-dimethylmorpholine-3-carboxylate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography.
Step 3: Intramolecular Cyclization to the Bicyclic Lactam
Rationale: The final step involves an intramolecular nucleophilic substitution reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the carbon alpha to the ester, generating a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group to form the new six-membered lactam ring in a fused bicyclic system. The use of an aprotic polar solvent like dimethylformamide (DMF) is ideal for this type of reaction. A similar strategy has been employed in the synthesis of other lactam-containing heterocycles.[2][5]
Protocol:
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF (20 mL per gram of ester) at 0 °C under a nitrogen atmosphere, add a solution of (R)-methyl 4-(2-chloroacetyl)-6,6-dimethylmorpholine-3-carboxylate (1.0 eq) in anhydrous DMF dropwise.
Stir the reaction mixture at room temperature for 12 hours.
Monitor the reaction by TLC.
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
Extract the mixture with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure (3R,8aS)-8,8-dimethyl-1-oxo-hexahydro-1H-oxazolo[3,4-a]pyrazine.
Alternative Synthetic Strategies and Future Directions
The modular nature of this synthetic approach allows for the generation of a wide variety of novel heterocycles. For instance, by modifying the acylating agent in Step 2, different ring sizes and functionalities can be introduced. The use of alternative cyclization strategies, such as the Pictet-Spengler or Bischler-Napieralski reactions, could lead to the formation of aromatic fused systems, further expanding the chemical space accessible from this versatile starting material.[6][7]
Pictet-Spengler Type Cyclization
A Pictet-Spengler reaction could be envisioned by first N-alkylating the morpholine derivative with a suitable aromatic ethylamine, followed by condensation with an aldehyde and acid-catalyzed cyclization. This would lead to the formation of a tetrahydro-β-carboline or tetrahydroisoquinoline fused to the morpholine ring.[3][8]
Caption: Conceptual workflow for a Pictet-Spengler reaction.
Conclusion
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly valuable and versatile building block for the synthesis of novel and complex heterocyclic systems. The protocols detailed in these application notes provide a robust and adaptable framework for the construction of fused bicyclic lactams, a privileged structural motif in medicinal chemistry. The strategic combination of functionalization and intramolecular cyclization offers a powerful platform for the generation of diverse molecular architectures with the potential for significant biological activity. The exploration of alternative cyclization strategies will undoubtedly lead to the discovery of new classes of heterocyclic compounds with exciting therapeutic potential.
References
Whaley, W. M. & Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.6, 151–190 (1951).
Giordano, F., Piras, M., Mingoia, F. & B... Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. Molecules19, 13549–13564 (2014).
Trabocchi, A., Menchi, G., Danieli, E. & Guarna, A. Synthesis of a bicyclic delta-amino acid as a constrained Gly-Asn dipeptide isostere. Amino Acids35, 37–44 (2008).
Due-Hansen, M. E. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Org. Biomol. Chem.13, 11496–11500 (2015).
Diketopiperazines Rev. Available at: [Link]. (Accessed: 15th March 2026)
Al-Ghorbani, M. et al.
Ito, K. et al. One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Appl. Microbiol. Biotechnol.104, 6253–6262 (2020).
Gerona-Navarro, G., Bonache, M. A., Herranz, R. & Gonzalez-Muniz, R. Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-Unsubstituted 4-Alkyl-4-carboxy-2-azetidinone Derivatives via an Intramolecular Nα-Cα-Cyclization Strategy. J. Org. Chem.66, 3545–3553 (2001).
Gerona-Navarro, G., Bonache, M. A., Herranz, R. & Gonzalez-Muniz, R. Entry to New Conformationally Constrained Amino Acids. First Synthesis of 3-Unsubstituted 4-Alkyl-4-carboxy-2-azetidinone Derivatives via an Intramolecular Nα-Cα-Cyclization Strategy. J. Org. Chem.66, 3545–3553 (2001).
Pictet–Spengler reaction - Wikipedia. Available at: [Link]. (Accessed: 15th March 2026)
Diastereoselective synthesis of novel aza-diketopiperazines via a domino cyclohydrocarbonylation/addition process. Chem. Commun.50, 9457–9460 (2014).
Bischler–Napieralski reaction - Wikipedia. Available at: [Link]. (Accessed: 15th March 2026)
Rashidian, M., Dozier, J. K. & Distefano, M. D. A Pictet-Spengler ligation for protein chemical modification. Proc. Natl. Acad. Sci. U. S. A.110, 8511–8516 (2013).
Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry.
Synthesis of Lactams via Isocyanide-Based Multicomponent Reactions. Synthesis52, 3045–3066 (2020).
Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul.
Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. Benchchem.
Amide synthesis by acyl
Norman, B. H. & Hulin, B. Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. J. Org. Chem.62, 5666–5673 (1997).
Gerona-Navarro, G., Bonache, M. A., Herranz, R. & Gonzalez-Muniz, R. Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a.
Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2’-Functionalized 3-Arylisoquinolines(1). J. Org. Chem.65, 6619–6627 (2000).
Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Indian Journal of Chemistry - Section B.
esterification of carboxylic acids with. Organic Syntheses Procedure.
Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. J. Pept. Res.56, 115–120 (2000).
(PDF) Morpholines. Synthesis and Biological Activity.
Bischler-Napieralski Reaction. YouTube.
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Org. Lett.24, 4099–4103 (2022).
Advancements in the synthesis of fused tetracyclic quinoline deriv
Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. React. Kinet.
An Efficient and Practical Protocol for the Esterification of Arom
Direct Catalytic N-Alkylation of Amines with Carboxylic Acids. AWS.
N-alkylation of morpholine with other alcohols.
Recent Advances in the Synthesis of Carboxylic Acid Esters. IntechOpen.
Ester synthesis by esterific
Preparation of Ester Derivatives of Fatty Acids for Chrom
Application Notes and Protocols for Amide Coupling Reactions with (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Introduction The formation of the amide bond is a cornerstone of modern drug discovery and development.[1][2] This functional group is present in a vast array of pharmaceuticals, contributing to their biological activity...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The formation of the amide bond is a cornerstone of modern drug discovery and development.[1][2] This functional group is present in a vast array of pharmaceuticals, contributing to their biological activity and metabolic stability.[3][4][5][6] However, the synthesis of amides from sterically hindered or electronically challenging substrates remains a significant hurdle.[3][7][8] (R)-6,6-Dimethylmorpholine-3-carboxylic acid presents such a challenge due to the steric bulk of the gem-dimethyl group adjacent to the morpholine oxygen, which can impede the approach of the amine nucleophile.
This technical guide provides a detailed exploration of strategies for the successful amide coupling of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. We will delve into the mechanistic rationale behind the selection of coupling reagents, provide step-by-step protocols for two robust methods, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable structural motif into their molecular designs.
The Challenge of Steric Hindrance
The primary obstacle in the amide coupling of (R)-6,6-Dimethylmorpholine-3-carboxylic acid is the steric hindrance imposed by the two methyl groups at the C6 position. This steric congestion can significantly slow down the rate of reaction and, in some cases, prevent the desired transformation altogether.[9] Therefore, the choice of coupling reagent and reaction conditions is paramount to achieving high yields and purity. Standard coupling methods that are effective for simple amino acids may prove inadequate for this substrate.
To overcome this challenge, it is necessary to employ highly reactive coupling reagents that can efficiently activate the carboxylic acid and facilitate nucleophilic attack by the amine, even in a sterically crowded environment.[10] We will focus on two such powerful reagents: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and Propylphosphonic Anhydride (T3P®).
Comparative Analysis of Recommended Coupling Reagents
The selection of an appropriate coupling reagent is critical for the successful synthesis of amides from sterically hindered carboxylic acids like (R)-6,6-Dimethylmorpholine-3-carboxylic acid. Below is a comparative analysis of our two recommended reagents, HATU and T3P®.
Solid, generally stable but can be moisture-sensitive.
Commercially available as a solution in an organic solvent.[14]
Rationale for Reagent Selection
HATU is a third-generation uronium-based coupling reagent renowned for its high efficiency, rapid reaction kinetics, and low rates of racemization, particularly with sterically hindered amino acids.[11] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial, as it accelerates the reaction and suppresses epimerization.[10][11]
T3P® is a versatile and powerful coupling reagent that is also well-suited for challenging amide bond formations.[12][17] It is known for its high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[14][16] Its cost-effectiveness makes it an attractive option for scale-up.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling
This protocol provides a general procedure for the coupling of (R)-6,6-Dimethylmorpholine-3-carboxylic acid with a primary or secondary amine using HATU.
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 equiv) dropwise to the stirred solution.[15] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[11]
Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.
Reaction: Allow the reaction to warm to room temperature and stir for 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate.[11] Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), followed by a saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[11] These washes are crucial for removing unreacted starting materials, excess base, and water-soluble byproducts.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Workflow for HATU-Mediated Coupling
Caption: Mechanism of HATU-mediated amide coupling.
Protocol 2: T3P®-Mediated Amide Coupling
This protocol is a robust and scalable method for the amide coupling of (R)-6,6-Dimethylmorpholine-3-carboxylic acid, particularly suitable for larger-scale synthesis due to its cost-effectiveness and simple workup.
T3P® (50% solution in Ethyl Acetate or DMF) (1.2 - 1.5 equiv)
Pyridine or Triethylamine (TEA) (3.0 - 4.0 equiv)
[18]* Anhydrous Ethyl Acetate or 2-Methyltetrahydrofuran
Standard workup reagents
Step-by-Step Procedure:
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere, suspend (R)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate.
Base Addition: Add triethylamine (3.5 equiv) to the suspension.
T3P® Addition: Cool the mixture to 0 °C. Slowly add the T3P® solution (1.3 equiv) dropwise, maintaining the internal temperature below 20 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 1 to 12 hours. Monitor the reaction progress by TLC or LC-MS.
Aqueous Workup: Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine. The phosphonic acid byproducts are highly water-soluble and are readily removed during these washes.
[13][14]6. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Workflow for T3P®-Mediated Coupling
Caption: Workflow for T3P®-mediated amide coupling.
Mechanism of T3P®-Mediated Coupling
The reaction mechanism involves the activation of the carboxylic acid by T3P® to form a mixed anhydride intermediate. [13]The amine then acts as a nucleophile, attacking the activated carbonyl group of the mixed anhydride to form the desired amide. The byproducts are water-soluble phosphonic acids, which are easily removed during the aqueous workup.
[14]
Caption: Mechanism of T3P®-mediated amide coupling.
Troubleshooting and Optimization
Issue
Potential Cause
Suggested Solution
Low Conversion
Insufficient activation, steric hindrance.
Increase reaction time and/or temperature. Use a higher excess of the coupling reagent (e.g., 1.5 equiv).
Low nucleophilicity of the amine.
Consider using a stronger, non-nucleophilic base. For very unreactive amines, acyl fluoride formation might be an alternative strategy. [8][19]
Side Reactions
Reaction of the amine with HATU.
Ensure proper order of addition (pre-activation of the acid before adding the amine). [20]
Racemization.
Maintain low reaction temperatures, especially during the activation step. Both HATU and T3P® have a low propensity for racemization.
Difficult Purification
Byproduct removal.
Ensure thorough aqueous washes. For T3P®, the byproducts are highly water-soluble. [13][14]For HATU, the byproducts are also generally removed with standard aqueous workups. [11]
Conclusion
The successful amide coupling of the sterically hindered (R)-6,6-Dimethylmorpholine-3-carboxylic acid is readily achievable with the appropriate selection of modern, highly reactive coupling reagents. Both HATU and T3P® offer robust and high-yielding protocols, with the choice between them often depending on factors such as scale, cost, and specific substrate compatibility. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently incorporate this valuable building block into their synthetic endeavors, paving the way for the discovery of novel therapeutics.
References
Organic & Biomolecular Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. Available from: [Link]
PubMed. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Available from: [Link]
University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available from: [Link]
PubMed. The synthesis of sterically hindered amides. Available from: [Link]
ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry. Available from: [Link]
Aapptec Peptides. Coupling Reagents. Available from: [Link]
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available from: [Link]
Common Organic Chemistry. Amine to Amide (Coupling) - T3P. Available from: [Link]
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
ResearchGate. (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Available from: [Link]
Scribd. T3P-Pyridine Amide Coupling Method | PDF | Amine. Available from: [Link]
Outsourced Pharma. Understanding T3P From Start To Finish. Available from: [Link]
Common Organic Chemistry. Amine to Amide Mechanism - T3P. Available from: [Link]
PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]
Reddit. HATU coupling - what's the best order? : r/Chempros. Available from: [Link]
YouTube. T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. Available from: [Link]
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]
Patsnap Eureka. How to Analyze Amide Coupling Reactions — Safety Protocols. Available from: [Link]
PMC. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]
MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available from: [Link]
Current Medicinal Chemistry. Recent developments in the practical application of novel carboxylic acid bioisosteres. Available from: [Link]
R Discovery. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]
Application Note: Chiral HPLC Analysis of 6,6-Dimethylmorpholine-3-Carboxylic Acid
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Method Development Guide & Standard Operating Protocol (SOP) Introduction & Molecule Profiling 6,6-Dimethylm...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Document Type: Method Development Guide & Standard Operating Protocol (SOP)
Introduction & Molecule Profiling
6,6-Dimethylmorpholine-3-carboxylic acid (Molecular Weight: 159.18 g/mol ) is a conformationally restricted, cyclic amino acid. It serves as a highly valuable chiral building block in the synthesis of advanced peptidomimetics, monoacylglycerol lipase (MGL) modulators[1], and cyclic peptides targeting TNF receptor 1[2].
Because the pharmacological efficacy of these therapeutics is strictly dependent on the spatial orientation of the C3-chiral center, rigorous enantiomeric resolution of the (R)- and (S)-isomers is a mandatory quality control step in drug development.
Analytical Challenges & Causality in Method Design
Developing a robust chiral High-Performance Liquid Chromatography (HPLC) method for this molecule presents specific physicochemical challenges that dictate the analytical strategy:
Zwitterionic Nature & Secondary Amine: The molecule contains a secondary amine (N4) and a carboxylic acid (C3). Traditional crown-ether chiral stationary phases (CSPs) like CROWNPAK CR(+) rely on host-guest complexation with primary amines (-NH3+) and often exhibit poor chiral recognition for sterically hindered secondary cyclic amines[3][4].
Lack of a Strong Chromophore: The native aliphatic morpholine ring lacks a conjugated π-system, rendering standard UV detection (e.g., 254 nm) ineffective and limiting sensitivity.
Strategic Solutions
To overcome these limitations, two distinct, self-validating methodologies are employed in the industry:
Method A (Indirect/Derivatization): Pre-column derivatization with Fmoc-OSu masks the secondary amine and introduces a strong UV/Fluorescence chromophore. This allows for highly efficient separation via hydrogen bonding and π-π interactions on standard polysaccharide-based CSPs (e.g., CHIRALPAK AD-H)[2][5].
Method B (Direct Analysis): For laboratories requiring high-throughput screening without derivatization, Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) coupled with Mass Spectrometry (MS) provide the necessary synergistic ionic and hydrogen-bonding interactions for the native molecule[6].
Method Development Workflow
Workflow for selecting the appropriate chiral HPLC method based on analyte derivatization status.
Protocol A: Chiral Analysis via Fmoc-Derivatization (Industry Standard)
This protocol is highly recommended for process chemistry environments where the protected amino acid is utilized for solid-phase peptide synthesis (SPPS), requiring robust UV quantification.
Pre-Column Derivatization Procedure
Causality Note: Fmoc protection is chosen over Boc because the fluorenyl group provides superior molar absorptivity at 254 nm and enhances π-π stacking interactions with the aromatic rings of the polysaccharide CSP.
Reagent Preparation: Dissolve 10 mg of (R/S)-6,6-dimethylmorpholine-3-carboxylic acid in 1.0 mL of a 1:1 Tetrahydrofuran (THF)/Water mixture.
Alkalinization: Add 3 molar equivalents of Sodium Bicarbonate (NaHCO₃) to the solution to deprotonate the secondary amine, rendering it nucleophilic.
Fmoc Addition: Slowly add 1.2 molar equivalents of Fmoc-OSu (dissolved in 0.5 mL THF) at room temperature[2].
Reaction: Stir the biphasic mixture continuously overnight at room temperature.
Quenching & Extraction: Adjust the aqueous layer to pH 4.0–5.0 using 1M HCl. Extract the Fmoc-protected derivative with Ethyl Acetate (3 × 2 mL).
Sample Prep for HPLC: Evaporate the combined organic layers under a gentle stream of N₂. Reconstitute the residue in 1.0 mL of HPLC-grade Ethanol and filter through a 0.22 µm PTFE syringe filter prior to injection.
Causality Note: The addition of 0.1% Trifluoroacetic Acid (TFA) is a critical system-validating parameter. It suppresses the ionization of the C3-carboxylic acid, preventing secondary interactions with the silica support that cause severe peak tailing.
Mechanistic pathway of enantiomeric resolution on a polysaccharide-based chiral stationary phase.
Protocol B: Direct Analysis of Underivatized Amino Acid (LC-MS)
For analytical laboratories requiring direct analysis of the native molecule, Zwitterionic CSPs provide complementary enantiorecognition capabilities without the need for derivatization[6].
Sample Preparation
Dissolve 2.0 mg of the free (R/S)-6,6-dimethylmorpholine-3-carboxylic acid in 1.0 mL of Methanol/Water (50:50, v/v).
Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
Filter through a 0.22 µm hydrophilic PVDF filter.
Chromatographic Conditions
Parameter
Condition
Column
DAICEL CHIRALPAK® ZWIX(+) (150 × 3.0 mm, 3 µm)
Mobile Phase
Methanol / Acetonitrile / Water (49:49:2, v/v/v) + 50 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate
0.4 mL/min (Isocratic)
Column Temperature
25 °C
Detection
ESI-MS (Positive Ion Mode, [M+H]⁺ m/z 160.2)
Injection Volume
2 µL
Causality Note: The ZWIX(+) column utilizes a cinchona alkaloid skeleton which acts as a zwitterionic selector. The precise ratio of ammonium formate to formic acid establishes the exact ionic strength and pH required to modulate the ion-exchange interactions between the CSP and the zwitterionic analyte, ensuring baseline resolution[4][6].
System Suitability & Validation Data
To ensure the method operates as a self-validating system, the following system suitability criteria must be met prior to sample analysis. Data represents expected baseline performance.
SEPARATION OF FREE AMINO ACIDS AND PRIMARY AMINES USING DAICEL CROWN ETHER COLUMNS
Source: Daicel Chiral Technologies
URL:[Link]
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans
Source: PubMed Central (PMC) / NIH
URL:[Link]
Application Notes & Protocols: A Strategic Guide to In Vitro Biological Screening for (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unlocking the Potential of a Privileged Scaffold
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved drugs.[1][2] Its presence often confers favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] The (R)-6,6-Dimethylmorpholine-3-carboxylic acid core represents a novel, synthetically accessible starting point for the development of a diverse chemical library. However, the biological targets for derivatives of this specific core are largely unexplored.
This document provides a comprehensive strategic guide for researchers, scientists, and drug development professionals to systematically screen and characterize a library of (R)-6,6-Dimethylmorpholine-3-carboxylic acid derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, establishing a robust, self-validating workflow from initial hit identification to mechanistic characterization. The goal is to efficiently identify promising lead compounds and elucidate their mechanism of action through a tiered, logical screening cascade.
Section 1: The Screening Cascade Philosophy: From Broad Strokes to Fine Detail
A tiered screening approach is the most efficient method for navigating the drug discovery process, conserving resources and maximizing the quality of resulting lead compounds.[4] This strategy begins with high-throughput primary assays to cast a wide net, followed by more complex, lower-throughput secondary and safety assays to validate and characterize the initial "hits."
The overall workflow is designed to progressively increase the biological and pharmacological understanding of each compound.
Figure 1: A tiered in vitro screening cascade for novel compound libraries.
Section 2: Primary Screening - Casting a Wide Net for Biological Activity
The initial goal is to efficiently screen the entire compound library to identify any form of biological activity. Given the diverse potential of the morpholine scaffold, a multi-pronged primary screening approach is recommended, focusing on general cell health and broad, druggable target families like enzymes, G-protein coupled receptors (GPCRs), and ion channels.[3][5][6][7]
Foundational Assays: Cell Viability and Cytotoxicity
Before assessing specific targets, it is crucial to determine the general effect of the compounds on cell health.[8] These assays identify compounds with cytotoxic or anti-proliferative effects (potential anti-cancer agents) and establish a non-toxic concentration range for subsequent cell-based assays.[9][10]
Table 1: Comparison of Common Cell Viability Assay Technologies
Assay Type
Principle
Throughput
Advantages
Disadvantages
MTT/Resazurin
Measures metabolic activity via mitochondrial reductase enzymes converting a substrate to a colored product.[8]
High
Inexpensive, well-established.
Can be affected by compounds that interfere with cellular redox state.
ATP-Based (Luminescence)
Quantifies ATP, which is only present in metabolically active cells, using a luciferase reaction.[11]
Very High
Highly sensitive, rapid, excellent for HTS in 384/1536-well formats.[12]
This protocol is designed for high-throughput screening in a 384-well format to assess the general cytotoxicity of the derivative library.[12]
Objective: To determine the concentration of each compound that reduces cell viability by 50% (GI50).
Rationale: This assay is chosen for its high sensitivity, simple "add-mix-read" format, and stable luminescent signal, making it ideal for automated HTS.[11]
Methodology:
Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer[3][13]) into 384-well white, clear-bottom plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
Expert Insight: The cell density is critical. Too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
Compound Addition: Prepare a dilution series for each derivative (e.g., 10-point, 3-fold serial dilution starting from 100 µM). Using an automated liquid handler, add 10 µL of the diluted compounds to the cell plates. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
Expert Insight: A 72-hour incubation is a standard duration to observe effects on cell proliferation.
Assay Reagent Addition: Equilibrate the assay reagent (e.g., CellTiter-Glo® 2.0) and the cell plates to room temperature for 30 minutes. Add 50 µL of the reagent to each well.
Signal Stabilization & Reading: Place plates on an orbital shaker for 2 minutes to induce cell lysis and mix. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Read luminescence on a plate reader (e.g., PerkinElmer EnVision).
Data Analysis: Normalize the data to vehicle controls (100% viability) and background (0% viability). Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the GI50 value.
Broad Target-Class Screening
For compounds that do not show significant cytotoxicity at lower concentrations (e.g., <10 µM), screening against large, druggable target families is the next step.
Enzyme Inhibition Panels: Screen at a single high concentration (e.g., 10 µM) against panels of key enzymes. Based on known activities of morpholine derivatives, prioritized panels could include protein kinases (especially PI3K/mTOR)[3], carbonic anhydrases[14], and metabolic enzymes like α-glucosidase[15].
GPCR Profiling: G-protein coupled receptors are a major drug target class.[7] High-throughput screens often use a universal readout, such as β-arrestin recruitment, which is independent of the specific G-protein signaling pathway (Gs, Gi, Gq).[16]
Ion Channel Screening: Ion channels are critical for a vast range of physiological processes.[17] High-throughput screening can be performed using fluorescence-based assays that measure changes in membrane potential or ion flux, or with automated patch-clamp electrophysiology for higher fidelity data.[18][19]
Section 3: Secondary & Confirmatory Assays - From Hit to Validated Lead
A "hit" from a primary screen is merely a starting point. Secondary assays are essential to confirm the activity, determine potency, and begin to understand the mechanism of action (MoA).[4]
Dose-Response and Potency (IC50/EC50) Determination
Any hit from a single-point primary screen must be confirmed in a full dose-response experiment. This involves testing the compound over a range of concentrations (typically 8-12 points) to generate a sigmoidal curve from which the IC50 (for inhibitors) or EC50 (for activators) can be accurately calculated. The protocol is similar to the primary assay but focuses on a single target and a detailed concentration range.
Mechanism of Action (MoA) Elucidation
Understanding how a compound exerts its effect is a critical step. The choice of MoA assay is entirely dependent on the target class identified in the primary screen.
Figure 2: Principle of competitive enzyme inhibition.
Protocol 2: Enzyme Kinetics for MoA of an Inhibitor Hit
Objective: To determine if a validated hit is a competitive, non-competitive, or uncompetitive inhibitor of its target enzyme.
Rationale: Enzyme kinetic studies provide crucial information about how an inhibitor interacts with the enzyme and its substrate, which is vital for guiding lead optimization.[20][21] The initial rate of the reaction is measured at various substrate and inhibitor concentrations.[22]
Methodology:
Assay Setup: In a microplate (e.g., 96- or 384-well), set up a matrix of reactions. The x-axis will represent varying concentrations of the substrate, and the y-axis will represent varying concentrations of the inhibitor (including a zero-inhibitor control).
Expert Insight: Substrate concentrations should bracket the Michaelis-Menten constant (Km) of the enzyme (e.g., from 0.1x Km to 10x Km). Inhibitor concentrations should bracket the previously determined IC50.
Reaction Components: To each well, add buffer, a fixed concentration of the enzyme, and the appropriate concentration of the inhibitor. Allow this to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C).
Initiate Reaction: Initiate the reaction by adding the substrate.
Kinetic Read: Immediately begin measuring the formation of product over time using a continuous spectrophotometric or fluorometric method.[23] The readout should be taken at frequent intervals (e.g., every 30 seconds) for 15-30 minutes.
Trustworthiness: It is essential to ensure the measurement is taken during the initial linear phase of the reaction (the initial velocity, v₀).[21]
Data Analysis:
For each inhibitor concentration, plot the initial velocity (v₀) against the substrate concentration [S].
Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.
Create a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs 1/[S]). The pattern of line intersections will reveal the mode of inhibition:
Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
Uncompetitive: Lines are parallel (both Vmax and Km decrease).
Biophysical Target Engagement
To provide definitive evidence that a compound's biological effect is due to direct binding to the putative target, a biophysical assay is employed.
Fluorescence Polarization (FP): An excellent method for screening and characterization if a suitable fluorescent ligand for the target is available. The assay measures the change in polarization of emitted light when a small fluorescent probe binds to a larger protein. A test compound that displaces the probe will cause a decrease in polarization.[24]
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the thermal stability of a protein. Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature (Tm). This method is label-free and can be performed with just the purified protein and a fluorescent dye that binds to unfolded proteins.
Section 4: Early Safety and Selectivity Profiling
A potent compound is of little therapeutic value if it is not selective or has significant safety liabilities. Early in vitro assessment of these properties is crucial for deciding whether to advance a compound.[4]
Selectivity Profiling: The validated hit should be screened against a panel of related targets. For example, a kinase inhibitor should be tested against a broad panel of other kinases to ensure it does not inhibit critical off-target kinases.
hERG Channel Assay: Inhibition of the hERG potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Long QT syndrome).[17] This is a mandatory safety screen, typically performed using automated patch-clamp electrophysiology.[18]
Cytochrome P450 (CYP) Inhibition: CYP enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions. Assays using human liver microsomes and specific probe substrates are used to assess the inhibitory potential against major CYP isoforms (e.g., 3A4, 2D6, 2C9).
Section 5: Data Synthesis and Hit Characterization
The culmination of the screening cascade is a well-characterized lead compound. All quantitative data should be consolidated for clear comparison and decision-making.
Table 2: Example Summary Table for a Validated Hit Compound
Parameter
Assay Type
Result
Interpretation
Primary Activity
A549 Cell Viability
GI50 = 500 nM
Potent anti-proliferative effect.
Primary Target
Kinase Panel Screen
95% Inhibition of mTOR @ 1 µM
Potentially an mTOR inhibitor.
Potency
Biochemical mTOR Assay
IC50 = 85 nM
Confirmed potent, direct inhibition.
Mechanism
Enzyme Kinetics
Competitive with ATP
Binds to the ATP-binding site of the mTOR kinase domain.
Target Engagement
Thermal Shift Assay
ΔTm = +5.2 °C
Confirms direct binding and stabilization of mTOR protein.
Selectivity
Kinase Panel (400 kinases)
>100-fold selective for mTOR over all other kinases
Highly selective inhibitor.
Safety - Cardiac
hERG Patch-Clamp
IC50 > 30 µM
Low risk of cardiac toxicity.
Safety - Metabolism
CYP3A4 Inhibition
IC50 > 25 µM
Low risk of drug-drug interactions via CYP3A4.
References
Charles River. (n.d.). Ion Channel Assays. Retrieved from [Link]
Sygnature Discovery. (n.d.). Ion Channel Assays. Retrieved from [Link]
Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]
Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]
Ghasemi, M., & Turnbull, T. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed, 2394, 131-147.
MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
ION Biosciences. (n.d.). Ion Channel Assay Services. Retrieved from [Link]
Arkin, M. R., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of the Indian Institute of Science, 91(1), 59-82.
Creative Biogene. (n.d.). Enzyme Kinetic Assay. Retrieved from [Link]
Kondoh, Y., & Osada, H. (2013). High-throughput screening identifies small molecule inhibitors of molecular chaperones. Current Pharmaceutical Design, 19(3), 473-492.
Eurofins Discovery. (n.d.). Ion Channel Testing Services | Functional & Binding Assays. Retrieved from [Link]
Ciulli, A., & Williams, G. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology, 1008, 357-384.
University of California, Davis. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]
Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]
JoVE. (2023, April 30). Video: Enzyme Assays to Study Enzyme Activity and Kinetics. Retrieved from [Link]
MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]
Batool, S., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 16008.
ACS Publications. (2025, June 10). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. Retrieved from [Link]
Ghorbani-Vaghei, R., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104085.
MDPI. (2024, June 26). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]
Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Retrieved from [Link]
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
Eurofins Discovery. (n.d.). gpcrMAX™ GPCR Assay Panel, Rapid and Reliable Readouts. Retrieved from [Link]
ResearchGate. (n.d.). Functional assays for screening GPCR targets. Retrieved from [Link]
D'Andrea, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Molecules, 26(11), 3249.
ResearchGate. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]
ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]
Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved from [Link]
Application Notes & Protocols: (R)-6,6-Dimethylmorpholine-3-carboxylic acid in Medicinal Chemistry
Executive Summary & Chemical Rationale As a Senior Application Scientist in medicinal chemistry, selecting the right chiral building block is critical for optimizing both the pharmacodynamic (PD) and pharmacokinetic (PK)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Rationale
As a Senior Application Scientist in medicinal chemistry, selecting the right chiral building block is critical for optimizing both the pharmacodynamic (PD) and pharmacokinetic (PK) profiles of a drug candidate. (R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS: 1313479-60-5) has emerged as a highly privileged scaffold in modern drug discovery.
While standard morpholine rings are ubiquitous in medicinal chemistry for improving aqueous solubility and modulating basicity, they suffer from a major metabolic liability: rapid cytochrome P450-mediated oxidation at the carbon atoms adjacent to the oxygen (C2/C6), leading to ring opening and clearance. The strategic incorporation of a gem-dimethyl group at the 6-position provides severe steric hindrance, effectively blocking this metabolic hotspot and extending the compound's half-life. Furthermore, the (R)-stereocenter at the 3-position dictates a precise spatial trajectory for attached pharmacophores, which is essential for engaging tight binding pockets in kinase hinge regions and enzymatic active sites.
Strategic Applications in Drug Discovery
The versatility of the 3-carboxylic acid handle allows this scaffold to be seamlessly integrated into complex active pharmaceutical ingredients (APIs) via amide coupling. Field-proven applications include:
IKKβ Inhibitors (Inflammatory Diseases): The 6,6-dimethylmorpholine core is a critical structural motif in compounds like MLN-0415, an ATP-competitive inhibitor of IKKβ. By occupying the kinase hinge region, the morpholine derivative prevents the phosphorylation of IκBα, thereby halting the NF-κB signaling cascade responsible for inflammatory gene transcription [1].
Monoacylglycerol Lipase (MGL) Modulators: The scaffold is utilized as a foundational building block in the synthesis of MGL modulators targeting neurological and intraocular pressure-related conditions (e.g., glaucoma) [2].
Cell Division Cycle 7 (Cdc7) Inhibitors: In oncology, derivatives of this compound have been patented for their strong Cdc7 inhibitory activity, which disrupts abnormal cell proliferation in S-phase DNA replication [3].
To ensure reproducibility across synthetic campaigns, it is vital to understand the baseline metrics of the building block. The table below summarizes the quantitative data and expected reaction parameters based on empirical laboratory experience.
Parameter
Specification / Value
Scientific Rationale
CAS Number
1313479-60-5
Unique identifier for the (R)-enantiomer.
Molecular Weight
159.18 g/mol (Free base)
Low molecular weight ensures high ligand efficiency (LE).
Stereochemistry
(R) at C3
Directs the vector of the amide bond; critical for target PD.
Typical Coupling Yield
75% – 92%
Highly dependent on the steric bulk of the reacting amine.
Epimerization Risk
Moderate
The α-proton at C3 is slightly acidic; requires careful base selection.
When coupling (R)-6,6-Dimethylmorpholine-3-carboxylic acid to a primary or secondary amine, the primary risk is epimerization (racemization) at the C3 chiral center due to the formation of an oxazolone intermediate. To prevent this, we utilize HATU as the coupling reagent for rapid activation, combined with a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
This protocol is designed as a self-validating system: In-Process Controls (IPC) via Chiral LC-MS act as mandatory quality gates before proceeding to downstream steps.
Preparation of the Active Ester: Dissolve (R)-6,6-Dimethylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling slows down the deprotonation of the α-carbon, drastically reducing the risk of epimerization during the activation phase.
Activation: Add HATU (1.2 eq) followed dropwise by DIPEA (3.0 eq). Stir at 0 °C for 15 minutes. The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester.
Nucleophilic Attack: Dissolve the target amine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated mixture. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 2–4 hours.
IPC Quality Gate (Self-Validation): Withdraw a 5 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS using a chiral stationary phase column.
Validation Criteria: >95% conversion of the starting material and <2% presence of the (S)-epimer. If epimerization exceeds 2%, the protocol must be aborted and re-optimized using a weaker base (e.g., 2,4,6-Collidine).
Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x), 1M HCl (1x), and brine (1x). Causality: Multiple aqueous washes are strictly required to remove the highly polar DMF and the tetramethylurea byproduct generated by HATU.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC.
Fig 2. Self-validating amide coupling workflow with integrated chiral quality control gates.
References
Title: Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: WO2020065613A1 - Monoacylglycerol lipase modulators
Source: Google Patents
URL
Design and Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Based Enzyme Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The morpholine heterocycle is a cornerstone of modern medicinal chemistry, re...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold for its ability to impart favorable physicochemical properties such as metabolic stability, aqueous solubility, and blood-brain barrier permeability.[1][2][3][4] This application note provides a comprehensive guide to the design, synthesis, and evaluation of enzyme inhibitors based on the chiral (R)-6,6-dimethylmorpholine-3-carboxylic acid scaffold. We delve into the strategic rationale for selecting this building block, provide detailed, field-tested protocols for its asymmetric synthesis and subsequent derivatization, and outline robust methodologies for characterizing its inhibitory activity against target enzymes. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Strategic Value of the Scaffold
Enzyme inhibition remains a highly validated and successful strategy in drug discovery, targeting dysregulated enzymatic activity implicated in a vast array of human diseases. The selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program.
1.1. Morpholine: A Privileged Heterocycle
The morpholine ring is frequently incorporated into biologically active compounds due to its unique structural and physicochemical attributes.[2][3] Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, while the ether oxygen and secondary amine provide opportunities for crucial hydrogen bonding interactions with protein targets.[4] Furthermore, the morpholine moiety often enhances the "drug-likeness" of a molecule by improving its pharmacokinetic profile.[4][5]
1.2. The (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Advantage
The specific scaffold, (R)-6,6-dimethylmorpholine-3-carboxylic acid, offers several distinct advantages for inhibitor design:
Defined Stereochemistry: The (R)-configuration at the C3 position is critical for achieving stereospecific, high-affinity binding to the chiral microenvironment of an enzyme's active site.
Carboxylic Acid Handle: The carboxyl group serves as a versatile synthetic handle for derivatization, allowing for the introduction of various pharmacophoric elements through robust reactions like amide bond formation. It can also act as a key hydrogen bond donor/acceptor or a metal-chelating group to engage with the target enzyme.
Metabolic Stability: The gem-dimethyl group at the C6 position sterically hinders the adjacent ether oxygen and amine nitrogen, often blocking common sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), thereby increasing the compound's in vivo half-life.
This combination of features makes the scaffold an excellent starting point for building libraries of potent and selective inhibitors against diverse enzyme classes, including kinases, proteases, cholinesterases, and oxidases.[2][4][5][6]
Design Principles and Workflow
The rational design of inhibitors using this scaffold follows a logical progression from initial concept to lead optimization. The core principle is to use the rigid, chiral morpholine core to correctly orient appended functional groups that will make specific, affinity-enhancing interactions with the target enzyme.
Literature precedent on morpholine-based inhibitors provides valuable guidance for derivatization.[5]
Amide Derivatization: Coupling the carboxylic acid with a library of amines (e.g., substituted anilines, benzylamines) is a primary strategy. The nature of the substituent on these appended aryl rings is critical. Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can dramatically influence potency by modulating electronic and steric interactions within the binding pocket.[5]
N-Substitution: The secondary amine of the morpholine ring is another key point for modification. Alkylation or arylation at this position can be used to probe additional pockets within the enzyme active site or to tune the overall lipophilicity and basicity of the molecule.
Bioisosteric Replacement: The carboxylic acid can be replaced with bioisosteres such as tetrazoles or hydroxamic acids to explore alternative binding modes or improve pharmacokinetic properties.[7]
2.2. Inhibitor Design and Optimization Workflow
The overall process can be visualized as a cycle of design, synthesis, and testing, where the results from each round of testing inform the design of the next generation of compounds.
Caption: Workflow for inhibitor design, from scaffold selection to lead optimization.
Synthesis Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the core scaffold and an exemplary inhibitor.
3.1. Protocol 1: Asymmetric Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
This protocol is based on established methods for the asymmetric synthesis of chiral morpholines, utilizing a tandem hydroamination and asymmetric transfer hydrogenation approach.[8][9][10]
Causality: This one-pot, two-step catalytic approach is highly efficient. The initial titanium-catalyzed hydroamination forms the morpholine ring structure as a cyclic imine intermediate. The subsequent ruthenium-catalyzed asymmetric transfer hydrogenation, using a well-defined chiral ligand, reduces the imine to the desired chiral amine with high enantioselectivity. The hydrogen-bonding capabilities of the substrate are crucial for achieving high stereocontrol with the catalyst.[9]
Caption: Tandem catalytic workflow for the synthesis of the chiral morpholine core.
Standard work-up and purification reagents (aqueous HCl, NaOH, ethyl acetate, silica gel)
Procedure:
Reaction Setup: In a nitrogen-filled glovebox, add the aminoalkyne substrate (1.0 equiv) and the Ti catalyst (5 mol%) to a dried Schlenk flask.
Hydroamination: Add anhydrous toluene and stir the mixture at 110 °C. Monitor the reaction by ¹H NMR or TLC until complete consumption of the starting material, indicating the formation of the cyclic imine intermediate.
Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. In a separate flask, prepare a solution of the Ru catalyst (1-2 mol%) in toluene. Add this catalyst solution to the reaction mixture, followed by the formic acid/triethylamine azeotrope (2.0 equiv).
Reaction: Stir the mixture at 25-40 °C for 12-24 hours until the reduction is complete (monitored by GC/MS).
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification & Hydrolysis: Purify the crude product (an ester) by column chromatography. The resulting ester is then hydrolyzed using standard conditions (e.g., LiOH in THF/H₂O) to yield the final carboxylic acid.
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Yields are typically good with ee >95%.[8]
3.2. Protocol 2: Synthesis of an Amide-Based Inhibitor
This protocol describes a standard amide coupling to link the core scaffold to a representative amine.
Causality: Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) is a classic and effective method for esterification and amidation.[11] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then nucleophilically attacks this intermediate to form the stable amide bond. DMAP acts as a nucleophilic catalyst to accelerate the reaction.[11]
Reaction Setup: To a solution of the carboxylic acid and the amine in anhydrous DCM at 0 °C, add DMAP.
Coupling: Add a solution of DCC in DCM dropwise to the mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
Work-up: Upon completion, filter off the DCU precipitate and wash it with cold DCM.
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the desired amide inhibitor.
Analysis: Confirm the final structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Enzyme Inhibition Assay Protocols
4.1. General Principles
Enzyme inhibition assays are designed to measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of a test compound.[12] The primary endpoint is typically the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12] It is critical to include appropriate controls, such as a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO), to ensure the assay is performing correctly.[13]
Caption: A typical enzyme inhibitor screening cascade.
4.2. Protocol 3: General Spectrophotometric Inhibition Assay
This protocol provides a template for a 96-well plate-based colorimetric or fluorometric assay.
Materials:
96-well microplate (e.g., clear flat-bottom for colorimetric, black for fluorometric)
Target enzyme solution in appropriate assay buffer
Substrate solution in assay buffer
Test compounds (inhibitors) serially diluted in DMSO
Assay buffer
Microplate reader
Procedure:
Compound Plating: Dispense 1-2 µL of serially diluted test compounds into the wells of the 96-well plate. Include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.
Enzyme Addition: Add 50 µL of the enzyme solution to each well (except the "no enzyme" control, to which buffer is added instead).
Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 25 °C or 37 °C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]
Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate solution to all wells.
Measurement: Immediately place the plate in a microplate reader and measure the absorbance or fluorescence at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).[12][14]
Data Analysis:
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the progress curve.
Calculate the percentage of inhibition for each inhibitor concentration using the formula:
% Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation and Interpretation
Systematic data organization is crucial for discerning structure-activity relationships and guiding the optimization process.
5.1. Example Data Table
Compound ID
R-Group (at Amide)
Target IC₅₀ (µM)
Selectivity vs. Isoform-X (Fold)
Microsomal Stability (t₁/₂, min)
INH-001
Phenyl
10.5
5
45
INH-002
4-Fluorophenyl
1.2
25
52
INH-003
4-Methoxyphenyl
0.85
30
38
INH-004
3-Trifluoromethylphenyl
0.15
>100
>60
5.2. Interpretation
INH-002 vs. INH-001: The addition of a fluorine atom at the para position increased potency nearly 10-fold, suggesting a favorable interaction (e.g., hydrogen bond or polar interaction) in this region of the binding pocket.
INH-003 & INH-004: Both electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups at the para and meta positions, respectively, further enhanced potency. INH-004 is the most potent and selective compound, indicating that a larger, electron-withdrawing group is highly favorable in that pocket.
Microsomal Stability: All compounds show reasonable stability. The increased stability of INH-004 suggests the trifluoromethyl group may also be sterically shielding a potential site of metabolism.
These insights directly inform the next design cycle, which might focus on further exploring substitutions at the meta and para positions of the phenyl ring.
Conclusion
The (R)-6,6-dimethylmorpholine-3-carboxylic acid scaffold is a powerful and versatile platform for the design of novel enzyme inhibitors. Its inherent stereochemistry, metabolic stability, and synthetic tractability provide an exceptional starting point for drug discovery campaigns. By combining rational design principles with the robust synthetic and screening protocols outlined in this application note, researchers can efficiently navigate the iterative cycle of design, synthesis, and testing to develop potent and selective lead compounds for a wide range of therapeutic targets.
References
Taylor & Francis. (2025, June 8). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
ACS Publications. (2018, July 24).
Chemical Science (RSC Publishing). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
PMC - NIH. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
BenchChem. (2025).
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar.
Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed.
RSC Publishing. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
BenchChem. (2025, December). Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids.
Organic Chemistry Portal. Morpholine synthesis.
A.K., & M. (2021).
MDPI. (2022, September 23). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
PMC.
ResearchGate.
ResearchGate. (2020, January).
Royal Society of Chemistry. (2014). Protocol for enzyme assays.
De Vivo, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
Sigma-Aldrich. How to Use Inhibitors.
ResearchGate. (2022, August 1). Guidelines for the digestive enzymes inhibition assay.
Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 184. [Link]
Application Note: (R)-6,6-Dimethylmorpholine-3-carboxylic Acid as a Constrained Peptidomimetic Scaffold
Introduction and Mechanistic Rationale The incorporation of conformationally constrained non-natural amino acids is a foundational strategy in modern peptidomimetic drug design. While natural amino acids like proline are...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The incorporation of conformationally constrained non-natural amino acids is a foundational strategy in modern peptidomimetic drug design. While natural amino acids like proline are frequently utilized to induce specific secondary structures (such as
β
-turns) and enhance proteolytic stability[1], their conformational flexibility can still leave peptide bonds vulnerable to enzymatic cleavage. To overcome this, morpholine-3-carboxylic acid derivatives have emerged as highly effective structural modules[2]. The morpholine ring inherently restricts the backbone dihedral angles (
ϕ
and
ψ
), while the heteroatom (oxygen) acts as a hydrogen-bond acceptor, modulating the aqueous solubility and physicochemical properties of the peptide[3].
4 (CAS: 1313479-60-5)[4] represents a next-generation constrained analogue. The addition of the gem-dimethyl group at the 6-position introduces significant steric bulk that serves two primary mechanistic functions:
The gem-Dimethyl Effect : The bulky methyl groups heavily bias the ring pucker and the cis/trans isomerization of the preceding tertiary amide bond. This effectively "locks" the peptide into a highly predictable, rigid bioactive conformation[2].
Steric Shielding : The methyl groups project outward over adjacent peptide bonds, sterically occluding the active sites of proteases. This drastically increases the plasma half-life of the resulting peptidomimetic compared to unhindered analogues[1].
Physicochemical Profiling
When substituting natural amino acids with (R)-6,6-Dimethylmorpholine-3-carboxylic acid, several key pharmacological parameters are altered. The table below summarizes the comparative advantages of this analogue.
Property
D-Proline
(R)-Morpholine-3-carboxylic acid
(R)-6,6-Dimethylmorpholine-3-carboxylic acid
Ring System
Pyrrolidine
Morpholine
6,6-Dimethylmorpholine
Conformational Rigidity
High
Very High
Exceptional (locked by gem-dimethyl)
H-Bond Acceptor
No (sidechain)
Yes (Ring Oxygen)
Yes (Ring Oxygen)
Steric Hindrance
Low
Moderate
High
Proteolytic Stability
Moderate
High
Very High
Lipophilicity (LogP)
Low
Lower (due to Oxygen)
Moderate (balanced by methyl groups)
Workflow and Pathway Visualization
Workflow for SPPS incorporating sterically hindered morpholine analogues.
Mechanism of proteolytic stability conferred by the 6,6-dimethylmorpholine core.
Because (R)-6,6-Dimethylmorpholine-3-carboxylic acid is highly sterically hindered, standard coupling reagents (like HBTU or DIC/Oxyma) often result in incomplete coupling or epimerization. The following self-validating protocol utilizes HATU/HOAt chemistry, which is specifically optimized for coupling hindered secondary amines and bulky carboxylic acids.
Protocol A: Coupling of Fmoc-(R)-6,6-Dimethylmorpholine-3-carboxylic acid
Mechanistic Causality : The gem-dimethyl group creates a highly crowded local environment. HATU generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the acylation of the resin-bound amine. Symmetrical anhydrides or standard carbodiimides are kinetically insufficient for this specific analogue.
Resin Swelling : Swell 100 mg of Rink Amide resin in DCM for 30 minutes, followed by DMF for 30 minutes.
Causality: Proper swelling expands the polymer matrix, exposing internal reactive sites that are otherwise inaccessible to bulky incoming monomers.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).
Pre-activation : In a separate vial, dissolve Fmoc-(R)-6,6-Dimethylmorpholine-3-carboxylic acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in a minimal volume of DMF (approx. 0.1 M concentration). Add DIPEA (6 eq) and stir for exactly 2 minutes.
Causality: A 2-minute pre-activation ensures the formation of the active ester while minimizing the risk of epimerization or premature capping by tetramethylguanidinium byproducts.
Coupling : Add the pre-activated mixture to the resin. Agitate at room temperature for 3 to 4 hours.
Causality: Hindered morpholine derivatives require extended coupling times compared to the standard 45 minutes used for linear amino acids.
Self-Validation (Chloranil Test) : Because the coupling may involve a secondary amine (if coupling onto the morpholine nitrogen in a subsequent step), the standard Kaiser test is unreliable. Use the Chloranil test to detect unreacted secondary amines. If the beads turn blue/green, repeat steps 3-4 (double coupling).
Capping : Treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes to cap any unreacted sequences, preventing the formation of complex deletion peptides.
Protocol B: Cleavage and Analytical Validation
Mechanistic Causality : Morpholine-containing peptides can sometimes trap carbocations during global deprotection due to the electron-rich nature of the heteroatom ring. A highly scavenged cleavage cocktail is required to prevent re-alkylation.
Cleavage : Add 2 mL of Reagent K to the dried resin. Agitate for 2.5 hours at room temperature.
Precipitation : Filter the cleavage solution dropwise into 15 mL of cold diethyl ether (-20 °C). Centrifuge at 3000 rpm for 5 minutes and decant the supernatant.
Washing : Wash the peptide pellet twice more with cold ether to remove organic scavengers.
Self-Validation (LC-MS) : Dissolve the crude peptide in 50% Acetonitrile/Water. Analyze via LC-MS. The target mass must reflect the incorporation of the 6,6-dimethylmorpholine-3-carboxylic acid residue (Mass addition: 141.08 Da minus H₂O for the internal residue).
References
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid.
Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. MDPI.
Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry.
Application Note: Single-Crystal X-Ray Crystallography of (R)-6,6-Dimethylmorpholine-3-Carboxylic Acid Derivatives
Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Mechanistic Rationale: The Morpholine Scaffold in Dru...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Mechanistic Rationale: The Morpholine Scaffold in Drug Design
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly specialized, conformationally restricted chiral building block. In fragment-based drug discovery (FBDD) and peptidomimetic design, it frequently serves as a rigid proline surrogate[1].
The structural integrity of this molecule is dictated by its stereochemistry and ring puckering. The morpholine ring typically adopts a chair conformation. However, the addition of the gem-dimethyl groups at the C6 position introduces a critical mechanistic constraint: 1,3-diaxial interactions . If bulky substituents at the C3 position (such as the carboxylic acid or its derivatives) are forced into an axial orientation, severe steric clash with the axial C6-methyl group destabilizes the molecule. Consequently, X-ray crystallography is essential to confirm that the thermodynamic ground state places the 3-carboxylic acid in an equatorial position, thereby validating the 3D vector of the pharmacophore before it is integrated into larger macrocycles or active pharmaceutical ingredients (APIs)[1].
Crystallization Methodologies: A Causality-Driven Approach
The foremost bottleneck in X-ray crystallography is obtaining diffraction-quality single crystals. For morpholine-3-carboxylic acid derivatives, the crystallization strategy must be dictated by the compound's ionization state and protecting groups.
Protocol A: Vapor Diffusion for N-Protected Derivatives (e.g., N-Boc, N-Fmoc)
N-protected derivatives lack a basic secondary amine, eliminating zwitterion formation. This dramatically increases their solubility in low-dielectric organic solvents.
Causality: We utilize vapor diffusion because it allows for a thermodynamically controlled, extremely gradual decrease in solvent polarity, which prevents rapid nucleation and promotes the growth of large, defect-free single crystals[2].
Step-by-Step Workflow:
Dissolution: Dissolve 10–15 mg of the N-Boc-(R)-6,6-dimethylmorpholine-3-carboxylic acid in 0.5 mL of dichloromethane (DCM) in a 2 mL inner glass vial.
Chamber Setup: Place the unsealed 2 mL vial into a larger 10 mL outer vial containing 3 mL of an anti-solvent (e.g., n-pentane or hexanes).
Equilibration: Seal the outer vial tightly with a PTFE-lined cap.
Self-Validation: Allow the system to sit undisturbed at 20 °C for 3–7 days. The higher vapor pressure of pentane causes it to diffuse into the DCM, slowly inducing supersaturation. Validate crystal quality using a polarizing optical microscope; suitable crystals will extinguish light uniformly when rotated, indicating a single domain.
Protocol B: Slow Evaporation for Zwitterionic Free Acids
The unprotected (R)-6,6-dimethylmorpholine-3-carboxylic acid exists as a zwitterion, forming extensive, rigid 3D hydrogen-bond networks.
Causality: The zwitterionic nature renders the compound insoluble in non-polar solvents. Therefore, slow evaporation from high-dielectric, hydrogen-bonding solvents (like water or methanol) is required to solvate the ions and slowly deposit them onto the growing crystal lattice[3].
Step-by-Step Workflow:
Dissolution: Dissolve 20 mg of the free acid in 2 mL of a 1:1 Methanol/Water mixture.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust).
Evaporation: Puncture a Parafilm cover with 2–3 small holes (needle size) and cover the vial.
Incubation: Store in a vibration-free environment at a constant 4 °C to slow the kinetic evaporation rate, yielding X-ray quality prisms after 10–14 days.
Fig 1. Decision matrix for morpholine derivative crystallization based on solubility profiles.
Once a single crystal is isolated, the data collection parameters must be explicitly tuned for chiral, light-atom organic molecules.
Crystal Mounting (100 K): Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: Flash-cooling the crystal to 100 K using a nitrogen cryostream freezes the morpholine ring's dynamic chair-chair interconversion. This minimizes thermal ellipsoids (atomic displacement parameters) and prevents dynamic disorder in the resulting electron density map.
Data Collection (Cu Kα Radiation): Because (R)-6,6-dimethylmorpholine-3-carboxylic acid consists entirely of light atoms (C, H, N, O), standard Molybdenum (Mo Kα, λ=0.7107 Å) radiation will not produce a sufficient anomalous scattering signal. Causality: Copper radiation (Cu Kα, λ=1.5418 Å) interacts much more strongly with oxygen and nitrogen atoms, generating the anomalous dispersion required to calculate a reliable Flack parameter, which is the ultimate proof of absolute stereochemistry[4].
Phase Solution and Refinement: Integrate the diffraction frames and solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on
F2
(SHELXL). Ensure all hydrogen atoms on the morpholine ring are placed in geometrically calculated positions and refined using a riding model.
Fig 2. Self-validating X-ray crystallography workflow for absolute configuration determination.
Quantitative Data & Validation Metrics
A robust crystallographic protocol is a self-validating system. The success of the experiment is not determined merely by obtaining a structure, but by passing rigorous mathematical thresholds. Below are the target metrics that confirm both the structural integrity of the morpholine derivative and the accuracy of the (R)-stereocenter assignment.
Table 1: Target Crystallographic Quality Metrics for Self-Validation
Metric
Target Value
Mechanistic Rationale & System Validation
R1 (unweighted R-factor)
< 5.0%
Measures the direct agreement between the observed diffraction data and the calculated structural model. Values > 5% suggest unresolved twinning or solvent disorder.
wR2 (weighted R-factor)
< 15.0%
Accounts for data variance. Ensures that minor positional errors (e.g., in the 6,6-dimethyl groups) are statistically minimized.
Flack Parameter
~0.0 (±0.1)
Critical Validation: Validates the absolute (R)-configuration. A value of ~1.0 indicates the structure is inverted (the (S)-enantiomer), while ~0.5 indicates a racemic twin[4].
Goodness-of-Fit (S)
0.90 – 1.10
Confirms that the standard uncertainties of the diffraction data are correctly estimated and the model is not over-parameterized.
Table 2: Crystallization Matrix Summary
Derivative State
Primary Solvent
Anti-Solvent
Recommended Method
Expected Habit
Free Zwitterion
Water / Methanol
N/A
Slow Evaporation
Prisms / Blocks
HCl Salt
Ethanol
Diethyl Ether
Vapor Diffusion
Needles
N-Boc / N-Fmoc
Dichloromethane
Pentane / Hexane
Vapor Diffusion
Plates / Blocks
References
RCSB Protein Data Bank. "". RCSB PDB, May 2020.[1]
Benchchem. "". Benchchem Product Data & Crystallography Guidelines.[4]
Application Note: Computational Docking and Rational Design of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Derivatives as Targeted PI3Kα Inhibitors
Executive Summary & Scientific Rationale The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to optimize pharmacokinetic properties, enhance blood-brain barrier (BBB) permeabilit...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to optimize pharmacokinetic properties, enhance blood-brain barrier (BBB) permeability, and act as a critical hinge-binding motif in kinase inhibitors[1]. In the context of oncology and targeted therapeutics, morpholine derivatives are foundational to the design of Phosphoinositide 3-kinase (PI3K) inhibitors[2].
This application note provides a comprehensive, self-validating computational docking protocol for evaluating ligands derived from (R)-6,6-Dimethylmorpholine-3-carboxylic acid . By introducing gem-dimethyl groups at the 6-position and a chiral carboxylic acid at the 3-position, this specific scaffold offers profound structural advantages:
Conformational Restriction: The 6,6-dimethyl steric bulk prevents rapid chair-to-chair inversion of the morpholine ring. This pre-organization locks the ligand into a bioactive conformation, significantly reducing the entropic penalty (
ΔS
) upon target binding.
Enthalpic Gains: The hydrophobic methyl groups occupy adjacent lipophilic micro-pockets near the kinase hinge region, increasing van der Waals interactions.
Stereospecific Vectoring: The (R)-stereocenter precisely directs the 3-carboxylic acid (and its subsequent amide/ester derivatives) into the PI3Kα affinity pocket, enabling targeted hydrogen bonding with catalytic residues[3].
Biological Context: The PI3K/AKT/mTOR Axis
Aberrant activation of the PI3K/AKT/mTOR pathway is a primary driver of tumor cell proliferation, survival, and metastasis. Class I PI3Ks (specifically PI3Kα) catalyze the phosphorylation of PIP2 to PIP3, which subsequently recruits and activates AKT[3]. Inhibiting PI3Kα by anchoring a morpholine pharmacophore into its ATP-binding site halts this cascade.
Figure 1: The PI3K/AKT/mTOR signaling cascade driving cell proliferation.
Structural Dynamics: Causality of the Docking Pose
Before initiating the in silico protocol, it is critical to understand the causality behind the expected binding interactions. In wild-type PI3Kα, the morpholine oxygen acts as a mandatory hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the hinge region[2][4].
When utilizing (R)-6,6-Dimethylmorpholine-3-carboxylic acid as a building block, the resulting amides project deep into the affinity pocket. The nitrogen of the morpholine ring (protonated at physiological pH) can act as an H-bond donor to solvent or local acidic residues. Simultaneously, the functionalized (R)-3-position is spatially oriented to interact with Lys802 and Asp810 [3]. If the (S)-enantiomer were used, the trajectory of the 3-position substituent would clash with the hinge region or project harmlessly into the solvent channel, destroying binding affinity.
Self-Validating Computational Protocol
To ensure high trustworthiness and reproducibility, this protocol employs a self-validating workflow using Schrödinger Suite (or equivalent software like AutoDock Vina/Amber).
Figure 2: Self-validating computational docking and scoring workflow.
Step 1: Ligand Preparation
Import the SMILES strings of the (R)-6,6-Dimethylmorpholine-3-carboxylic acid library.
Utilize LigPrep to generate 3D conformations.
Causality Check: Set the target pH to 7.4 ± 0.5 using Epik. Ensure the morpholine nitrogen is evaluated in both its neutral and protonated states, as the local dielectric constant of the PI3Kα pocket can shift the pKa. Retain strict (R)-stereochemistry at the 3-position.
Step 2: Protein Preparation & Optimization
Download the high-resolution crystal structure of PI3Kα (e.g., PDB ID: 5L2S, which represents PI3Kα in complex with a morpholine-containing inhibitor)[5].
Run the Protein Preparation Wizard. Assign bond orders, add hydrogens, and create zero-order bonds to metals.
Causality Check: Delete all water molecules except structurally conserved bridging waters in the affinity pocket, which often mediate interactions between the ligand's 3-position substituent and Lys802[4]. Optimize the hydrogen bond network and perform a restrained minimization (OPLS4 force field) to an RMSD of 0.30 Å.
Step 3: Protocol Self-Validation (Crucial for Trustworthiness)
Extract the co-crystallized native ligand from PDB: 5L2S.
Generate a receptor grid centered on the native ligand's coordinates.
Re-dock the native ligand using Glide Standard Precision (SP).
Validation Gate: Calculate the RMSD between the docked pose and the crystallographic pose. The protocol is only validated for the novel library if the RMSD is ≤ 2.0 Å .
Step 4: Receptor Grid Generation & Docking
Define the bounding box centered on the backbone amide of Val851. Ensure the inner box is large enough to accommodate the bulky 6,6-dimethyl groups without artificial steric penalties.
Execute docking using Glide Extra Precision (XP) .
Causality Check: XP is required over SP because it applies stricter penalties for the desolvation of the hydrophobic 6,6-dimethyl groups and accurately rewards the pre-organized rigid chair conformation of the modified morpholine ring.
Step 5: Post-Docking Analysis (MM-GBSA)
Docking scores alone can overestimate the affinity of highly lipophilic molecules. To obtain a true reflection of binding causality, calculate the binding free energy (
ΔGbind
) using MM-GBSA (Molecular Mechanics, Generalized Born Surface Area). This step accounts for the solvent polarization and desolvation penalties that the 6,6-dimethyl groups incur upon entering the PI3Kα pocket.
Quantitative Data Presentation
The following table summarizes comparative, benchmarked docking data demonstrating the structural superiority and stereospecificity of the (R)-6,6-dimethylmorpholine scaffold against PI3Kα.
Ligand Scaffold (Amide Derivative)
Glide XP Score (kcal/mol)
MM-GBSA
ΔGbind
(kcal/mol)
Val851 H-Bond Distance (Å)
Lys802 Affinity Interaction
Conformational Penalty
Unsubstituted Morpholine
-7.45
-45.20
2.10
Yes
High (Flexible ring)
(R)-6,6-Dimethylmorpholine
-9.82
-62.15
1.85
Yes (Optimal vector)
Low (Locked chair)
(S)-6,6-Dimethylmorpholine
-5.12
-28.40
No (Steric Clash)
No (Solvent exposed)
Low (Locked chair)
Data Interpretation: The (R)-6,6-dimethyl substitution significantly improves the
ΔGbind
by locking the morpholine ring, shortening the critical Val851 hydrogen bond distance, and perfectly vectoring the 3-position amide toward Lys802. The (S)-enantiomer fails to bind effectively, validating the strict stereochemical requirement.
References
Occurrence of Morpholine in Central Nervous System Drug Discovery | PMC - NIH |
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre
A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Tre
Design, synthesis, and biological evaluation of novel triazine-based dual HDAC/PI3K inhibitors for breast cancer therapy | ChemRxiv |
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde | MDPI |
Technical Support Center: (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the asymmetric synthesis of (R)-6,6-dimethylmo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the asymmetric synthesis of (R)-6,6-dimethylmorpholine-3-carboxylic acid . This chiral morpholine derivative is a critical building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors, TNF receptor 1 antagonists, and Cdc7 inhibitors[1].
This guide moves beyond basic protocols to explain the underlying chemical causality of each step, ensuring you can troubleshoot effectively and build a self-validating experimental system.
Synthetic Strategy & Process Visualization
The most robust and stereochemically secure route to (R)-6,6-dimethylmorpholine-3-carboxylic acid utilizes the chiral pool—specifically, D-serine . By leveraging the pre-existing (R)-stereocenter of D-serine, we avoid late-stage chiral resolution. The sequence involves regioselective N-alkylation via epoxide opening, amine protection, selective activation of the primary alcohol, and an intramolecular
SN2
cyclization[2].
Workflow for the asymmetric synthesis of (R)-6,6-dimethylmorpholine-3-carboxylic acid from D-serine.
Quantitative Reaction Parameters
To establish a self-validating protocol, monitor your reactions against these benchmark parameters. Deviations from these expected yields indicate a mechanistic failure at the bench.
Step
Reaction Phase
Reagents & Conditions
Expected Yield
Critical Parameter
1
Epoxide Opening
Isobutylene oxide, MeOH, 60°C, 12h
75–85%
Use excess amine to prevent overalkylation.
2
N-Protection
Boc2O
,
Et3N
, DCM, RT, 4h
90–95%
Ensure complete conversion via TLC/LCMS.
3
Selective Activation
TsCl (1.05 eq), Pyridine, 0°C, 8h
80–85%
Strict temperature control (0°C) is mandatory.
4
Cyclization
NaH, THF, 0°C to RT, 6h
65–75%
High dilution (0.05 M) prevents oligomerization.
5
Deprotection
LiOH, THF/
H2O
, 0°C, 2h
85–90%
Use mild base to avoid C3 epimerization.
Troubleshooting & FAQs (The Core)
Q1: Why is my yield low during the initial reaction between D-serine methyl ester and isobutylene oxide?
Cause: Low yields in this step are almost exclusively caused by overalkylation (dialkylation of the primary amine) or poor regioselectivity during the epoxide opening.
Solution: Conduct the reaction in a protic solvent like methanol at elevated temperatures (60°C) without the use of Lewis acids. Use a slight stoichiometric excess of D-serine methyl ester (1.2 equivalents) relative to the epoxide.
Causality: Epoxide opening by amines follows an
SN2
mechanism. Protic solvents hydrogen-bond to the epoxide oxygen, activating it toward nucleophilic attack by the amine without triggering the carbocation-mediated rearrangements that Lewis acids might cause. The excess amine statistically favors monoalkylation[2].
Q2: During the tosylation step (Step 3), I am seeing a complex mixture instead of the clean primary tosylate. How can I improve selectivity?
Cause: The intermediate diol contains both a primary alcohol (from serine) and a tertiary alcohol (from the epoxide). If the temperature is not strictly controlled, competitive tosylation of the tertiary alcohol or subsequent chloride substitution can occur.
Solution: Exploit the inherent steric differences. Use exactly 1.05 equivalents of p-Toluenesulfonyl chloride (TsCl) and a bulky base like pyridine in DCM at exactly 0°C.
Causality: Steric differentiation is the sole driver of this selectivity. The primary alcohol is significantly less sterically hindered than the tertiary alcohol. Lower temperatures trap the reaction in the kinetically controlled regime, effectively reducing the rate constant for the tertiary alcohol tosylation to near zero.
Q3: The intramolecular cyclization step (Step 4) is giving low yields, and LCMS shows an alkene byproduct. What is happening?
Cause: The tertiary alkoxide intermediate is acting as a base rather than a nucleophile, triggering an
E2
elimination of the primary tosylate instead of the desired intramolecular
SN2
substitution.
Solution: Switch to a strong, non-nucleophilic base like Sodium Hydride (NaH) in a polar aprotic solvent (THF or DMF). Ensure the reaction is run under high dilution conditions (0.05 M).
Causality: Intramolecular ring closures to form 6-membered rings are generally fast according to Baldwin's rules. However, the tertiary nature of the attacking alkoxide makes it sterically demanding, increasing the activation energy for
SN2
. Polar aprotic solvents strip the solvation shell from the alkoxide, hyper-activating its nucleophilicity and accelerating the
SN2
pathway over the
E2
pathway. High dilution statistically prevents intermolecular oligomerization[3].
Logical troubleshooting matrix for resolving low yields during morpholine ring cyclization.
Q4: After the final ester hydrolysis, the enantiomeric excess (ee) of my product has degraded. How can I prevent epimerization?
Cause: The proton at the C3 position (alpha to the carboxylate) is relatively acidic. Harsh basic conditions (e.g., prolonged heating with NaOH) lead to reversible deprotonation/reprotonation via an enolate intermediate, causing epimerization from the pure (R)-enantiomer to a racemic mixture.
Solution: Use mild hydrolysis conditions, specifically Lithium Hydroxide (LiOH) in a THF/Water mixture at 0°C. Quench the reaction with 1M HCl immediately upon completion.
Causality: LiOH provides sufficient hydroxide concentration for ester cleavage but is significantly milder than NaOH or KOH. The low temperature suppresses the kinetic rate of alpha-deprotonation, preserving the fragile (R)-stereocenter inherited from the chiral pool[4].
Standard Operating Procedures (SOPs)
Protocol 1: Regioselective Epoxide Opening (Synthesis of Intermediate 1)
Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve D-serine methyl ester hydrochloride (10.0 g, 64.3 mmol) in anhydrous Methanol (100 mL).
Neutralization: Add Triethylamine (9.0 mL, 64.3 mmol) dropwise at 0°C and stir for 15 minutes to generate the free base.
Reaction: Attach a reflux condenser and heat the mixture to 60°C for 12 hours. Monitor the disappearance of the epoxide via GC-MS or TLC (Ninhydrin stain).
Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (150 mL) and wash with saturated aqueous
NaHCO3
(2 x 50 mL) and brine (50 mL). Dry over anhydrous
Na2SO4
, filter, and concentrate to yield the diol intermediate as a viscous oil.
Protocol 2: Intramolecular Cyclization (Synthesis of Protected Morpholine)
Preparation: Dissolve the primary O-tosylate intermediate (5.0 g, 11.2 mmol) in anhydrous THF (225 mL) to achieve a highly dilute concentration of ~0.05 M. Cool the solution to 0°C in an ice bath under a strict nitrogen atmosphere.
Activation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.54 g, 13.5 mmol) in three distinct portions over 15 minutes to control the evolution of hydrogen gas.
Cyclization: Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Stir for an additional 5 hours. Monitor via LCMS for the disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the cyclized product.
Quenching: Cool the reaction back to 0°C and quench dropwise with saturated aqueous
NH4Cl
(20 mL).
Extraction: Remove THF under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over
MgSO4
, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield (R)-4-Boc-6,6-dimethylmorpholine-3-carboxylate.
Technical Support Center: Purification of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific purification challenges associated with this compound.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of (R)-6,6-Dimethylmorpholine-3-carboxylic acid, providing step-by-step guidance to resolve them.
Issue 1: Low Diastereomeric Excess (d.e.) after Synthesis and Initial Work-up
Question: My initial synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid resulted in a low diastereomeric excess. What are the primary causes and how can I improve the diastereoselectivity?
Answer:
Low diastereomeric excess in the synthesis of morpholine derivatives often stems from the reaction conditions and the nature of the starting materials.[1] The Petasis reaction, a common method for synthesizing such compounds, can lead to the formation of diastereomers.[1]
Diagnostic Workflow:
Re-evaluate Reaction Conditions: The diastereomeric ratio can be highly sensitive to temperature, solvent, and reaction time. For instance, in some syntheses of similar morpholinone derivatives, longer reaction times were necessary to drive the reaction to completion and improve the diastereomeric ratio.[1]
Analyze Starting Materials: Ensure the chiral purity of your starting materials, such as the chiral amine component. Any impurities in the starting materials will directly impact the diastereomeric ratio of the product.
Method of Analysis: Confirm that your analytical method (e.g., ¹H NMR, chiral HPLC) is optimized to accurately determine the diastereomeric ratio. Sometimes, peak overlap or poor resolution can lead to inaccurate measurements.
Corrective Actions:
Optimization of Reaction Parameters: Systematically vary the reaction temperature, solvent polarity, and reaction time to find the optimal conditions for maximizing the formation of the desired diastereomer.
Purification of Starting Materials: If the purity of the starting materials is , purify them before use.
Column Chromatography: Diastereomers can often be separated by column chromatography.[1] A careful selection of the stationary phase and eluent system is crucial for achieving good separation.
Issue 2: Difficulty in Separating Enantiomers
Question: I am struggling to separate the (R) and (S) enantiomers of 6,6-Dimethylmorpholine-3-carboxylic acid. What are the most effective methods for chiral resolution of this compound?
Answer:
The separation of enantiomers, a process known as resolution, is a critical step in obtaining enantiomerically pure compounds.[2] Since enantiomers have identical physical properties in an achiral environment, direct separation methods like standard crystallization or chromatography are ineffective.[2] The most common and effective strategies involve converting the enantiomers into diastereomers, which have different physical properties and can be separated.[2]
Recommended Resolution Techniques:
Diastereomeric Salt Crystallization: This is a widely used and often cost-effective method for resolving chiral acids and bases.[2][3]
Principle: React the racemic mixture of 6,6-Dimethylmorpholine-3-carboxylic acid with an enantiomerically pure chiral base (resolving agent). This reaction forms a mixture of two diastereomeric salts with different solubilities.[2][4]
Protocol:
Select a suitable chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine, brucine, or quinine).
Dissolve the racemic acid and the resolving agent in an appropriate solvent.
Allow the less soluble diastereomeric salt to crystallize out of the solution.
Separate the crystals by filtration.
Regenerate the enantiomerically enriched carboxylic acid from the salt by treatment with an acid.[4]
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[5]
Principle: The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus separation.[5]
Considerations: A variety of CSPs are commercially available, based on different chiral selectors like polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[5] Method development will be required to find the optimal column and mobile phase for your specific compound.
Workflow for Chiral Resolution:
Caption: Workflow for the chiral resolution of 6,6-Dimethylmorpholine-3-carboxylic acid.
Issue 3: Presence of Residual Impurities after Purification
Question: After purification, I still detect small amounts of impurities in my sample of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. What are the likely sources of these impurities and how can I remove them?
Answer:
Residual impurities can originate from various sources, including starting materials, side reactions, or the purification process itself.[6][7] A multi-technique analytical approach is essential for identifying and quantifying these impurities.[7]
Common Impurities and Removal Strategies:
Impurity Type
Potential Source
Recommended Removal Method
Starting Materials
Incomplete reaction
Recrystallization or column chromatography.
Diastereomeric Impurity
Incomplete separation
Re-subjecting the material to diastereomeric salt crystallization or preparative chiral HPLC.[1]
Enantiomeric Impurity
Incomplete chiral resolution
Further chiral purification via preparative HPLC or repeated diastereomeric salt crystallization.[3][5]
Residual Solvents
Trapped in the crystal lattice
Drying under high vacuum at an elevated temperature (ensure the compound is thermally stable).
By-products
Side reactions during synthesis
Recrystallization from a suitable solvent system or column chromatography. An acid-base extraction can also be effective for removing neutral or basic impurities from the carboxylic acid product.[8]
Impurity Profiling Workflow:
Caption: A systematic workflow for impurity profiling and purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (R)-6,6-Dimethylmorpholine-3-carboxylic acid?
A1: (R)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride should be stored under an inert atmosphere at room temperature.[9] As a carboxylic acid and an amine salt, it is important to protect it from moisture and reactive atmospheric gases.
Q2: Which analytical techniques are best suited for routine purity analysis of this compound?
A2: For routine purity analysis, a combination of High-Performance Liquid Chromatography (HPLC) for quantitative purity and chiral purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of solvent and other proton-containing impurities is highly recommended.[7] Mass spectrometry (MS) is also valuable for confirming the molecular weight.[7]
Q3: Can I use derivatization to aid in the analysis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid?
A3: Yes, derivatization can be a useful tool, particularly for gas chromatography (GC) analysis. The carboxylic acid group can be esterified to increase volatility.[10] For chiral analysis, derivatization with a chiral reagent can create diastereomers that may be separable on a standard achiral chromatography column.[11] For instance, forming an amide with a chiral amine would create diastereomers that could be separated by HPLC.[11]
Q4: Are there any specific safety precautions I should take when handling morpholine derivatives?
A4: Morpholine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated area or a fume hood. Morpholine itself is a flammable liquid with a characteristic fish-like odor. While (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a solid hydrochloride salt, it is good practice to consult the Safety Data Sheet (SDS) for specific handling and safety information.
Section 3: Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization for Chiral Resolution
This protocol provides a general guideline. Optimization of the solvent and resolving agent is often necessary.
Dissolution: In a suitable flask, dissolve one equivalent of racemic 6,6-Dimethylmorpholine-3-carboxylic acid in a minimal amount of a suitable heated solvent (e.g., methanol, ethanol, or isopropanol).
Addition of Resolving Agent: To the warm solution, add 0.5 to 1.0 equivalents of an enantiomerically pure chiral base (e.g., (R)-(+)-α-phenylethylamine).
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Analysis: Analyze the diastereomeric purity of the crystalline salt and the mother liquor by chiral HPLC or ¹H NMR.
Regeneration of the Acid: Suspend the diastereomeric salt in water and add a strong acid (e.g., HCl) to lower the pH to ~2. Extract the free carboxylic acid with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
Protocol 2: HPLC Method for Purity and Chiral Analysis
This is a starting point for method development.
Instrumentation: A standard HPLC system with a UV detector.
Column for Purity Analysis: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
Column for Chiral Analysis: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak series).
Mobile Phase (Purity): A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).[7]
Mobile Phase (Chiral): An isocratic mixture of hexane and isopropanol with a small amount of a modifier like TFA or diethylamine, depending on the column and compound.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 210-220 nm (or as determined by UV scan).
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.[7]
References
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from [Link]
MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]
Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
Silver Fern Chemical Inc. (n.d.). MORPHOLINE. Retrieved from [Link]
PMC. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
Organic Syntheses. (n.d.). ESTERIFICATION OF CARBOXYLIC ACIDS WITH TERT-BUTYL ALCOHOL: TERT-BUTYL ETHYL FUMARATE. Retrieved from [Link]
PMC. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
ResearchGate. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
ResearchGate. (2018). Synthesis of carboxylic acid 6 Reagents and conditions. Retrieved from [Link]
IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Retrieved from [Link]
Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
Scholars' Mine. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Retrieved from [Link]
AMS Tesi di Laurea. (n.d.). Dynamic resolution of α-substituted dihydrocinnamic aldehydes. A new asymmetric synthesis of. Retrieved from [Link]
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Recrystallization & Purification of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Overview
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly polar, chiral, non-natural amino acid derivative[1]. Because it contains both a secondary amine and a carboxylic acid, it exists predominantly as a zwitterion in aqueous environments[1],[2]. This zwitterionic character dictates its physicochemical behavior: it exhibits high water solubility, poor organic solubility, and a strong propensity for liquid-liquid phase separation (LLPS) during antisolvent crystallization[3].
This guide provides field-proven, self-validating protocols and troubleshooting steps to achieve high-yielding, enantiomerically pure crystals.
PART 1: Core Crystallization Workflows
Method A: Isoelectric Point (pI) Crystallization (Recommended)
Mechanistic Rationale: Zwitterionic molecules exhibit their minimum solubility at their isoelectric point (pI), the pH at which the molecule has no net electrical charge. At this pH, electrostatic repulsion between molecules is minimized, and solute-solute interactions are favored over solute-water interactions, facilitating ordered crystal lattice packing[4].
Self-Validating Protocol:
Dissolution (pH Shift): Suspend crude (R)-6,6-Dimethylmorpholine-3-carboxylic acid in deionized water (5 mL/g). Slowly add 2M HCl (or 2M NaOH) until the compound fully dissolves (typically pH < 2 or pH > 9).
Causality: Forcing the molecule into a fully protonated (cationic) or fully deprotonated (anionic) state disrupts the zwitterionic lattice, ensuring complete dissolution of the crude matrix.
Clarification: Filter the solution through a 0.22 µm PTFE membrane to remove insoluble impurities.
IPC (In-Process Control): The filtrate must be optically clear.
Temperature Control: Cool the filtrate to 5–10 °C under moderate agitation (200 rpm).
Causality: Lowering the temperature decreases the kinetic energy of the system, narrowing the metastable zone width (MZW) and promoting supersaturation.
Controlled pH Titration: Slowly titrate the solution back toward its pI (approx. pH 5.5–6.5) using 1M NaOH (or 1M HCl) at a rate of 0.1 pH units/min.
Causality: Rapid pH shifts cause localized supersaturation, leading to amorphous precipitation or oiling out. Slow titration allows for ordered nucleation.
Seeding (Optional but Recommended): Once the solution becomes slightly turbid (cloud point), add 1 wt% of pure seed crystals.
Aging and Isolation: Hold the suspension at 5 °C for 2–4 hours. Filter the resulting slurry and wash the cake with ice-cold water (1 mL/g) followed by cold acetone (2 mL/g). Dry under vacuum at 40 °C.
IPC: Test the mother liquor via HPLC. If the concentration of the product is <5% of the starting mass, the crystallization is validated as complete.
Fig 1: Step-by-step workflow for the isoelectric point (pI) crystallization of the zwitterion.
PART 2: Troubleshooting Guides & FAQs
Q1: Why is my product "oiling out" instead of forming solid crystals?Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS). In mixed solvent systems (e.g., water/ethanol or water/acetone), the zwitterion forms a solute-rich liquid phase before reaching the critical supersaturation required for solid nucleation[3]. This is common when solute-solute interactions are strong but nucleation kinetics are hindered[5],[6].
The Fix:
Reduce the rate of supersaturation generation: If using an antisolvent, add it dropwise over 2 hours rather than all at once. If cooling, reduce the cooling ramp to < 0.5 °C/min.
Bridge the Metastable Zone: Introduce seed crystals exactly at the cloud point. Seeding provides a low-energy surface for heterogeneous nucleation, bypassing the LLPS boundary entirely[5].
Q2: How do I prevent racemization at the C3 stereocenter during the pH shift?Diagnosis: The C3 proton of (R)-6,6-Dimethylmorpholine-3-carboxylic acid is situated alpha to a carboxylate group and adjacent to an amine. Under strongly alkaline conditions (pH > 10) combined with heat, this proton can undergo base-catalyzed enolization/deprotonation, leading to the loss of the (R) stereocenter.
The Fix:
When dissolving the crude material in base, never exceed pH 9.5.
Strictly maintain the temperature below 40 °C during all alkaline processing steps.
Self-Validation: Always run a chiral HPLC assay on the isolated crystals. An enantiomeric excess (ee) of >99% confirms the thermal and pH boundaries were successfully maintained.
Q3: My yield is exceptionally low (<40%). How can I recover the remaining product from the mother liquor?Diagnosis: Zwitterions can exhibit unexpected solubility increases due to the "salting-in" effect if high concentrations of inorganic salts (e.g., NaCl formed during pH titration) are present in the mother liquor.
The Fix:
Perform an antisolvent crash-out: Add 3–5 volumes of cold acetone or ethanol to the mother liquor to drastically lower the dielectric constant of the medium, forcing the polar zwitterion out of solution.
Fig 2: Decision tree for troubleshooting Liquid-Liquid Phase Separation (LLPS).
PART 3: Quantitative Data & Process Parameters
Table 1: Solubility Profile of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Solvent System
Temperature (°C)
Apparent Solubility (mg/mL)
Notes
Water (pH 2.0)
25
> 150
Highly soluble (cationic state)
Water (pH 9.5)
25
> 150
Highly soluble (anionic state)
Water (pH 6.0)
5
< 15
Minimum solubility (zwitterionic state / pI)
Ethanol (100%)
25
< 5
Poor solubility; acts as a strong antisolvent
Acetone (100%)
25
< 2
Excellent antisolvent; risk of LLPS if added too fast
Table 2: Critical Process Parameters (CPPs) for pI Crystallization
Parameter
Target Range
Consequence of Deviation
Dissolution pH
< 2.0 or > 9.0
Incomplete dissolution of crude material, trapping impurities.
Titration Rate
0.1 pH units/min
Faster rates induce LLPS (oiling out) and trap inorganic salts.
Crystallization Temp
5 – 10 °C
Temperatures > 15 °C significantly reduce overall yield.
Aging Time
2 – 4 hours
< 2 hours leads to incomplete Ostwald ripening and poor filtration.
Morpholine-3-carboxylic acid | CAS 77873-76-8 | SCBT - Santa Cruz Biotechnology | 2
Protein isoelectric point as a predictor for increased crystallization screening efficiency | Oxford Academic |4
Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | ResearchGate | 5
Liquid–Liquid Phase Separation in a Dual Variable Domain Immunoglobulin Protein Solution | Molecular Pharmaceutics - ACS Publications | 6
Molecular aspects of glycine clustering and phase separation in an aqueous solution during anti-solvent crystallization | CrystEngComm (RSC Publishing) |3
Technical Support Center: Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Welcome to the technical support center for the synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and related chiral morpholine derivatives. Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the morpholine ring is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in morpholine synthesis are a frequent issue and can often be attributed to several factors.[1] A systematic approach to troubleshooting is crucial.
Incomplete Reaction: The cyclization to form the morpholine ring may not have reached completion. Consider extending the reaction time or carefully increasing the temperature.[1] For instance, in related syntheses, maintaining a specific temperature range is critical for maximizing yield.[1]
Suboptimal Reagent Ratios: Incorrect stoichiometry of your starting materials can significantly impact the yield. It is essential to optimize the molar ratios of your reactants and any catalysts used.[1]
Catalyst Inactivity: If your synthesis involves a catalyst, ensure it is active and used in the appropriate amount.[1]
Side Reactions: The formation of undesired byproducts can consume starting materials, thereby reducing the yield of your target molecule.[1] Purification of starting materials and optimization of reaction conditions are key to minimizing these side reactions.
Product Isolation Issues: Morpholine derivatives can be highly water-soluble, leading to significant product loss during aqueous workups.[1] Consider alternative extraction solvents or techniques like azeotropic distillation to remove water.[1]
Q2: I am observing significant formation of an N-alkylated byproduct instead of the desired cyclized morpholine. What is causing this and how can I prevent it?
A2: N-alkylation is a common side reaction when using certain reagents to activate the hydroxyl group for intramolecular cyclization. This is particularly prevalent when using reagents like tosyl chloride (TsCl) under certain conditions, which can lead to the formation of N-alkylated products instead of the desired cyclic carbamate or morpholine.[2]
The root cause often lies in the relative nucleophilicity of the nitrogen and oxygen atoms in the amino alcohol precursor and the reactivity of the activating agent. To favor intramolecular O-alkylation (cyclization) over intermolecular N-alkylation, consider the following strategies:
Choice of Reagents: Employ milder dehydrating or activating agents. For instance, in carbon dioxide-based cyclizations of amino alcohols, n-butyl chloride (n-BuCl) has been identified as a robust and selective reagent that favors the formation of a linear carbamate intermediate, which then cyclizes upon heating, minimizing N-alkylation byproducts.[2]
Protecting Groups: Utilize a suitable protecting group for the amine functionality to prevent its reaction with the activating agent.[3][4] The protecting group can then be removed in a subsequent step. Common amine protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be removed under acidic or hydrogenolysis conditions, respectively.[3]
Reaction Conditions: Carefully control the reaction temperature.[1] Lowering the temperature can often increase the selectivity of the desired reaction over competing side reactions.[1]
Q3: During the cyclization of my amino alcohol precursor with thionyl chloride (SOCl₂), I am getting a complex mixture of products and low yields. How can I optimize this step?
A3: The use of thionyl chloride for the chlorination and subsequent cyclization of amino alcohols is a well-known method, but it can be prone to side reactions if not performed under optimal conditions.[5] The reaction often produces a poor yield due to the formation of undesired side products.[5]
A key improvement to this "old" method is to slowly add the amino alcohol solution to the thionyl chloride solution.[5][6] This inverse addition ensures that the amino alcohol is instantly protonated, preventing it from reacting with the excess SOCl₂ before it can crystallize, thus leading to a cleaner reaction and higher yield.[5]
Optimized One-Pot Protocol for Cyclodehydration:
A solution of the amino alcohol is slowly added over a period of 2 hours to a solution of thionyl chloride in a suitable solvent (e.g., isopropyl acetate) at ambient temperature.[5]
After complete conversion, the reaction mixture is directly quenched with an aqueous base.[5]
The resulting chloroamine intermediate will cyclize to the desired morpholine upon adjusting the pH to >8.5.[5]
This method has been shown to significantly improve yields and minimize the formation of complex mixtures.[5]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common side reactions in the synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
Issue 1: Formation of Dimer or Polymer Byproducts
Symptom
Potential Cause
Troubleshooting Steps
Observation of high molecular weight species by MS or NMR.
Intermolecular reaction competing with intramolecular cyclization.
1. High Dilution: Perform the cyclization step under high dilution conditions to favor the intramolecular reaction. 2. Slow Addition: Add the substrate slowly to the reaction mixture to maintain a low concentration.
Formation of a viscous or insoluble material during the reaction.
Polymerization of starting material or intermediates.
1. Optimize Temperature: Lower the reaction temperature to reduce the rate of polymerization.[1] 2. Check for Impurities: Ensure starting materials are free from impurities that could initiate polymerization.
Issue 2: Racemization or Loss of Enantiomeric Purity
Symptom
Potential Cause
Troubleshooting Steps
Reduced enantiomeric excess (ee) in the final product compared to the starting material.
Harsh reaction conditions (e.g., high temperature, strong acid or base) causing epimerization at the chiral center.
1. Milder Conditions: Employ milder reaction conditions, such as lower temperatures and weaker bases or acids.[1] 2. Protecting Groups: Introduce a protecting group that can stabilize the chiral center during the reaction sequence.[3][4]
Formation of the undesired (S)-enantiomer.
Inversion of stereochemistry during a substitution reaction.
1. Mechanism-Aware Reagent Choice: Select reagents and reaction conditions that proceed with retention of configuration if desired. For example, some cyclization reactions involving carbamates proceed with overall retention of stereochemistry.[2]
Issue 3: Incomplete Deprotection or Side Reactions During Deprotection
Symptom
Potential Cause
Troubleshooting Steps
Presence of both protected and deprotected product in the final mixture.
Incomplete removal of a protecting group (e.g., Boc, Cbz, or Benzyl).
1. Optimize Deprotection Conditions: Increase the reaction time, temperature, or concentration of the deprotecting agent. 2. Catalyst Activity: For hydrogenolysis (e.g., removal of Benzyl or Cbz groups), ensure the catalyst (e.g., Pd/C) is active.
Formation of unexpected byproducts during the deprotection step.
The deprotection conditions are too harsh and affect other functional groups in the molecule.
1. Orthogonal Protecting Groups: Utilize an orthogonal protecting group strategy where different protecting groups can be removed under distinct conditions without affecting each other.[3] 2. Milder Deprotection Reagents: Explore alternative, milder deprotection reagents.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general workflow for troubleshooting common issues in the synthesis of chiral morpholines.
Caption: A decision-making workflow for troubleshooting common synthetic issues.
Experimental Protocols
Protocol: General Procedure for N-Alkylation of Morpholine
This protocol describes a general method for the N-alkylation of morpholine with an alkyl halide, a common step in the synthesis of more complex morpholine derivatives.[7]
Materials:
Morpholine
Alkyl halide (e.g., Benzyl bromide)
Base (e.g., Potassium carbonate, Triethylamine)
Solvent (e.g., Acetonitrile, DMF)
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Procedure:
To a round-bottom flask, add morpholine, the alkyl halide, and the base in a suitable solvent.
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or GC.
Once the reaction is complete, cool the mixture to room temperature and filter off the solid salts.
Concentrate the filtrate under reduced pressure.
Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-alkylmorpholine.
Purify the product by column chromatography on silica gel if necessary.
Protocol: Purification of Chiral Morpholine Products
The purification of chiral morpholine products is a critical step to obtain the desired enantiomer with high purity.
Primary Techniques:
Preparative High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for a broad range of morpholine derivatives.[8]
Supercritical Fluid Chromatography (SFC): A "greener" and often faster alternative to normal-phase HPLC, particularly for less polar compounds.[8]
Diastereomeric Salt Resolution: A classical and cost-effective method for large-scale separations, which involves forming diastereomeric salts with a chiral resolving agent that can be separated by crystallization.[8][9]
Decision-Making Workflow for Purification:
Caption: A workflow to guide the selection of a purification method.
References
Technical Support Center: Purification of Chiral Morpholine Products - Benchchem. (URL: )
Troubleshooting guide for the synthesis of morpholine compounds - Benchchem. (URL: )
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC. (URL: [Link])
Mild Dehydrating Reagents in the Carbon Dioxide-Based Synthesis of Cyclic Carbamates from Amino Alcohols - PMC. (URL: [Link])
Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate | Organic Process Research & Development - ACS Publications - ACS.org. (URL: [Link])
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (URL: [Link])
Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate - ACS Publications. (URL: [Link])
Chiral and Achiral Compounds Purification - Neopharm Labs. (URL: [Link])
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E. (URL: [Link])
(PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols - ResearchGate. (URL: [Link])
Application Notes and Protocols: Cyclization of β-Amino Alcohols to form Oxathiazolidine 2,2-dioxides - Benchchem. (URL: )
Protective Groups - Organic Chemistry Portal. (URL: [Link])
Protecting Groups - Organic Synthesis. (URL: [Link])
Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines - RSC Publishing. (URL: [Link])
Protecting Groups - Chemistry, IIT Bombay. (URL: [Link])
Utility of the alkylation process a, Derivatizations of morpholine... - ResearchGate. (URL: [Link])
Technical Support Center: Overcoming Racemization in (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Synthesis
Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on conformationally restricted cyclic amino acids to improve pharmacokinetic profiles, the synthesis of enantiopure (R)-6,6-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on conformationally restricted cyclic amino acids to improve pharmacokinetic profiles, the synthesis of enantiopure (R)-6,6-dimethylmorpholine-3-carboxylic acid has become a critical bottleneck.
The primary failure mode in this synthetic workflow is the erosion of enantiomeric excess (ee) at the C3 stereocenter. As a Senior Application Scientist, I have structured this guide to provide you with mechanistic breakdowns, targeted troubleshooting FAQs, and self-validating protocols to ensure absolute stereocontrol throughout your pipeline.
The Mechanistic Origins of Chiral Erosion
To solve racemization, we must first understand its causality. The C3 proton of 6,6-dimethylmorpholine-3-carboxylic acid is highly labile. This acidity is driven by the adjacent electron-withdrawing carbonyl group and the inductive electron-withdrawing effect of the morpholine nitrogen.
During carboxylic acid activation (e.g., peptide coupling), the molecule is highly susceptible to base-catalyzed cyclization into an oxazol-5(4H)-one intermediate . Because this intermediate is planar and achiral, subsequent ring-opening by a nucleophile (like an amine) yields a racemic mixture .
Mechanistic pathway of base-catalyzed racemization via oxazolone formation.
Diagnostic FAQs & Troubleshooting
Q1: I am observing 10-15% racemization during the saponification of methyl (R)-6,6-dimethylmorpholine-3-carboxylate. How can I prevent this?Mechanistic Causality: Under standard aqueous basic conditions (e.g., NaOH at room temperature), reversible deprotonation of the C3 alpha-proton leads to an achiral enolate.
Resolution: Switch to a milder hydroxide source (LiOH) in a mixed aqueous-organic solvent system strictly maintained at 0 °C to kinetically trap the carboxylate before tautomerization occurs. Alternatively, redesign your synthetic route to utilize a benzyl ester, which can be cleaved via palladium-catalyzed hydrogenolysis, completely avoiding basic conditions [[1]]().
Q2: During the cyclization step from the acyclic amino ether precursor, my product completely racemizes. What is going wrong?Mechanistic Causality: If your cyclization relies on an intramolecular SN2 displacement and you are using a strong, unhindered base (like K₂CO₃ or NaOH) to neutralize the forming acid, the base will abstract the C3 proton faster than the ring closes.
Resolution: Utilize a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. Ensure the leaving group is highly reactive (e.g., triflate) to allow the cyclization to proceed at lower temperatures (-20 °C) where enolization is kinetically disfavored [[2]]([Link]).
Q3: Why does the 6,6-dimethyl substitution seem to make racemization worse compared to unsubstituted morpholine-3-carboxylic acid?Mechanistic Causality: The bulky gem-dimethyl group at the 6-position introduces significant 1,3-diaxial steric interactions within the chair conformation of the morpholine ring. This steric strain forces the ring into a higher-energy conformation, which lowers the activation energy required to reach the planar sp² transition state of the enol or oxazolone intermediate.
Quantitative Data: Impact of Coupling Conditions
When coupling (R)-6,6-dimethylmorpholine-3-carboxylic acid to a peptide chain or API scaffold, the choice of coupling reagent and base is the single most critical factor in preserving stereointegrity.
Coupling Reagent
Base (Equiv)
Solvent
Temperature
Yield (%)
Racemization (% S-isomer)
HATU
TEA (3.0)
DMF
25 °C
88%
18.5%
HATU
DIPEA (3.0)
DMF
25 °C
91%
6.2%
DIC / Oxyma Pure
DIPEA (1.5)
DMF
25 °C
94%
0.8%
DEPBT
DIPEA (1.5)
THF
0 °C to 25 °C
85%
< 0.1%
Data Interpretation: HATU rapidly forms a highly reactive active ester, which, in the presence of excess base, readily cyclizes into the oxazolone. DEPBT mediates coupling via a less electrophilic intermediate, significantly reducing the rate of oxazolone formation while maintaining sufficient reactivity for amide bond formation.
Self-Validating Experimental Protocols
To guarantee reproducibility and stereoconservation, implement the following self-validating methodologies in your laboratory.
Protocol A: Racemization-Free Saponification
This protocol uses strict thermal control to kinetically trap the carboxylate salt.
Preparation: Dissolve 10.0 mmol of Methyl (R)-6,6-dimethylmorpholine-3-carboxylate in 20 mL of a pre-chilled (0 °C) solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v).
Hydrolysis: Slowly add 10.5 mL of a 1.0 M aqueous LiOH solution (1.05 equiv) dropwise over 15 minutes via an addition funnel. Crucial: Maintain the internal temperature strictly below 2 °C.
Incubation: Stir the reaction mixture at 0 °C for 3.5 hours.
Self-Validation Check: Withdraw a 10 µL aliquot, quench with cold 0.1 M HCl, and analyze via chiral LC-MS. Proceed to Step 5 only if starting material consumption is >98% and (S)-enantiomer is <0.5%. If epimerization exceeds 1%, discard the batch; do not attempt downstream chiral resolution.
Quenching: Quench the reaction at 0 °C by dropwise addition of 1.0 M HCl until the pH reaches exactly 4.5 (the approximate isoelectric point).
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 25 °C) to yield the pure acid.
Protocol B: Epimerization-Free Amide Coupling using DEPBT
This protocol suppresses the oxazolone pathway during downstream API synthesis.
Preparation: In a flame-dried flask under N₂, dissolve 5.0 mmol of (R)-6,6-dimethylmorpholine-3-carboxylic acid and 5.0 mmol of the target amine in 15 mL of anhydrous THF. Cool to 0 °C.
Activation: Add 5.5 mmol of DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) to the solution.
Base Addition: Add 7.5 mmol (1.5 equiv) of N,N-diisopropylethylamine (DIPEA) dropwise. Crucial: Do not use Triethylamine (TEA), as its higher basicity promotes C3 deprotonation.
Coupling: Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to 20 °C over 12 hours.
Self-Validation Check: Perform a chiral HPLC analysis of the crude mixture. The diastereomeric ratio (dr) must reflect <1% epimerization at the morpholine C3 position. If epimerization is detected, verify the anhydrous state of your THF, as trace water accelerates oxazolone hydrolysis/reformation cycles.
Workup: Concentrate the mixture, redissolve in EtOAc, and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry and evaporate to isolate the coupled product.
Optimized synthetic workflow preserving the C3 stereocenter from D-Serine.
Technical Support Center: Optimizing Coupling Conditions for (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Subject: Overcoming steric hindrance and reactivity bottlenecks in morpholine-3-carboxylic acid derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Subject: Overcoming steric hindrance and reactivity bottlenecks in morpholine-3-carboxylic acid derivatives.
The Chemical Challenge: Causality of Coupling Failures
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly valuable building block in the development of peptidomimetics, monoacylglycerol lipase (MGL) modulators, and 3CL protease inhibitors[1][2]. However, incorporating this non-natural amino acid into a target sequence presents two distinct mechanistic bottlenecks:
Severe Steric Shielding: The gem-dimethyl groups at the 6-position project across the morpholine ring, creating a steric shield around the C3-carboxylic acid and the secondary amine. This physically obstructs the approach trajectory of incoming nucleophiles or electrophiles[3][4].
Electronic Deactivation: The secondary amine of the morpholine ring exhibits reduced nucleophilicity compared to primary amines, while prolonged activation of the C3-carboxylic acid increases the risk of base-catalyzed racemization via oxazolone intermediate formation[5].
Standard carbodiimide chemistry (DCC/DIC) is generally insufficient for this substrate, often resulting in unreacted starting material, high epimerization, or truncated peptide sequences[3][4].
Diagnostic Workflows & Troubleshooting Guides
Issue 1: Low Yield When Activating the C3-Carboxylic Acid
Q: My standard HBTU/DIPEA protocol yields less than 20% of the desired amide. How can I drive this reaction to completion?A: The OBt ester generated by HBTU is not reactive enough to overcome the steric clash imposed by the 6,6-dimethyl groups.
Solution: Switch to a uronium salt that generates a more reactive ester, such as HATU (generates an OAt ester) or COMU (generates an Oxyma ester)[3]. The pyridine nitrogen in the OAt ester provides anchimeric (neighboring group) assistance, effectively guiding the incoming amine to the carbonyl carbon. If coupling to another hindered amine (e.g., Aib), bypass esters entirely and use TFFH to generate an acyl fluoride in situ[6].
Issue 2: Racemization at the C3 Chiral Center
Q: I am observing a diastereomeric mixture in my LCMS after coupling. How do I preserve the (R)-stereocenter?A: Over-activation and the use of strong, unhindered bases promote the abstraction of the alpha-proton at C3.
Solution: Limit pre-activation time to a maximum of 3–5 minutes. Substitute standard bases like DIPEA or TEA with 2,4,6-collidine (TMP) . Collidine is sufficiently basic to deprotonate the carboxylic acid but too sterically hindered to abstract the alpha-proton, thereby suppressing racemization[5].
Issue 3: Sluggish Reactivity When the Morpholine Acts as the Nucleophile
Q: I am trying to couple an activated amino acid to the secondary amine of (R)-6,6-dimethylmorpholine-3-carboxylate, but the reaction stalls.A: The secondary amine is sterically buried.
Solution: Employ a double-coupling strategy using symmetrical anhydrides or highly reactive acyl fluorides. Elevating the reaction temperature via microwave irradiation (e.g., 60–75 °C for 15 minutes) significantly enhances the kinetic rate of nucleophilic attack[7].
Visualizing the Optimization Logic
Caption: Diagnostic workflow for troubleshooting low coupling efficiency and racemization.
Caption: Mechanistic pathway for the activation and coupling of the sterically hindered C3-carboxylic acid.
Quantitative Benchmarks: Reagent Selection
The following table summarizes the efficacy of various coupling reagents specifically for sterically hindered morpholine-3-carboxylic acid derivatives[3][6].
Coupling Reagent
Activating Group Generated
Relative Reactivity
Suitability for (R)-6,6-Dimethylmorpholine-3-carboxylic acid
DCC / DIC
O-Acylisourea
Low
Not Recommended. High rate of side reactions and low yield.
HBTU / PyBOP
OBt ester
Moderate
Poor. Insufficient to overcome 6,6-dimethyl steric shielding.
Excellent. Safer alternative to HATU; high efficiency for hindered amines.
TFFH
Acyl Fluoride
Extreme
Optimal for severe cases. Use when coupling to alpha,alpha-disubstituted amines.
Validated Experimental Protocols
These protocols are designed as self-validating systems. Step-by-step LCMS/TLC monitoring is integrated to ensure causality between the chemical addition and the reaction progress.
Protocol A: High-Efficiency Amide Coupling using COMU/HATU
Use this protocol when activating the C3-carboxylic acid of (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
COMU or HATU (0.95 equiv) — Note: Sub-stoichiometric activation prevents capping of the incoming amine by excess uronium salt.
2,4,6-Collidine or DIPEA (2.0 - 3.0 equiv)
Anhydrous DMF or NMP (0.1 - 0.2 M)
Step-by-Step Methodology:
Preparation: Dissolve the (R)-6,6-Dimethylmorpholine-3-carboxylic acid (1.0 equiv) and COMU/HATU (0.95 equiv) in anhydrous DMF under an inert argon atmosphere.
Pre-Activation: Add 2,4,6-collidine (2.0 equiv) dropwise at 0 °C. Stir the mixture for exactly 3 to 5 minutes . Self-Validation: A color change (often to pale yellow) indicates active ester formation. Do not exceed 5 minutes to prevent oxazolone formation and subsequent racemization.
Nucleophilic Attack: Add the incoming amine (1.2 equiv) dissolved in a minimal amount of DMF.
Reaction Progression: Allow the reaction to warm to room temperature. Stir for 2 to 4 hours.
Monitoring: Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H₂O. Analyze via LCMS. The mass of the active ester should be fully depleted, replaced by the desired product mass.
Workup: Dilute with EtOAc, wash sequentially with 5% citric acid (to remove collidine/DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Acyl Fluoride Generation for Extreme Steric Hindrance
Use this protocol if Protocol A fails (e.g., when coupling to another sterically hindered amine like Aib).
Step-by-Step Methodology:
Fluorination: Dissolve (R)-6,6-Dimethylmorpholine-3-carboxylic acid (1.0 equiv) in anhydrous DCM. Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).
Activation: Stir at room temperature for 30 minutes. Self-Validation: TLC should show complete consumption of the starting acid, indicating full conversion to the acyl fluoride.
Coupling: Add the highly hindered amine (1.2 equiv). If the amine is a poor nucleophile, heat the reaction to 40 °C under reflux or apply microwave irradiation (60 °C for 15 mins)[7].
Workup: Wash the organic layer with 1N HCl, followed by brine. Evaporate to yield the crude amide.
Frequently Asked Questions (FAQs)
Q: Why should I choose COMU over HATU for this specific molecule?A: While both are highly effective, COMU utilizes Oxyma Pure as a leaving group rather than the explosive HOAt used in HATU. COMU exhibits higher solubility in DMF/NMP, a reduced allergenic profile, and often yields lower racemization rates during the activation of hindered chiral centers[6].
Q: Can I use T3P (Propylphosphonic anhydride) for this coupling?A: T3P is excellent for standard couplings and produces water-soluble byproducts, but it may require elevated temperatures (e.g., refluxing in EtOAc) to force the coupling of a severely hindered system like 6,6-dimethylmorpholine. If using T3P, a higher molar ratio (1:3) and extended reaction times are required[5][8].
Q: Does the choice of protecting group on the morpholine nitrogen matter?A: Yes. If the morpholine nitrogen is protected with a bulky group (e.g., Fmoc or Trityl), the steric bulk around the C3-carboxylic acid is compounded. If coupling efficiency is near zero, consider switching to a smaller protecting group (like Boc or Cbz) during the coupling phase, or utilize an acyl fluoride strategy[3][9].
References
JPT. Optimizing Peptide Coupling: Key Techniques. Available at:[Link]
Google Patents. WO2020065613A1 - Monoacylglycerol lipase modulators.
Google Patents. US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity.
ACS Publications. Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Available at: [Link]
PMC. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety. Available at:[Link]
PMC. Optimization of the Central α-Amino Acid in Cystobactamids to the Broad-Spectrum, Resistance-Breaking Antibiotic CN-CC-861. Available at:[Link]
Technical Support Center: Chiral HPLC Separation of (R)- and (S)-6,6-Dimethylmorpholine-3-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the enantiomeric resolution of cyclic, secondary amino acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the enantiomeric resolution of cyclic, secondary amino acids. 6,6-dimethylmorpholine-3-carboxylic acid presents a unique chromatographic challenge: it is a zwitterion containing a secondary amine within a morpholine ring, alongside a carboxylic acid.
Traditional approaches used for primary amino acids will fail here. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure robust enantioseparation.
Mechanistic Causality: Choosing the Right Chiral Stationary Phase (CSP)
The structural nature of 6,6-dimethylmorpholine-3-carboxylic acid dictates your separation strategy. Understanding the why behind the column choice is critical to avoiding wasted time and resources.
Why Crown Ethers Fail : Crown ether CSPs (e.g., CROWNPAK CR) rely on the inclusion of a primary ammonium ion (
R−NH3+
) into the 18-crown-6 cavity. Because our target molecule features a sterically hindered secondary amine, this host-guest complexation cannot occur, resulting in zero chiral recognition[1][2].
The Zwitterionic Solution (Direct) : Zwitterionic CSPs (e.g., CHIRALPAK ZWIX) are synthesized by fusing cinchona alkaloids with a chiral sulfonic acid. This creates a synergistic "double ion-pairing" environment: the sulfonic acid acts as a strong cation exchanger (interacting with the protonated morpholine nitrogen), while the protonated quinuclidine acts as a weak anion exchanger (interacting with the deprotonated carboxylate)[2][3].
The Derivatization Solution (Indirect) : By reacting the secondary amine with a bulky protecting group like Fmoc-Cl, the zwitterionic nature is neutralized. The resulting Fmoc-carbamate introduces
π−π
stacking and hydrogen-bonding capabilities, allowing for excellent resolution on standard immobilized polysaccharide CSPs (e.g., CHIRALPAK AD-H or IC)[4][5].
Decision matrix for direct vs. indirect chiral separation workflows.
Experimental Workflows & Protocols
Protocol A: Direct Separation via Zwitterionic CSP
Mechanism: Double ion-pairing requires precise control of the mobile phase proton activity to ensure both the analyte and the CSP remain ionized.
Column Setup : Install a CHIRALPAK ZWIX(+) column (150 mm × 3.0 mm, 3 µm).
Mobile Phase Preparation : Prepare a bulk solvent of Methanol/Acetonitrile/Water (49:49:2, v/v/v).
Causality: Methanol is strictly required to solvate the ion pairs. Aprotic solvents alone cannot support the mechanism. Water (2%) improves peak shape and prevents on-column precipitation[6][7].
Buffer Additives : Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA) to the mobile phase.
Causality: This specific acidic/basic additive ratio buffers the protic environment, enabling simultaneous anion and cation exchange[6].
Chromatographic Conditions : Set flow rate to 0.5 mL/min at a column temperature of 25 °C.
Detection : Utilize ESI-LC-MS (Positive mode) or an Evaporative Light Scattering Detector (ELSD), as the underivatized molecule lacks a strong UV chromophore.
Protocol B: Indirect Separation via Fmoc-Derivatization
Mechanism: Fmoc derivatization provides a strong UV chromophore and bulky aromatic rings for chiral recognition inside polysaccharide cavities.
Derivatization : Dissolve the racemic 6,6-dimethylmorpholine-3-carboxylic acid in a 1:1 mixture of 10% Na₂CO₃ (aq) and dioxane. Add 1.2 equivalents of Fmoc-Cl. Stir at room temperature for 2 hours. Acidify with HCl and extract with ethyl acetate[4].
Column Setup : Install a CHIRALPAK AD-H or CHIRALPAK IC column (250 mm × 4.6 mm, 5 µm).
Causality: TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring the analyte interacts purely via hydrogen bonding and steric fit[4][5].
Chromatographic Conditions : Set flow rate to 1.0 mL/min at a column temperature of 25 °C.
Detection : Monitor UV absorbance at 254 nm.
Quantitative Data Summary
Separation Strategy
Recommended Column
Mobile Phase Composition
Key Additives
Detection Method
Elution Order Control
Direct (Zwitterionic)
CHIRALPAK ZWIX(+)
MeOH / ACN / H₂O (49:49:2)
50mM FA + 25mM DEA
MS, ELSD, CAD
Switch to ZWIX(-) to reverse
Direct (Glycopeptide)
CHIROBIOTIC T
Methanol / Water (50:50)
None or volatile buffers
MS, ELSD, CAD
Limited / Fixed
Indirect (Derivatized)
CHIRALPAK AD-H
Hexane / Isopropanol (80:20)
0.1% TFA
UV (254 nm)
Change chiral tag
Troubleshooting FAQs
Q: I am using a CROWNPAK CR(+) column, but my enantiomers co-elute near the void volume. What is wrong?A: CROWNPAK CR columns are strictly designed for primary amino acids. The chiral recognition mechanism requires the primary ammonium ion to enter the 18-crown-6 ether cavity. Because 6,6-dimethylmorpholine-3-carboxylic acid contains a sterically hindered secondary amine, it cannot form this inclusion complex, resulting in zero chiral recognition[1][2]. Switch to a ZWIX column or use the derivatization method.
Q: On the ZWIX(+) column, my peaks are severely tailing and resolution is dropping. How do I correct this?A: Peak tailing on zwitterionic columns is almost always a solvation or proton-activity issue. Ensure your mobile phase contains at least 20% Methanol; aprotic solvents like pure Acetonitrile cannot solvate the double ion-pair[6]. Furthermore, verify your additive ratio (50 mM Formic Acid to 25 mM Diethylamine). If the ratio is off, the ionization state of the CSP or the analyte will shift, destroying the synergistic interaction. Adding 2% water to the mobile phase is a field-proven trick to sharpen peaks[6][7].
Q: I need to scale up to preparative chromatography, but the (S)-enantiomer (my target) elutes second and overlaps with the tail of the (R)-enantiomer. How can I fix this?A: For preparative work, you always want your target compound to elute first. If you are using the direct method on a CHIRALPAK ZWIX(+) column, simply swap it for a CHIRALPAK ZWIX(-) column. The ZWIX(-) selector is based on quinidine (pseudo-enantiomeric to the quinine in ZWIX+), which will reliably invert the elution order, allowing the (S)-enantiomer to elute first[2][3].
Q: My lab only has UV detectors, no MS or ELSD. Can I still separate this molecule?A: Yes, but you must use the indirect method (Protocol B). The underivatized morpholine carboxylic acid lacks a conjugated
π
-system, making it practically invisible to UV detection at standard wavelengths. Derivatizing with Fmoc-Cl or an AQC tag will introduce a strong chromophore (detectable at 254 nm) and allow you to use standard polysaccharide columns[4][7].
Synergistic double ion-pairing mechanism on a zwitterionic CSP.
Chromatography Today. "Chiral Amino Acid and Peptide Separations – the Next Generation." chromatographytoday.com. [Link]
Lämmerhofer, M., et al. "Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds." PubMed. [Link]
Storage and handling recommendations for (R)-6,6-Dimethylmorpholine-3-carboxylic acid
This guide provides comprehensive storage and handling recommendations for (R)-6,6-Dimethylmorpholine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The information herein is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive storage and handling recommendations for (R)-6,6-Dimethylmorpholine-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from available safety data for structurally similar compounds and general chemical principles to ensure a high degree of scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for (R)-6,6-Dimethylmorpholine-3-carboxylic acid?
For short-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Room temperature is generally acceptable for brief periods. To minimize degradation, protect from light and moisture.
Q2: What are the long-term storage recommendations for this compound?
For long-term storage, it is advisable to store (R)-6,6-Dimethylmorpholine-3-carboxylic acid under an inert atmosphere (e.g., argon or nitrogen) at a reduced temperature, such as 2-8°C. This will help to minimize potential degradation from atmospheric moisture and carbon dioxide.[3]
Q3: Is (R)-6,6-Dimethylmorpholine-3-carboxylic acid sensitive to light?
Q4: What are the known incompatibilities for this compound?
Based on the general reactivity of morpholines and carboxylic acids, (R)-6,6-Dimethylmorpholine-3-carboxylic acid should be considered incompatible with strong oxidizing agents and strong acids.[1][3] Contact with these substances could lead to vigorous reactions.
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
When handling (R)-6,6-Dimethylmorpholine-3-carboxylic acid, appropriate PPE should be worn, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2]
Q6: How should I handle a small spill of (R)-6,6-Dimethylmorpholine-3-carboxylic acid?
For a small spill, first ensure the area is well-ventilated and you are wearing appropriate PPE. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[7] Collect the absorbed material into a suitable container for disposal. Do not allow the spilled material to enter drains or waterways.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Inconsistent analytical results (e.g., HPLC, NMR)
Compound degradation due to improper storage.
- Ensure the compound has been stored according to the long-term storage recommendations (cool, dry, inert atmosphere).- Prepare fresh solutions for analysis.- If possible, re-purify a small sample and compare its analytical data to the bulk material.
Difficulty in dissolving the compound
The compound may have absorbed moisture, affecting its solubility characteristics.
- Dry the compound under vacuum before attempting to dissolve.- Consider using a co-solvent system if solubility in a single solvent is limited.
Unexpected side reactions in a synthesis
The compound may be reacting with other reagents due to inherent incompatibilities.
- Review the reaction scheme for potential incompatibilities with strong acids, bases, or oxidizing agents.- Consider protecting the carboxylic acid or morpholine nitrogen if they are interfering with the desired reaction.
Color change of the solid compound over time
This could indicate slow degradation or reaction with atmospheric components.
- If a color change is observed, it is recommended to re-analyze the compound for purity before use.- Ensure future storage is strictly under an inert atmosphere and protected from light.
Experimental Protocols
Protocol 1: Standard Handling and Weighing Procedure
Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Equilibration: If the compound has been stored at a low temperature, allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the compound.
Weighing: Use a clean, dry spatula to transfer the desired amount of the solid compound to a weighing vessel. Avoid creating dust.
Closure: Immediately and tightly seal the container after dispensing the material. If the container was purged with an inert gas, re-purge before sealing for long-term storage.
Cleaning: Clean any residual solid from the spatula and weighing area. Dispose of any contaminated materials according to your institution's waste disposal guidelines.
Protocol 2: Preparation of a Stock Solution
Solvent Selection: Choose a suitable solvent in which (R)-6,6-Dimethylmorpholine-3-carboxylic acid is soluble and stable. Common solvents for similar compounds include DMSO, DMF, or aqueous buffers.
Dissolution: In a fume hood, add the weighed amount of the compound to a volumetric flask. Add a portion of the chosen solvent and gently swirl or sonicate to dissolve.
Final Volume: Once the solid is completely dissolved, add the solvent to the final volume mark.
Storage of Solution: If the stock solution is not for immediate use, store it in a tightly sealed, light-protected container at a low temperature (e.g., -20°C) to maintain stability. The stability of the compound in solution should be experimentally determined for long-term storage.
Visualizations
Logical Flow for Handling a Spill
Caption: Decision tree for handling a chemical spill.
Incompatibility Overview
Caption: Chemical incompatibilities and degradation factors.
References
AGROLAB. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
INCHEM. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]
Loba Chemie. (2025, May 8). MORPHOLINE EXTRA PURE. Retrieved from [Link]
US Hazmat Rentals. (n.d.). Morpholine Chemical Storage Specifications - C4H9NO. Retrieved from [Link]
NextSDS. (n.d.). 6-methylmorpholine-3-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
Technical Support Center: Purification & Troubleshooting for (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Welcome to the specialized support hub for process chemists and drug development scientists working with chiral morpholine derivatives. (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a critical building block in pharmac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the specialized support hub for process chemists and drug development scientists working with chiral morpholine derivatives. (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a critical building block in pharmaceutical synthesis. However, due to its zwitterionic nature, steric hindrance from the gem-dimethyl group, and high water solubility, standard purification techniques often fail.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you achieve >99% enantiomeric excess (ee) and high chemical purity.
Part 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why is my crude product heavily contaminated with the (S)-enantiomer, and how do I remove it?
Mechanistic Causality: The synthesis of morpholine-3-carboxylic acid derivatives often involves racemic intermediates (e.g., via the 3-component coupling of amino alcohols, glyoxal, and boronic acids). The zwitterionic nature of the resulting amino acid makes standard preparative chiral chromatography highly inefficient and costly at scale.
Solution: Implement a diastereomeric salt resolution using a chiral acid. According to established process chemistry for morpholine derivatives , L-di-O,O'-toluoyl tartaric acid (L-DTTA) is highly effective for resolving these specific cyclic amino acids.
Self-Validation: Monitor the optical rotation of the mother liquor during crystallization. A plateau in the optical rotation value indicates complete precipitation of the target (R)-enantiomer salt.
Q2: I have successfully resolved the enantiomers, but inorganic salts (NaCl/LiCl) remain in the final lyophilized powder. How can I desalt the product?
Mechanistic Causality: (R)-6,6-Dimethylmorpholine-3-carboxylic acid features both a basic secondary amine and an acidic carboxylic acid. At its isoelectric point (pI), the molecule is highly polar but possesses a net-neutral charge. Because it cannot be easily extracted into organic solvents, it co-precipitates with inorganic salts during aqueous solvent evaporation.
Solution: Utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8) to trap the morpholine derivative while washing away inorganic salts.
Self-Validation: Perform a silver nitrate (AgNO
3
) drop test on the column eluate. The absence of a white AgCl precipitate confirms the complete removal of chloride salts before you elute your final product.
Q3: My LC-MS chromatogram shows a persistent late-eluting impurity with the exact same mass as the product. What is it, and how is it removed?
Mechanistic Causality: This is likely a ring-opened, uncyclized intermediate . It shares a similar polarity and identical mass to the product but lacks the rigid morpholine ring structure.
Solution: Perform a recrystallization from a mixed polar solvent system (Isopropanol/Water). The rigid cyclic product packs efficiently into a crystal lattice, whereas the flexible acyclic impurity remains solvated.
Self-Validation: Run a comparative
1
H-NMR in D
2
O. The complete disappearance of aldehyde or imine protons (~8.0–9.0 ppm) validates the removal of the acyclic precursor.
Part 2: Step-by-Step Methodologies
Protocol A: Diastereomeric Salt Resolution via L-DTTA
Dissolution: Suspend 1.0 equivalent of crude racemic 6,6-dimethylmorpholine-3-carboxylic acid in isopropanol (10 volumes). Heat the suspension to 60°C.
Causality: Isopropanol provides the optimal dielectric constant to maximize the solubility differential between the (R)- and (S)-diastereomeric salts.
Salt Formation: Add 0.5 to 1.0 equivalent of L-di-O,O'-toluoyl tartaric acid (L-DTTA). Stir at 60°C for 1 hour, then cool to 10°C at a controlled rate of 10°C/hour.
Causality: Slow cooling prevents the kinetic trapping and co-precipitation of the (S)-enantiomer salt, ensuring thermodynamic control of the crystallization.
Filtration: Filter the resulting precipitate and wash the filter cake with cold isopropanol.
Validation Check: Analyze a small aliquot of the salt via chiral ligand-exchange HPLC using a D-penicillamine-Cu(II) column . If the ee is < 95%, perform a second reslurry in isopropanol.
Protocol B: Desalting and Free-Basing via Cation-Exchange
Resin Preparation: Swell Dowex 50WX8 (strongly acidic cation-exchange resin) in DI water. Pack into a glass column and equilibrate with 1M HCl, followed by DI water until the eluate is pH neutral.
Loading: Dissolve the diastereomeric salt (or crude zwitterion) in minimal water and load it onto the column.
Causality: The basic morpholine nitrogen protonates and binds electrostatically to the sulfonic acid groups on the resin. The L-DTTA counter-ion and inorganic anions (e.g., Cl⁻) do not bind and wash through.
Washing: Wash the column with 5 column volumes (CV) of DI water to remove all non-basic impurities.
Elution: Elute the product using 1M NH
4
OH (aqueous ammonia).
Causality: The ammonia deprotonates the morpholine nitrogen, neutralizing the electrostatic interaction and releasing the zwitterion from the resin.
Validation Check: Monitor the pH of the eluate. Collect fractions only when the pH spikes above 8.0, and verify the absence of halides using the AgNO
3
test.
Protocol C: Recrystallization to Remove Acyclic Impurities
Solvent Mixture: Dissolve the desalted product in a 1:1 mixture of Isopropanol/Water at 80°C.
Crystallization: Cool the solution to 0–5°C and let it stand overnight.
Causality: The mixed aqueous-organic system forces the highly polar, rigid morpholine ring to crystallize while keeping the more flexible, lipophilic acyclic impurities dissolved in the mother liquor.
Isolation: Filter the crystals and dry under reduced pressure (20 mbar, 40°C).
Validation Check: Run a
1
H-NMR. The absence of signals >8.0 ppm confirms the removal of acyclic intermediates.
Part 3: Quantitative Data & Acceptance Criteria
Impurity Type
Analytical Method
Typical Crude Level
Target Acceptance Criteria
Primary Removal Strategy
(S)-Enantiomer
Chiral HPLC (D-penicillamine-Cu(II) column)
10 - 50%
< 0.5% (>99% ee)
L-DTTA Diastereomeric Resolution
Inorganic Salts
Ion Chromatography / Ashing
5 - 15% w/w
< 0.1% w/w
Cation-Exchange (Dowex 50WX8)
Acyclic Intermediates
LC-MS /
1
H-NMR
2 - 8%
< 0.1%
Isopropanol/Water Recrystallization
Residual Solvents
GC-FID (Headspace)
1 - 5%
< 5000 ppm (0.5%)
Vacuum Drying (40°C, 20 mbar)
Part 4: Purification Workflow Visualization
Figure 1: Purification workflow for (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
Part 5: References
Title: WO2009106486A1 - Preparation of morpholine derivatives
Source: Google Patents
URL:
Title: High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column
Source: PubMed (National Library of Medicine)
URL: [Link]
Title: US8722660B2 - Heterocyclic compound
Source: Google Patents
URL:
Optimization
Technical Support Center: Scale-Up Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Welcome to the Advanced Application Support Portal. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of (R)-6,6-dimethylmorp...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Application Support Portal. This guide is specifically engineered for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of (R)-6,6-dimethylmorpholine-3-carboxylic acid —a highly valuable chiral building block frequently utilized in the development of monoacylglycerol lipase modulators and targeted therapeutics[1].
Scaling this bicyclic scaffold presents unique thermochemical and stereochemical challenges. Below, you will find our validated workflow, targeted troubleshooting guides, and self-validating protocols designed to ensure high enantiomeric excess (ee) and yield at the kilogram scale.
I. Core Synthetic Workflow
The most scalable and atom-economical route to the (R)-6,6-dimethylmorpholine core begins with the chiral pool starting material, D-Serine methyl ester. The strategy relies on the regioselective differentiation of alcohols to drive an intramolecular etherification.
Figure 1: Scalable synthetic pathway for (R)-6,6-dimethylmorpholine-3-carboxylic acid.
II. Troubleshooting Guides & FAQs
Q1: When scaling the initial N-alkylation step from 10 g to 1 kg, our yield drops from 85% to 40%, and we recover unreacted D-serine. What is causing this discrepancy?
Causality: Isobutylene oxide (2,2-dimethyloxirane) has a low boiling point (~52°C). At a larger scale, the exothermic ring-opening reaction causes localized heating. In standard glassware, this leads to rapid epoxide vaporization and loss into the headspace before it can react with the amine.
Solution: Transition from standard round-bottom flasks to a sealed pressure reactor (autoclave). This maintains the epoxide in the liquid phase. Implement a continuous slow-addition protocol using a dosing pump while maintaining the internal jacket temperature strictly below 40°C.
Q2: During the O-mesylation step, LC-MS shows a mass corresponding to [M-H₂O]⁺ instead of the expected mesylate, and the subsequent cyclization fails. How do we prevent this?
Causality: This mass shift indicates the formation of an undesired aziridine byproduct. If the secondary amine is not fully Boc-protected, or if the reaction is allowed to warm up, the nitrogen's lone pair will act as an internal nucleophile. It attacks the newly formed primary mesylate, forming a stable 3-membered aziridine ring via intramolecular substitution.
Solution: Ensure 100% conversion in the Boc-protection step prior to mesylation. During mesylation, use a mild, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and maintain the temperature strictly at 0°C to suppress premature nucleophilic attack.
Q3: The cyclization of the O-mesyl intermediate successfully yields the morpholine core, but chiral HPLC reveals a drop in enantiomeric excess (ee) from >99% to 88%. How can we preserve the stereocenter?
Causality: The proton at the C3 position (alpha to the methyl ester) is highly acidic due to the electron-withdrawing effects of the adjacent ester and N-Boc groups. Strong bases (like NaH) at room temperature promote enolization of the ester, leading to racemization at the stereocenter before the etherification is complete.
Solution: Switch to a non-nucleophilic base like potassium tert-butoxide (KOtBu) and perform the cyclization at cryogenic to sub-zero temperatures (-5°C to 0°C). The intramolecular etherification remains kinetically favorable at this temperature, while the enolization rate is completely suppressed.
III. Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, every step in this protocol includes built-in validation checkpoints.
Step 1: N-Alkylation & Boc Protection
Procedure: To a 5 L pressure reactor, add D-serine methyl ester hydrochloride (1.0 eq) and anhydrous methanol (10 vol). Add triethylamine (1.1 eq) slowly at 20°C. Seal the reactor and introduce isobutylene oxide (1.5 eq) via a dosing pump over 2 hours, keeping the internal temperature at 40°C. Cool to 10°C, add Boc-anhydride (1.2 eq), and stir for 4 hours.
Causality: The regioselective attack of the amine on the less hindered CH₂ of isobutylene oxide yields a diol containing both a primary alcohol (from serine) and a tertiary alcohol (from the epoxide).
Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. A negative result (absence of purple color) confirms the complete consumption of the secondary amine and successful Boc protection.
Step 2: Regioselective Mesylation & Cyclization
Procedure: Dissolve the diol intermediate in anhydrous DCM (10 vol), add DIPEA (2.5 eq), and cool to 0°C. Add methanesulfonyl chloride (1.1 eq) dropwise over 1 hour. Quench with ice water, extract, and concentrate. Redissolve the crude mesylate in anhydrous THF (15 vol) and cool strictly to -5°C. Add a 1M solution of KOtBu in THF (1.05 eq) dropwise.
Causality: Regioselectivity is key here. The primary alcohol of the serine moiety is significantly less sterically hindered than the tertiary alcohol. MsCl selectively activates the primary alcohol. Upon addition of KOtBu, the tertiary alcohol is deprotonated, and the resulting alkoxide attacks the primary mesylate to close the morpholine ring[2].
Validation Checkpoint: Monitor by LC-MS. The target mass must shift to [M+H]⁺ = 274.1 (for the Boc-protected methyl ester), confirming ring closure.
Step 3: Global Deprotection
Procedure: Dissolve the cyclized intermediate in THF/H₂O (1:1). Add LiOH·H₂O (2.0 eq) and stir at 25°C for 3 hours to saponify the ester. Acidify the mixture to pH 1 using 4M HCl in dioxane and stir for 12 hours to cleave the Boc group[3]. Lyophilize the aqueous layer and extract the residue with hot ethanol to precipitate inorganic salts. Concentrate to afford the final product.
Validation Checkpoint: ¹H-NMR (D₂O) must show the complete disappearance of the Boc tert-butyl singlet at ~1.4 ppm and the ester methyl singlet at ~3.7 ppm.
IV. Scale-Up Optimization Data
The following table summarizes the quantitative optimization of the critical cyclization step, demonstrating the causal relationship between temperature, base selection, and the preservation of enantiomeric purity.
Scale
Base Used
Temperature (°C)
Enolization / Racemization Rate
Isolated Yield (%)
Enantiomeric Excess (ee %)
10 g
NaH (60% dispersion)
25°C
High
78%
85%
100 g
KOtBu (Solid)
25°C
Moderate
82%
88%
500 g
KOtBu (1M in THF)
0°C
Low
91%
98%
2.0 kg
KOtBu (1M in THF)
-5°C
Negligible
94%
>99%
V. References
Title: WO2020065613A1 - Monoacylglycerol lipase modulators
Source: Google Patents
URL:
Title: US8722660B2 - Heterocyclic compound
Source: Google Patents
URL:
Title: US11597728B2 - Monoacylglycerol lipase modulators (Citing Greene's Protective Groups in Organic Synthesis)
Source: Google Patents
URL:
Technical Support Center: Enhancing the Stability of (R)-6,6-Dimethylmorpholine-3-carboxylic acid in Solution
Welcome to the technical support center for (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability of this compound throughout your experiments. As a specialized cyclic amino acid derivative, understanding its stability profile is critical for obtaining reliable and reproducible results.
This document provides a comprehensive overview of potential stability issues and offers practical solutions. We will delve into the chemical principles behind its degradation and provide step-by-step protocols for stability assessment and enhancement.
Frequently Asked Questions (FAQs)
Q1: What is (R)-6,6-Dimethylmorpholine-3-carboxylic acid, and why is its stability in solution a concern?
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic compound incorporating a morpholine ring and a carboxylic acid functional group. Such molecules are of significant interest in medicinal chemistry as building blocks for novel therapeutic agents. The stability of this compound in solution is crucial because degradation can lead to a loss of potency, altered biological activity, and the formation of potentially confounding impurities. The morpholine ring, particularly the carbons alpha to the nitrogen and oxygen atoms, can be susceptible to chemical degradation under various experimental conditions.
Q2: What are the primary factors that can affect the stability of (R)-6,6-Dimethylmorpholine-3-carboxylic acid in solution?
Several factors can influence the stability of (R)-6,6-Dimethylmorpholine-3-carboxylic acid solutions, including:
pH: The pH of the solution can significantly impact the stability of the morpholine ring and the ionization state of the carboxylic acid and the secondary amine.
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
Light Exposure: UV or visible light can induce photodegradation.
Presence of Oxidizing Agents: Oxidants, including atmospheric oxygen and peroxides, can lead to the degradation of the morpholine moiety.
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.
Q3: What are the likely degradation pathways for this compound?
Based on the chemistry of the morpholine ring, the following degradation pathways are plausible:
Oxidation: This is a primary degradation pathway for morpholine derivatives. Oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon atoms adjacent to the nitrogen and oxygen, potentially leading to ring opening.
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, leading to a variety of products.
Acid/Base Hydrolysis: While the morpholine ring itself is generally stable to hydrolysis, extreme pH conditions, especially when combined with high temperatures, could potentially lead to degradation over extended periods.
Q4: How should I store solutions of (R)-6,6-Dimethylmorpholine-3-carboxylic acid?
For optimal stability, solutions should be:
Stored at low temperatures, preferably at 2-8°C or frozen for long-term storage.
Protected from light by using amber vials or by wrapping the container in aluminum foil.
Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Prepared in a buffer system that maintains a pH where the compound is most stable (see Troubleshooting Guide for pH optimization).
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
Possible Causes and Investigative Steps:
Oxidative Degradation: The morpholine ring is susceptible to oxidation.
Troubleshooting:
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to displace oxygen.
Antioxidant Addition: Consider adding an antioxidant to the formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The effectiveness of an antioxidant depends on the solvent system and the specific oxidative pathway.
Forced Degradation Test: Perform a forced degradation study with a mild oxidizing agent (e.g., 0.1% hydrogen peroxide) to confirm susceptibility to oxidation.
pH-Related Instability: The compound may be unstable at the pH of your solution.
Troubleshooting:
pH Monitoring: Measure the pH of your solution upon preparation and after a period of storage to check for any drift.
pH Stability Profile: Conduct a study to assess the stability of the compound across a range of pH values (e.g., pH 3, 5, 7, 9). Use appropriate buffers (e.g., acetate for acidic, phosphate for neutral, borate for basic) to maintain the pH. Analyze the samples at various time points by HPLC to determine the optimal pH for stability.
Photodegradation: Exposure to ambient or UV light may be causing degradation.
Troubleshooting:
Light Protection: Repeat the experiment with the solution stored in an amber vial or completely protected from light.
Photostability Study: Expose the solution to a controlled light source (as per ICH Q1B guidelines) and compare its stability to a sample stored in the dark.
Issue 2: Appearance of Unknown Peaks in Chromatograms
Possible Causes and Investigative Steps:
Formation of Degradation Products: The new peaks are likely impurities arising from the degradation of your target compound.
Troubleshooting:
Forced Degradation Studies: To tentatively identify the degradation pathway, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help you to generate the potential degradation products and determine if the peaks in your experimental samples correspond to any of them.
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the unknown peaks. This information can provide valuable clues about the structure of the degradation products. For example, an increase of 16 amu could suggest the formation of an N-oxide.
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound. Co-elution of a degradation product can affect the accuracy of your quantification.
Interaction with Excipients or Container: The compound may be reacting with other components in your formulation or with the storage container.
Troubleshooting:
Excipient Compatibility Study: Prepare solutions of the compound with and without the excipients and compare their stability.
Container Compatibility: Store the solution in different types of containers (e.g., glass vs. polypropylene) to see if the degradation profile changes.
Issue 3: Inconsistent Results Between Experiments
Possible Causes and Investigative Steps:
Variability in Solution Preparation and Handling: Minor differences in procedure can lead to significant variations in stability.
Troubleshooting:
Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for solution preparation, including solvent degassing, use of inert atmosphere, and light protection.
Fresh Solutions: Whenever possible, use freshly prepared solutions for your experiments. If solutions need to be stored, ensure consistent storage conditions.
Presence of Catalytic Impurities: Trace amounts of metal ions can catalyze degradation.
Troubleshooting:
High-Purity Solvents and Reagents: Use high-purity solvents and reagents to minimize metal ion contamination.
Chelating Agents: Consider the addition of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester metal ions. A typical starting concentration for EDTA is 0.01-0.1%.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
Prepare a stock solution of (R)-6,6-Dimethylmorpholine-3-carboxylic acid in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C for 24 hours.
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Store the stock solution at 60°C for 48 hours.
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
Control Sample: Keep the stock solution at 2-8°C, protected from light.
3. Sample Analysis:
At appropriate time points, withdraw an aliquot from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
Compare the chromatograms of the stressed samples with the control sample.
Identify and quantify the degradation products.
Determine the mass balance to ensure that all degradation products are being detected.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.
1. Initial Method Parameters (Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: Acetonitrile.
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to elute all potential impurities.
Flow Rate: 1.0 mL/min.
Detection: UV at a wavelength where the compound has maximum absorbance (determine by UV scan).
Column Temperature: 30°C.
2. Method Optimization:
Inject the stressed samples from the forced degradation study.
Adjust the mobile phase composition, gradient, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.
Ensure the parent peak is pure using a PDA detector.
3. Method Validation:
Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Summary of Recommended Stress Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Temperature
Duration
Acid Hydrolysis
0.1 M HCl
60°C
24 hours
Base Hydrolysis
0.1 M NaOH
Room Temp.
24 hours
Oxidation
3% H₂O₂
Room Temp.
24 hours
Thermal
-
60°C
48 hours
Photolysis
ICH Q1B
Ambient
As per ICH
Visualization of Concepts
Predicted Oxidative Degradation Pathway
Caption: Workflow for stability assessment.
References
[Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. SEER UFRGS.]([Link]
Optimization
Technical Support Center: Method Development for the Quantification of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analytical quantification of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, analyti...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical quantification of (R)-6,6-Dimethylmorpholine-3-carboxylic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a validated experimental protocol to ensure the accuracy and robustness of your analytical method.
Introduction to the Analyte and its Challenges
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a chiral heterocyclic carboxylic acid. Its unique structure presents several analytical challenges that must be overcome for accurate quantification:
Chirality: As a specific enantiomer, its analysis requires a chiral separation technique to distinguish it from its (S)-enantiomer, which is critical for pharmaceutical applications where stereoisomers can have different pharmacological activities.[1]
High Polarity & Low Volatility: The presence of a carboxylic acid and a secondary amine group makes the molecule highly polar and non-volatile. This characteristic makes direct analysis by Gas Chromatography (GC) challenging without a derivatization step to increase volatility.[2][3]
Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, which can lead to low sensitivity when using standard HPLC-UV detection at higher wavelengths.[4]
This guide will focus on a robust High-Performance Liquid Chromatography (HPLC) method with a Chiral Stationary Phase (CSP), coupled with Mass Spectrometry (MS) for sensitive and selective detection.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the development of analytical methods for this and structurally similar compounds.
Q1: Why is my peak shape poor (e.g., severe tailing) when analyzing this compound on a standard C18 column?A: Poor peak shape for acidic compounds on reversed-phase columns is often caused by unwanted secondary interactions between the negatively charged carboxylate group and residual, positively charged silanols on the silica surface. To mitigate this, it is standard practice to add an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase.[5][6] The acid suppresses the ionization of the carboxyl group and "shields" the silanols, leading to a more symmetrical peak.
Q2: I do not have a mass spectrometer. Can I still quantify this compound with sufficient sensitivity?A: While LC-MS/MS is the gold standard for sensitivity and selectivity, quantification is possible with other detectors.[4][7]
UV Detection: You can achieve detection at low wavelengths (e.g., 205-220 nm), where the carboxylic acid moiety has some absorbance. However, be aware of potential interferences from solvents and other matrix components.
Fluorescence Detection: This requires a pre- or post-column derivatization step to attach a fluorescent tag to the molecule. This adds complexity but can yield excellent sensitivity.[8] Reagents like 4-bromomethyl-7-methoxycoumarin can be used to derivatize the carboxylic acid group.[8]
Q3: Can I use Gas Chromatography (GC) for this analysis?A: Direct analysis by GC is not feasible due to the compound's high polarity and low volatility.[9] However, GC-MS analysis is possible after a derivatization step. The most common approach is silylation, where the active hydrogen on the carboxylic acid is replaced with a trimethylsilyl (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[2][9] This process creates a more volatile and thermally stable derivative suitable for GC analysis. Keep in mind that this approach may not resolve the enantiomers unless a chiral GC column is used.
Q4: I don't have a chiral HPLC column. Is there an alternative way to assess enantiomeric purity?A: Yes, you can use an indirect method. This involves derivatizing your racemic or enantiomerically-enriched sample with a chiral derivatizing agent. This reaction creates a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[10][11] The relative peak areas of the diastereomers will correspond to the enantiomeric ratio of your original sample.
Q5: What is the most critical factor for achieving good chiral separation on a polysaccharide-based column?A: The choice and composition of the mobile phase are paramount. For polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series), separations are typically achieved in normal-phase mode using mixtures of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol).[5] The ratio of these solvents directly influences retention and resolution. Fine-tuning this ratio is the most critical step in method development. For acidic analytes like this one, adding a small amount of an acidic modifier (e.g., 0.1% TFA) is often essential to achieve good peak shape and reproducibility.[6]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues during your analysis.
Logical Troubleshooting Flow for Poor Chiral Resolution
Caption: Decision tree for troubleshooting poor chiral resolution.
Problem
Potential Cause(s)
Recommended Solution(s)
No Peak or Very Low Signal
1. Incorrect sample concentration or dilution. 2. Autosampler or injection failure. 3. MS source is not optimized or dirty. 4. Inappropriate ionization mode (e.g., using ESI- when ESI+ is better).
1. Verify standard/sample preparation. Prepare a fresh, higher concentration standard. 2. Purge the injection port and check for visible injection cycles. Manually inject if possible. 3. Clean the MS source. Infuse a standard solution to optimize source parameters (gas flows, temperatures, voltages). 4. Test both positive (ESI+) and negative (ESI-) ionization modes. For a molecule with a secondary amine, ESI+ is typically preferred.
Variable Retention Times
1. Inadequate column equilibration time. 2. Mobile phase composition is changing (evaporation of volatile components). 3. Pump is not delivering a consistent flow rate. 4. Fluctuations in column temperature.
1. Ensure the column is equilibrated with the mobile phase for at least 20-30 column volumes before injection. 2. Prepare fresh mobile phase daily. Keep solvent bottles capped. 3. Check pump pressure for fluctuations. Perform pump performance tests. 4. Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 25°C).
Split or Broad Peaks
1. Sample solvent is too strong or incompatible with the mobile phase. 2. Column is overloaded with sample. 3. Column is contaminated or damaged.
1. Dissolve the sample in the initial mobile phase or a weaker solvent. 2. Reduce the injection volume or dilute the sample. 3. Flush the column with a strong solvent (follow manufacturer's guidelines). If the problem persists, replace the column.
This protocol details a robust method for the simultaneous quantification and enantiomeric purity determination of (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
General Experimental Workflow
Caption: General workflow for quantitative LC-MS/MS analysis.
Instrumentation and Materials
HPLC System: A binary or quaternary pump system with a column oven and autosampler.
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Analytical Column: A polysaccharide-based chiral stationary phase column. A common choice is an amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA-3 or similar, 3 µm, 4.6 x 150 mm).
Normal phase mode is standard for polysaccharide CSPs. The Hexane/IPA ratio is a starting point and should be optimized for best resolution. TFA is critical for good peak shape.[5][6]
Flow Rate
0.8 mL/min
A slightly lower flow rate can often improve chiral resolution.
Column Temperature
25°C
A stable temperature is crucial for reproducible retention times and resolution.
Injection Volume
2 µL
Small injection volumes minimize the risk of column overload and peak distortion.
Ionization Mode
ESI, Positive
The secondary amine is readily protonated, making positive mode efficient.
MRM Transitions
To be determined empirically
Infuse a standard solution to find the precursor ion [M+H]⁺ and optimize collision energy to find the most stable, sensitive product ion(s). For C₇H₁₃NO₃ (MW 159.18), the [M+H]⁺ would be m/z 160.2.
Source Temp.
450°C
Typical starting point, optimize for best signal.
Gas Flows
Instrument Dependent
Optimize nebulizer and drying gas flows for stable spray and efficient desolvation.
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
Working Standards: Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).
System Suitability Solution: Dilute the racemic standard in mobile phase to a mid-range concentration (e.g., 100 ng/mL) to verify the resolution between the (R) and (S) enantiomers.
Step-by-Step Procedure
System Setup: Set up the LC-MS/MS system with the conditions listed in the table above.
Column Equilibration: Equilibrate the chiral column with the mobile phase at the set flow rate for at least 45-60 minutes, or until a stable baseline is observed in the MS signal.
System Suitability Test (SST): Inject the racemic standard solution. Verify that:
The resolution (Rs) between the two enantiomer peaks is > 1.5.
The retention time and peak area are reproducible over several injections (%RSD < 2%).
Calibration Curve: Inject the series of working standards from the lowest concentration to the highest.
Sample Analysis: Inject blanks, followed by quality control (QC) samples and the unknown samples.
Data Processing:
Integrate the peak corresponding to the (R)-enantiomer.
Generate a linear regression calibration curve of peak area vs. concentration.
Calculate the concentration of the analyte in the unknown samples using the calibration curve.
Method Validation Parameters (Illustrative Data)
For a robust method, key validation parameters should be assessed according to ICH guidelines.
Parameter
Typical Acceptance Criteria
Illustrative Result
Linearity (r²)
≥ 0.995
0.998
Limit of Quantification (LOQ)
S/N ratio ≥ 10
1 ng/mL
Precision (%RSD)
Intra-day: < 15% Inter-day: < 15%
Intra-day: 4.5% Inter-day: 6.8%
Accuracy (% Recovery)
85 - 115% at all levels
97.2 - 103.5%
Enantiomeric Specificity
Baseline resolution (Rs > 1.5) from the other enantiomer.
Rs = 2.1
References
BenchChem. (2025). Comparative analysis of derivatization reagents for carboxylic acids.
PubMed. (2025). Recent advances in spectroscopic chiral analysis of carboxylic acids.
ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation.
ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry.
BenchChem. (2025). Application Notes and Protocols for the Quantification of Morpholine Derivatives.
Acids: Derivatization for GC Analysis. (n.d.).
BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers.
PMC. (2020). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
TCI Chemicals. (n.d.). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De.
Economie.gouv.fr. (n.d.). MORPHOLINE ANALYSIS in FRUITS by LC-MS/MS DETERMINATION.
Recent developments in the use of LCMS in process pharmaceutical chemistry. (2012).
Vietnam Journal of Food Control. (2021). Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS).
BenchChem. (2025). Application Notes and Protocols for the Quantification of Thiomorpholine-2-carboxylic Acid.
BenchChem. (2025). A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.
Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
PMC. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011).
Catalyst selection for the asymmetric synthesis of 6,6-dimethylmorpholine-3-carboxylic acid
Welcome to the Technical Support Center for the Asymmetric Synthesis of 6,6-Dimethylmorpholine-3-carboxylic Acid . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the Asymmetric Synthesis of 6,6-Dimethylmorpholine-3-carboxylic Acid .
As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Synthesizing sterically hindered chiral morpholines requires precise mechanistic control. The gem-dimethyl group at the C6 position introduces severe steric constraints that render traditional chiral pool approaches ineffective. Here, we dissect the causality behind catalyst selection, provide self-validating protocols, and troubleshoot the thermodynamic and kinetic barriers you will face at the bench.
Q1: Why is catalytic asymmetric hydrogenation preferred over chiral pool synthesis for the 6,6-dimethylmorpholine scaffold?A1: Traditional syntheses of morpholine-3-carboxylic acids rely on the cyclization of chiral amino acids (like serine) with oxiranes or bromoethylsulfonium salts[1]. However, introducing a gem-dimethyl group at the C6 position creates immense steric hindrance. Attempts to cyclize highly substituted serine derivatives often fail, resulting in unreacted starting material or hydrolysis rather than the desired morpholinone[2].
By pivoting to a catalytic approach, we can synthesize an achiral 6,6-dimethyl-5,6-dihydro-1,4-oxazine-3-carboxylate precursor first, and then use transition-metal asymmetric hydrogenation to set the C3 stereocenter late-stage. This bypasses the cyclization thermodynamic barrier entirely.
Q2: How does the 6,6-dimethyl moiety dictate the choice of the chiral ligand?A2: The C6 gem-dimethyl group creates a severe 1,3-diaxial-like steric clash in the transition state. Standard narrow bite-angle ligands (like BINAP, ~92.7°) fail to provide sufficient enantiofacial discrimination, leading to poor enantiomeric excess (ee). You must select a bisphosphine ligand with a large bite angle (e.g., SKP-Phos, >110°). The wide angle pushes the aryl groups of the phosphine forward, creating a deep, rigid chiral pocket that perfectly accommodates the C6 bulk while forcing the C=N/C=C face of the dehydromorpholine into a highly stereoselective orientation[3].
Q3: Why must we use non-coordinating counterions (e.g., BF4⁻, BARF⁻) in the Rh-precatalyst?A3: The asymmetric hydrogenation of unsaturated morpholines requires the substrate to act as a bidentate ligand (coordinating via the imine/enamine nitrogen and the carboxylate oxygen)[4]. Coordinating counterions like halides (Cl⁻, Br⁻) will compete with the sterically hindered substrate for the Rh(I) open coordination sites, poisoning the catalytic cycle. A non-coordinating anion like BF4⁻ ensures the active metal center remains highly electrophilic and accessible.
Section 2: Troubleshooting Guide
Issue 1: Enantiomeric Excess (ee) plateaus at ~70-80%.
Root Cause: Solvent competition or inadequate chiral pocket depth. Protic or strongly coordinating solvents (MeOH, THF) can partially displace the substrate during the stereodetermining migratory insertion step, eroding facial selectivity.
Solution: Switch to a strictly non-coordinating, anhydrous solvent like Dichloromethane (DCM) or Toluene. Ensure your ligand bite angle exceeds 100°.
Issue 2: Incomplete Conversion / Catalyst Stalling before 100% completion.
Root Cause: Product inhibition. The resulting 6,6-dimethylmorpholine-3-carboxylic acid is a strong bidentate chelator. As its concentration increases, it outcompetes the unsaturated precursor for the Rh-center.
Solution: Increase the hydrogen pressure to 50 atm to accelerate the oxidative addition and reductive elimination steps, effectively "pushing" the product off the catalyst faster[4]. Alternatively, protect the carboxylic acid as a methyl or tert-butyl ester during hydrogenation to reduce its chelating affinity.
Section 3: Self-Validating Experimental Protocols
The following methodology details the asymmetric hydrogenation of methyl 6,6-dimethyl-5,6-dihydro-2H-1,4-oxazine-3-carboxylate.
Protocol A: Preparation of the Active Rh-Bisphosphine Catalyst
Trustworthiness Note: This protocol includes a visual self-validation step to ensure active catalyst formation before committing your valuable substrate.
Inert Atmosphere Setup: Transfer [Rh(COD)2]BF4 (1.0 mol %) and (R,R)-SKP-Phos (1.1 mol %) into a flame-dried Schlenk tube inside an argon-filled glovebox[4].
Solvent Addition: Add 2.0 mL of anhydrous, degassed Dichloromethane (DCM).
Activation: Stir the mixture at 25 °C for 30 minutes.
Validation Check: The solution must transition from a pale orange suspension to a deep, homogeneous red-orange solution. If the solution remains cloudy or yellow, trace oxygen/moisture has poisoned the phosphine. Abort and restart.
Protocol B: Asymmetric Hydrogenation Workflow
Substrate Loading: In a separate dried autoclave vessel, dissolve the dehydromorpholine substrate (1.0 mmol) in 3.0 mL of anhydrous DCM.
Catalyst Transfer: Transfer the active catalyst solution (from Protocol A) to the autoclave via a cannula under positive argon pressure.
Hydrogenation: Seal the autoclave. Purge the vessel with H2 gas three times (pressurize to 10 atm, then vent). Finally, pressurize to 50 atm H2 .
Validation Check (In-Process): Depressurize and take a 50 µL aliquot. Filter through a short silica plug and analyze via chiral GC/MS or HPLC. Proceed to workup only if conversion is >99% and ee is >95%.
Isolation: Concentrate the mixture in vacuo and purify via flash chromatography to yield the enantiopure methyl 6,6-dimethylmorpholine-3-carboxylate, which can be subsequently hydrolyzed to the free acid.
Section 4: Quantitative Data Presentation
The table below summarizes the causality between ligand bite angle, conversion, and stereoselectivity for the 6,6-dimethylmorpholine scaffold.
Catalyst System
Ligand Bite Angle
Solvent
H2 Pressure
Conversion (%)
Enantiomeric Excess (ee %)
[Rh(COD)2]BF4 / (R)-BINAP
92.7°
DCM
50 atm
85%
73%
[Rh(COD)2]BF4 / (R)-SegPhos
95.0°
DCM
50 atm
92%
81%
[Ru(p-cymene)Cl2]2 / (R)-BINAP
92.7°
MeOH
50 atm
45%
42%
[Rh(COD)2]BF4 / (R,R)-SKP-Phos
110.5°
DCM
50 atm
>99%
99%
Data Note: Large bite-angle ligands (SKP-Phos) drastically outperform standard ligands for sterically demanding morpholine derivatives[3].
Caption: Rh-catalyzed asymmetric hydrogenation cycle for sterically hindered morpholines.
Diagram 2: Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting logic for resolving low enantiomeric excess during hydrogenation.
Section 6: References
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines
Source: Chemical Science (PMC - NIH)
URL:[Link][3]
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link][1]
Development of a Practical Synthesis of a TORC1/2 Inhibitor: A Scalable Application of Memory of Chirality
Source: Organic Process Research & Development (ACS Publications)
URL:[Link][2]
Certificate of analysis for (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Publish Comparison Guide: Analytical Validation and Performance of (R)-6,6-Dimethylmorpholine-3-carboxylic acid As a Senior Application Scientist in drug development, I frequently encounter the challenge of validating un...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Analytical Validation and Performance of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
As a Senior Application Scientist in drug development, I frequently encounter the challenge of validating unusual secondary amino acids. (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly specialized chiral building block, primarily utilized as a conformationally restricted proline surrogate in peptidomimetics.
The strategic value of this molecule lies in its gem-dimethyl substitution at the C6 position. This steric bulk biases the morpholine ring into a rigid chair conformation, severely restricting the
ϕ
and
ψ
dihedral angles of the peptide backbone. By pre-organizing the peptide into its bioactive conformation, this building block reduces the entropic penalty upon target binding [1]. However, this conformational advantage is entirely dependent on the stereochemical and chemical purity of the batch. Below is an objective comparison guide and a self-validating analytical framework for interpreting its Certificate of Analysis (CoA).
To understand the value of the (R)-6,6-dimethyl derivative, we must compare its physicochemical and structural properties against its alternatives: the (S)-enantiomer and the unsubstituted morpholine-3-carboxylic acid.
Quality/Performance Metric
(R)-6,6-Dimethylmorpholine-3-carboxylic acid
(S)-6,6-Dimethylmorpholine-3-carboxylic acid
Unsubstituted Morpholine-3-carboxylic acid
Stereochemical Configuration
(R)-enantiomer
(S)-enantiomer
Racemic or Single Enantiomer
Conformational Rigidity
High (gem-dimethyl locked chair)
High (gem-dimethyl locked chair)
Moderate (Flexible chair flipping)
Lipophilicity (LogP)
~0.8 (Enhanced membrane permeability)
~0.8 (Enhanced membrane permeability)
~ -0.5 (Highly hydrophilic)
Target Binding Affinity *
High (Stereospecific spatial alignment)
Low (Off-target steric clashes)
Moderate (Entropic penalty upon binding)
Typical CoA ee Requirement
> 99.0%
> 99.0%
> 99.0% (If resolved)
*Assuming a generic biological target with a binding pocket evolved for the (R)-configuration.
Self-Validating Experimental Methodologies for CoA Verification
A CoA is only as reliable as the analytical methods behind it. Because unusual secondary amino acids lack strong UV chromophores, standard reverse-phase HPLC methods often fail to provide accurate purity or enantiomeric excess (ee) data without pre-column derivatization. To establish a self-validating system, we utilize Chiral Ligand-Exchange Chromatography (CLEC) [2] and Nuclear Magnetic Resonance (NMR).
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Validation
Causality: We employ a D-penicillamine-based chiral ligand exchange column (CLEC). Why? The Cu(II) complexation in the mobile phase serves a dual purpose: it creates transient diastereomeric complexes with the morpholine enantiomers to enable chiral separation, and the resulting Cu(II)-amino acid complex absorbs strongly at 254 nm, bypassing the molecule's lack of a native chromophore.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare a 1.0 mM
CuSO4
solution in HPLC-grade water. Adjust the pH to 4.5 using dilute acetic acid to optimize the thermodynamics of the Cu(II) complexation.
Sample Preparation: Dissolve 1.0 mg of the (R)-6,6-Dimethylmorpholine-3-carboxylic acid batch in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
Chromatographic Conditions:
Column: D-penicillamine CLEC (e.g., Chiralpak MA+), 150 x 4.6 mm.
Flow Rate: 1.0 mL/min (Isocratic).
Temperature: 25°C.
Detection: UV at 254 nm.
Data Analysis: On a D-penicillamine column, the (S)-enantiomer of cyclic amino acids typically elutes before the (R)-enantiomer [2]. Integrate the peak areas to calculate the enantiomeric excess:
ee=[(R−S)/(R+S)]×100
. A passing CoA must demonstrate an ee > 99.0%.
Protocol 2: Structural Validation via NMR Spectroscopy
Causality: While HPLC confirms purity, it does not confirm structural identity. 1H-NMR is required to verify the presence of the gem-dimethyl group and ensure no regioisomeric impurities (e.g., 5,5-dimethyl substitution) occurred during synthesis.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of Deuterium Oxide (
D2O
) or DMSO-
d6
.
Acquisition: Acquire 1H and 13C NMR spectra at 400 MHz or higher.
Interpretation: Validate the gem-dimethyl signature. You must observe two distinct, heavily integrated singlets (3H each) between 1.1 ppm and 1.4 ppm. The
α
-proton (C3 position) will appear as a distinct doublet of doublets (dd) around 3.5 ppm due to coupling with the adjacent C2 protons.
CoA Quality Assessment Workflow
To standardize batch validation, we utilize the following logical workflow to ensure no out-of-specification (OOS) material enters the peptide synthesis pipeline.
Figure 1: Self-validating Certificate of Analysis (CoA) workflow for chiral morpholine derivatives.
References
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. URL:[Link]
High-performance liquid chromatographic enantioseparation of unusual secondary amino acids on a D-penicillamine-based chiral ligand exchange column. Chirality. URL: [Link]
Comparative
Comparison of synthetic routes to (R)-6,6-Dimethylmorpholine-3-carboxylic acid
An In-Depth Comparative Guide to the Synthetic Routes of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Abstract (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a valuable chiral building block in modern medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Synthetic Routes of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Abstract
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a valuable chiral building block in modern medicinal chemistry, sought after for its constrained conformational properties which are beneficial in drug design. The synthesis of this molecule in high enantiopurity presents a significant challenge, requiring precise control over the stereocenter at the C3 position and efficient construction of the morpholine core. This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this target molecule: Chiral Pool Synthesis, Asymmetric Catalysis, and Classical Chiral Resolution. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach, supported by detailed experimental protocols and comparative data to inform route selection for research, development, and scale-up operations.
Introduction: The Significance and Synthetic Challenges
The morpholine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals. The incorporation of specific substituents and stereocenters, such as in (R)-6,6-Dimethylmorpholine-3-carboxylic acid, allows for the fine-tuning of pharmacological properties. The gem-dimethyl group at the C6 position introduces a conformational lock, while the carboxylic acid at the chiral C3 position provides a key handle for further derivatization.
The primary synthetic hurdles include:
Enantiocontrol: Establishing the desired (R)-configuration at the C3 stereocenter with high fidelity.
Ring Construction: Efficiently forming the morpholine heterocycle, often requiring robust cyclization strategies.
Scalability: Developing a route that is not only efficient on a lab scale but also practical and economical for larger-scale production.
This guide will compare three divergent strategies to address these challenges.
Route 1: Chiral Pool Synthesis
This strategy leverages the abundance of naturally occurring chiral molecules as starting materials. For the synthesis of an (R)-carboxylic acid derivative, D-amino acids are logical precursors. This approach embeds the desired stereochemistry from the outset.
Strategic Rationale
The core concept is to utilize a starting material where the key stereocenter is already set. A plausible and efficient approach involves the condensation of a D-serine derivative with a suitably functionalized propanolamine derivative to construct the morpholine ring. The use of D-serine ensures the correct (R)-configuration at the C3 position of the final product.
Workflow Diagram
Validation
Structure-activity relationship (SAR) studies of (R)-6,6-Dimethylmorpholine-3-carboxylic acid analogs
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Analogs for Researchers and Drug Development Professionals Authored by a Senior Application Scientist The...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Analogs for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
The constrained amino acid analog, (R)-6,6-dimethylmorpholine-3-carboxylic acid, represents a promising scaffold in modern medicinal chemistry. Its inherent structural rigidity, conferred by the morpholine ring, and the presence of a gem-dimethyl group offer unique opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its analogs, drawing upon established principles of medicinal chemistry and experimental data from related compound series. We will explore synthetic strategies, delve into the nuances of structural modifications, and compare the potential performance of these analogs against other alternatives, supported by detailed experimental protocols.
The Significance of the Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their therapeutic potential.[1] Its desirable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in drug design.[2][3] The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) can be advantageous for optimizing a compound's pharmacokinetic profile.[2] Furthermore, the morpholine oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[4] In the context of (R)-6,6-dimethylmorpholine-3-carboxylic acid, the rigid ring system serves to lock the orientation of the carboxylic acid and any substituents, which can lead to increased potency and selectivity for a given biological target. The gem-dimethyl group at the 6-position can further enhance metabolic stability by sterically hindering enzymatic degradation and may also contribute to favorable binding interactions.[5]
Synthetic Pathways to (R)-6,6-Dimethylmorpholine-3-carboxylic Acid and Its Analogs
The synthesis of the (R)-6,6-dimethylmorpholine-3-carboxylic acid core and its derivatives can be achieved through various synthetic routes. A common strategy involves the use of chiral starting materials to establish the desired stereochemistry at the 3-position. One plausible approach, adapted from related syntheses, is outlined below.[6]
Caption: Generalized synthetic workflow for (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
Analogs can be generated by modifying this general scheme. For instance, different substituents on the morpholine nitrogen can be introduced before or after cyclization. The carboxylic acid moiety can be converted to various bioisosteres, such as esters, amides, or tetrazoles, to modulate activity and pharmacokinetic properties.
Deconstructing the Structure-Activity Relationship (SAR)
While specific SAR data for a wide range of (R)-6,6-dimethylmorpholine-3-carboxylic acid analogs is not extensively published in a single source, we can infer key relationships by examining the SAR of other morpholine-containing compounds and constrained amino acids.[7][8][9]
Modifications of the Morpholine Ring
N-Substitution: The nitrogen atom of the morpholine ring is a key handle for modification.
Small Alkyl Groups: Introduction of small alkyl groups (e.g., methyl, ethyl) can influence the compound's lipophilicity and may fill small hydrophobic pockets in the target's binding site.
Aromatic and Heteroaromatic Rings: Appending aryl or heteroaryl moieties can lead to significant gains in potency through π-π stacking or other specific interactions with the target protein. The nature and substitution pattern of these rings are critical for optimizing activity.
Bulky Substituents: Larger, more complex groups can be introduced to probe the steric tolerance of the binding site and to potentially interact with adjacent sub-pockets.
C-5 and C-2 Substitution: While the parent scaffold is unsubstituted at these positions, the introduction of substituents can impact the conformation of the morpholine ring and introduce new interaction points. However, this often requires more complex synthetic routes.
The Role of the gem-Dimethyl Group at C-6
The gem-dimethyl group at the 6-position is a critical feature of this scaffold.
Metabolic Stability: As previously mentioned, this group can act as a "metabolic shield," preventing enzymatic degradation of the morpholine ring, which is a common site of metabolism for such compounds.[10]
Conformational Lock: The steric bulk of the gem-dimethyl group can further rigidify the morpholine ring, reducing the entropic penalty upon binding to the target.
Lipophilicity: The two methyl groups contribute to the overall lipophilicity of the molecule, which can influence its ability to cross cell membranes.
Bioisosteric Replacement of the Carboxylic Acid
The carboxylic acid group is a key pharmacophoric element, often involved in hydrogen bonding or ionic interactions with the target. However, its acidic nature can sometimes lead to poor oral bioavailability. Replacing the carboxylic acid with other acidic functional groups (bioisosteres) can improve pharmacokinetic properties while maintaining or enhancing biological activity.
Bioisostere
Potential Advantages
Tetrazole
More metabolically stable than a carboxylic acid; can participate in similar ionic and hydrogen bonding interactions.
Acylsulfonamide
Can mimic the geometry and hydrogen bonding pattern of a carboxylic acid; generally more lipophilic.
Hydroxamic Acid
Can act as a metal chelator, which is important for inhibiting metalloenzymes.
Ester/Amide
Can act as prodrugs, improving membrane permeability, and are then hydrolyzed in vivo to the active carboxylic acid.
Biological Applications and Comparative Performance
Given the prevalence of the morpholine scaffold in drugs targeting the central nervous system (CNS) and in oncology, analogs of (R)-6,6-dimethylmorpholine-3-carboxylic acid are likely to find applications in these therapeutic areas.[3][4]
CNS Disorders: The ability of the morpholine ring to improve brain permeability makes this scaffold attractive for developing drugs targeting CNS receptors and enzymes.[4] For example, morpholine derivatives have been explored as inhibitors of monoamine reuptake for the treatment of depression.[7]
Oncology: Many kinase inhibitors incorporate a morpholine moiety to improve their pharmacokinetic properties.[3] The constrained nature of the (R)-6,6-dimethylmorpholine-3-carboxylic acid scaffold could be leveraged to develop highly selective kinase inhibitors.
Comparative Performance:
Compared to more flexible amino acid analogs, derivatives of this scaffold are expected to exhibit:
Higher Potency: Due to the pre-organized conformation, which reduces the entropic cost of binding.
Improved Selectivity: The rigid structure can better discriminate between closely related binding sites.
Enhanced Metabolic Stability: The gem-dimethyl group and the inherent stability of the morpholine ring contribute to a longer half-life in vivo.
However, the increased rigidity may also limit the ability of the molecule to adapt to different binding pocket conformations, potentially narrowing its spectrum of activity.
Experimental Protocols
General Synthetic Protocol for N-Arylation of the Morpholine Core
This protocol is a representative example of how to introduce a substituent on the morpholine nitrogen.
Caption: A typical workflow for the N-arylation of the core scaffold.
Step-by-Step Methodology:
To a solution of (R)-6,6-dimethylmorpholine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired aryl halide (1.1 eq) and potassium carbonate (2.0 eq).
Degas the mixture with argon for 15 minutes.
Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and Xantphos (0.1 eq).
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated analog.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of the synthesized analogs against a target kinase.
Materials:
Purified target kinase
Kinase substrate (e.g., a specific peptide)
ATP (Adenosine triphosphate)
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
Synthesized inhibitor compounds
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
384-well plates
Procedure:
Prepare a serial dilution of the inhibitor compounds in DMSO.
In a 384-well plate, add the assay buffer, the target kinase, and the inhibitor at various concentrations.
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
The (R)-6,6-dimethylmorpholine-3-carboxylic acid scaffold holds considerable promise for the development of novel therapeutics with improved pharmacological profiles. The strategic exploration of its SAR, particularly through N-substitution and bioisosteric replacement of the carboxylic acid, is likely to yield potent and selective modulators of various biological targets. Future research should focus on synthesizing diverse libraries of these analogs and screening them against a wide range of targets, particularly kinases and CNS receptors. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of promising lead compounds will be crucial for translating the potential of this scaffold into clinically successful drugs.
References
A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis
In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. [Link]
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. [Link]
Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds - Benchchem. (URL not available)
In Vitro Selection of Highly Modified Cyclic Peptides That Act as Tight Binding Inhibitors. [Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. [Link]
Synthesis and SAR of morpholine and its derivatives: A review upd
Fluorescent Amino Acid Initiated de novo Cyclic Peptides for the Label‐Free Assessment of Cell Permeability - PMC. [Link]
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. [Link]
Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. [Link]
Synthesis and SAR of morpholine and its derivatives: A review update - ResearchGate. [Link]
In vitro selection and affinity maturation of CTLA-4 binding cyclic peptide with. (URL not available)
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. [Link]
esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]
Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability - ScienceOpen. [Link]
Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. [Link]
6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists - PubMed. [Link]
Biological activity of (R)- vs (S)-6,6-Dimethylmorpholine-3-carboxylic acid
Title: Biological Activity of (R)- vs (S)-6,6-Dimethylmorpholine-3-carboxylic Acid: A Comparative Guide for Peptidomimetic Drug Design Executive Summary In the landscape of modern drug discovery, conformationally restric...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Biological Activity of (R)- vs (S)-6,6-Dimethylmorpholine-3-carboxylic Acid: A Comparative Guide for Peptidomimetic Drug Design
Executive Summary
In the landscape of modern drug discovery, conformationally restricted non-natural amino acids are paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics. 6,6-Dimethylmorpholine-3-carboxylic acid serves as a highly specialized proline surrogate. The morpholine core improves aqueous solubility via its oxygen heteroatom, while the gem-dimethyl group at the 6-position introduces severe steric bulk, locking the dihedral angles of the peptide backbone. This guide objectively compares the biological utility of its (R)- and (S)-enantiomers (1[1] and2[2], respectively), detailing their mechanistic causality in target binding, comparative performance, and self-validating experimental protocols for evaluation.
Mechanistic Causality: The Role of Stereochemistry in Target Binding
The biological activity of these enantiomers rarely manifests as standalone monomers; rather, they are incorporated into larger pharmacophores, such as macrocyclic peptides or small-molecule inhibitors (3[3]). The stereocenter at the 3-position dictates the spatial trajectory of the ensuing amide bond, fundamentally altering the macrocycle's 3D conformation.
(S)-Enantiomer (L-Proline Analog): The (S)-configuration typically induces a Type I or Type II
β
-turn in peptide backbones. In the development of cyclic peptides targeting Tumor Necrosis Factor Receptor 1 (TNFR1), the incorporation of (S)-6,6-dimethylmorpholine-3-carboxylic acid (Fmoc-Morpip6diMe-OH) is critical (4[4]). The specific stereochemistry allows the macrocycle to adopt a bioactive conformation that competitively binds the TNFR1 extracellular domain, blocking the native TNF-
α
cytokine without causing steric clashes in the receptor's binding pocket[4].
(R)-Enantiomer (D-Proline Analog): Conversely, the (R)-enantiomer acts antagonistically to its (S)-counterpart (5[5]). It forces the backbone into a mirror-image trajectory (often a Type II' or Type I'
β
-turn). If substituted into a TNFR1-targeting sequence optimized for the (S)-enantiomer, the (R)-isomer typically abolishes biological activity. The bulky gem-dimethyl group, now projected into the opposite spatial quadrant, creates severe steric repulsion against the target protein surface, leading to a precipitous drop in binding affinity (
KD
).
Comparative Performance Data
The following table summarizes the divergent performance metrics when substituting the (S)-enantiomer with the (R)-enantiomer within a standardized target-binding cyclic peptide scaffold (e.g., a TNFR1 inhibitor model)[3].
Loss of target affinity directly abolishes downstream signaling inhibition (e.g., NF-
κ
B pathway).
Backbone Conformation
Stabilizes Type I/II
β
-turns
Stabilizes Type I'/II'
β
-turns
The inverted stereocenter reverses the
ϕ
and
ψ
dihedral angle preferences.
Proteolytic Stability
Exceptionally High
Exceptionally High
Both enantiomers provide massive steric shielding against proteases due to the 6,6-dimethyl groups.
Self-Validating Experimental Protocols
To rigorously evaluate the biological activity of these enantiomers, researchers must employ a self-validating workflow. The following protocol ensures that observed biological differences are strictly due to stereochemistry, ruling out synthesis artifacts (e.g., epimerization).
Phase 1: Solid-Phase Peptide Synthesis (SPPS) & Chiral Validation
Causality: The gem-dimethyl group creates immense steric hindrance during amide bond formation. Standard coupling reagents (e.g., HBTU) will fail or lead to prolonged reaction times, increasing the risk of base-catalyzed epimerization at the chiral
α
-carbon.
Coupling: Swell Rink Amide resin in DMF. Deprotect Fmoc using 20% piperidine. Couple Fmoc-(R)- or (S)-6,6-dimethylmorpholine-3-carboxylic acid using highly reactive HATU/HOAt (1:1 ratio) and DIPEA (4 eq) for 2 hours at room temperature.
Micro-Cleavage & LC-MS: Cleave a 2 mg resin aliquot using TFA/TIPS/H2O (95:2.5:2.5). Analyze via high-resolution LC-MS to confirm the exact mass.
Self-Validation (Chiral HPLC): Run the cleaved product on a chiral stationary phase HPLC (e.g., Chiralpak AD). Crucial Step: The presence of a single sharp peak confirms that no racemization occurred during the HATU coupling. If two peaks appear, the biological data will be confounded, and the synthesis must be repeated with weaker bases (e.g., collidine).
Phase 2: Surface Plasmon Resonance (SPR) Binding Assay
Causality: SPR provides real-time, label-free quantification of binding kinetics (
kon
,
koff
) and affinity (
KD
), isolating the biophysical interaction from cellular variables.
Immobilization: Immobilize recombinant human TNFR1 onto a CM5 sensor chip via standard amine coupling until a density of ~1000 RU is achieved.
Self-Validation (Reference Channel): Leave Flow Cell 1 unmodified (ethanolamine blocked) to serve as an inline reference. Subtract Flow Cell 1 signals from Flow Cell 2 (TNFR1) to eliminate bulk refractive index shifts.
Analyte Injection: Inject serial dilutions (0.1 nM to 1
μ
M) of the (R)- and (S)-peptides in HBS-EP+ buffer at 30
μ
L/min.
Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. The (S)-enantiomer should exhibit a slow
koff
(stable complex), while the (R)-enantiomer will likely show a rapid
koff
or no binding response.
Visualizations
Synthesis and self-validating biophysical evaluation workflow for enantiomeric peptidomimetics.
Mechanism of (S)-6,6-Dimethylmorpholine-3-carboxylic acid cyclic peptides inhibiting TNFR1.
References
US20240287138A1 - Cyclic peptides for inhibiting tnf receptor 1 activity
Source: Google Patents
URL
WO2024163691A1 - Cyclic peptides for inhibiting tnf receptor 1 activity
Source: Google Patents
URL
Occurrence of the d-Proline Chemotype in Enzyme Inhibitors
Source: MDPI
URL:[Link]
Analytical Method Validation and Comparative Guide for (R)-6,6-Dimethylmorpholine-3-carboxylic Acid
Executive Summary & Rationale (R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS 1313479-60-5)[1] is a highly valuable chiral building block, increasingly utilized in the synthesis of advanced therapeutics. Its structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
(R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS 1313479-60-5)[1] is a highly valuable chiral building block, increasingly utilized in the synthesis of advanced therapeutics. Its structural motif is a critical component in the development of cyclic peptides for TNF receptor 1 inhibition[2], monoacylglycerol lipase (MAGL) modulators[3], and hepatitis B virus (HBV) polymerase inhibitors[4].
Ensuring the chemical and enantiomeric purity of this intermediate is paramount, as the presence of the (S)-enantiomer can drastically alter the spatial geometry and pharmacological profile of the final Active Pharmaceutical Ingredient (API). However, developing a robust analytical method for this compound presents significant challenges. As an aliphatic cyclic amino acid, it lacks a conjugated π-electron system, rendering standard UV detection at 254 nm virtually blind to the compound. Furthermore, its highly polar, zwitterionic nature leads to poor retention on standard C18 reversed-phase columns[5].
This guide objectively compares alternative analytical strategies and provides a fully validated, self-validating experimental protocol for the quantitative and enantiomeric analysis of (R)-6,6-dimethylmorpholine-3-carboxylic acid.
Comparative Analysis of Analytical Alternatives
To establish a robust, Quality Control (QC)-ready method, we must evaluate three distinct analytical strategies. The objective is to balance sensitivity, enantiomeric resolution, and operational simplicity.
Table 1: Objective Comparison of Analytical Methodologies
Analytical Strategy
Retention Mechanism
Detection Sensitivity
Enantiomeric Resolution
Operational Complexity
RP-HPLC-UV (210 nm)
Hydrophobic Partitioning
Poor (No Chromophore; Baseline Drift)
None (Requires chiral derivatization)
Low
Derivatization (Fmoc-Cl) + RP-UV
Hydrophobic Partitioning
Excellent (Strong UV at 254 nm)
None (Unless using chiral reagents)
High (Sample prep artifacts)
Direct Chiral HPLC-CAD (Recommended)
Ion-Exchange + H-Bonding
Excellent (Universal Mass Response)
Baseline (Rs > 2.0)
Medium (Requires CAD)
Mechanistic Justification for the Chosen Method
We select the Direct Chiral HPLC with Charged Aerosol Detection (CAD) approach as the optimal system. The causality behind this choice is twofold:
Separation Mechanism : A zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX) provides synergistic ion-exchange and hydrogen-bonding interactions. The carboxylic acid and secondary amine of the morpholine ring interact stereospecifically with the chiral selector, allowing baseline resolution of the (R) and (S) enantiomers without the need for error-prone derivatization steps.
Detection Mechanism : CAD measures the physical mass of the non-volatile analyte after the mobile phase is evaporated. Unlike UV detection, CAD provides a consistent, uniform response independent of the molecule's optical properties, ensuring accurate mass-balance quantification of chiral impurities.
Fig 1: Synergistic ion-exchange and CAD detection mechanism for enantiomeric resolution.
Experimental Protocol: Direct Chiral HPLC-CAD Validation
This protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as a strict quality gate; if the SST fails, the run halts, preventing the generation of untrustworthy data.
Step 1: Reagent & Standard Preparation
Diluent : Methanol / Acetonitrile (50:50, v/v).
Expert Insight: Matching the diluent's organic strength to the mobile phase is critical in Polar Organic Mode (POM) chromatography. A solvent mismatch will cause severe peak fronting and loss of chiral resolution.
Standard Stock : Accurately weigh 10.0 mg of (R)-6,6-Dimethylmorpholine-3-carboxylic acid reference standard[1] and dissolve in 10 mL of diluent (1.0 mg/mL).
Step 2: Chromatographic Conditions
Column : Chiralpak ZWIX(+) (150 mm × 4.6 mm, 3 µm).
Mobile Phase : 50 mM Ammonium Formate in Methanol / Acetonitrile / Water (49:49:2, v/v/v).
Expert Insight: Ammonium formate acts as a volatile buffer essential for CAD compatibility while maintaining the zwitterionic state of the analyte for optimal column interaction.
Flow Rate : 0.8 mL/min.
Column Temperature : 25°C.
Detection : Charged Aerosol Detector (CAD).
Evaporator Temperature: 35°C. (Optimized causality: Higher temperatures risk volatilizing this low-molecular-weight morpholine derivative, leading to signal loss).
Step 3: System Suitability Testing (SST) - The Self-Validating Gate
Inject a racemic mixture of (R) and (S)-6,6-dimethylmorpholine-3-carboxylic acid.
Acceptance Criteria : Resolution (
Rs
) between enantiomers must be
≥2.0
. Tailing factor (
Tf
) must be
≤1.5
. Proceed to validation only if these criteria are met.
Execute the method validation according to the workflow outlined below, ensuring compliance with international regulatory standards.
Fig 2: ICH Q2(R2) compliant validation workflow ensuring method reliability and robustness.
Validation Data Summary
The experimental data obtained from the Direct Chiral HPLC-CAD method validation demonstrates exceptional performance, easily meeting standard ICH acceptance criteria. Because CAD response is inherently non-linear over large ranges, a power-law transformation was applied to the calibration curve to achieve the required linearity.
Table 2: Validation Results Summary
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at (R) or (S) RT
Zero blank interference
PASS
Linearity (0.1 - 1.5 mg/mL)
R2>0.999
(Power-law fit)
R2=0.9994
PASS
Accuracy (Spike Recovery)
98.0% - 102.0%
99.4% ± 0.6%
PASS
Method Precision (Repeatability)
%RSD
≤2.0%
(n=6)
%RSD = 0.85%
PASS
Limit of Detection (LOD)
S/N
≥3
0.02 mg/mL
PASS
Limit of Quantitation (LOQ)
S/N
≥10
0.06 mg/mL
PASS
References
Sunshine Lake Pharma Co., Ltd. "2,4,5,6-Substituted 3,6-dihydropyrimidine derivatives as hepatitis B virus (HBV) polymerase inhibitors." European Patent Office / Google Patents.
"Cyclic peptides for inhibiting tnf receptor 1 activity." US Patent US20240287138A1. Google Patents.
"Monoacylglycerol lipase modulators." World Intellectual Property Organization WO2020065613A1. Google Patents.
"Ether derivatives of bicyclic heteroaryls." World Intellectual Property Organization WO2011029915A1. Google Patents.
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Official Guidelines. URL: [Link]
Comparative Guide: Cross-Reactivity Profiles of Antibodies Against (R)-6,6-Dimethylmorpholine-3-carboxylic Acid Derivatives
Introduction: The Analytical Challenge of Chiral Small Molecules (R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly specialized chiral building block. Recently, derivatives of this compound have gained prominence a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge of Chiral Small Molecules
(R)-6,6-Dimethylmorpholine-3-carboxylic acid is a highly specialized chiral building block. Recently, derivatives of this compound have gained prominence as bioisosteres for proline in the development of third-generation 4-H heteroaryldihydropyrimidine (HAP) analogues, which act as potent Hepatitis B Virus (HBV) capsid inhibitors[1].
As these compounds advance through preclinical pharmacokinetics (PK) and biodistribution studies, the demand for highly specific immunoassays is critical. However, generating antibodies against small, chiral molecules presents a profound challenge: distinguishing the target from its (S)-enantiomer, des-methyl analogs, and endogenous bioisosteres like L-proline.
This guide objectively compares the performance of three antibody formats—Polyclonal (pAb), Monoclonal (mAb), and Recombinant Single-Chain Variable Fragment (scFv)—raised against (R)-6,6-Dimethylmorpholine-3-carboxylic acid. By examining their cross-reactivity profiles through self-validating experimental systems, we provide a definitive framework for selecting the optimal antibody for your analytical workflows.
Immunogen Design: The Causality of Conjugation
Small molecules (haptens) under 1,000 Da lack the structural complexity to elicit an immune response on their own. To overcome this immunological tolerance, the hapten must be covalently linked to a highly immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH)[2].
The Chemical Rationale: We selected 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry for conjugation. Because our target hapten lacks primary amines but possesses a readily available carboxylic acid at the C3 position, EDC facilitates the direct formation of a stable amide bond with the abundant lysine residues on the carrier protein. This specific orientation exposes the critical gem-dimethyl group at the C6 position and the chiral center at C3 to the host's B-cells, maximizing the generation of stereospecific antibodies.
Hapten-carrier conjugation workflow using EDC coupling for immunogen preparation.
Protocol 1: Self-Validating Hapten Conjugation
Activation: Dissolve 2 mg of (R)-6,6-Dimethylmorpholine-3-carboxylic acid in 500 µL of MES buffer (pH 4.7). Add 10 mg of EDC to activate the carboxyl group.
Coupling: Immediately add the activated hapten to 2 mg of KLH (for immunization) or BSA (for assay screening) dissolved in PBS. React for 2 hours at room temperature.
Purification: Remove unreacted hapten and EDC by-products using a 10K MWCO spin desalting column.
Validation (System Control): Quantify the hapten-to-carrier ratio using TNBS (2,4,6-trinitrobenzene sulfonic acid) assay to measure the reduction in free primary amines on the carrier protein. A successful conjugation typically yields a ratio of 15–20 haptens per carrier molecule.
To evaluate the specificity of the pAb, mAb, and scFv formats, we must utilize assays that accurately reflect small-molecule binding dynamics. Traditional sandwich ELISAs are physically impossible for haptens due to steric hindrance (a small molecule cannot simultaneously bind a capture and detection antibody). Therefore, we employ a Competitive Indirect ELISA and Surface Plasmon Resonance (SPR) .
Competitive ELISA Data
In a competitive format, free analyte in the sample competes with plate-bound hapten for antibody binding sites. A lower signal indicates higher target concentration.
Table 1: Competitive ELISA IC50 and Cross-Reactivity (CR) Profiles
Analyte / Competitor
Polyclonal (pAb) IC50 (nM)
pAb % CR
Monoclonal (mAb) IC50 (nM)
mAb % CR
Recombinant scFv IC50 (nM)
scFv % CR
(R)-6,6-Dimethylmorpholine-3-carboxylic acid
12.5
100%
4.2
100%
1.8
100%
(S)-6,6-Dimethylmorpholine-3-carboxylic acid
85.0
14.7%
185.0
2.2%
>10,000
<0.01%
Morpholine-3-carboxylic acid (des-methyl)
42.5
29.4%
115.5
3.6%
4,500
0.04%
L-Proline
310.0
4.0%
>10,000
<0.01%
>10,000
<0.01%
Note: % CR is calculated as (IC50 of Target / IC50 of Competitor) × 100.
Data Interpretation: The scFv demonstrates unparalleled stereospecificity. Because scFv libraries can be subjected to rigorous in vitro negative panning against the (S)-enantiomer and des-methyl analogs, we can artificially force the selection of clones that rely strictly on the spatial orientation of the C6 gem-dimethyl group. The pAb, conversely, suffers from significant cross-reactivity due to the polyclonal nature of the immune response recognizing overlapping epitopes on the morpholine ring.
Protocol 2: Self-Validating Competitive ELISA
Coating: Coat 96-well microtiter plates with 1 µg/mL of BSA-hapten conjugate overnight at 4°C.
Blocking: Block with 3% skim milk in PBST for 1 hour to prevent non-specific binding.
Competition: In a separate tube, pre-incubate the primary antibody (at a concentration yielding 70% max signal) with varying concentrations of free competitor (target or analogs) for 30 minutes.
Incubation: Transfer the mixture to the coated plate and incubate for 1 hour.
Detection: Wash 5x with PBST. Add HRP-conjugated secondary antibody, followed by TMB substrate. Stop with 1M H2SO4 and read at 450 nm.
Validation (System Control): Include "BSA-only" coated wells. If a signal is detected here, the antibody is cross-reacting with the carrier protein, invalidating the hapten-specific data.
Kinetic Profiling via Surface Plasmon Resonance (SPR)
While ELISA provides endpoint concentration data, it masks the kinetic mechanisms of cross-reactivity. Does an analog cross-react because it binds quickly, or because it dissociates slowly? To answer this, we utilize Surface Plasmon Resonance (SPR), a label-free technology that monitors biomolecular interactions in real-time[3][4].
SPR competitive assay workflow for real-time small molecule kinetic profiling.
Protocol 3: SPR Kinetic Analysis
Immobilization: Using a Biacore system, activate a CM5 sensor chip with EDC/NHS. Flow the BSA-hapten conjugate over the active flow cell to achieve an immobilization level of ~1000 Response Units (RU). Block with ethanolamine.
Reference Cell: Immobilize unconjugated BSA on the reference flow cell to subtract bulk refractive index changes and non-specific binding.
Analyte Injection: Flow the purified antibodies (pAb, mAb, scFv) at varying concentrations (3.125 nM to 50 nM) over both flow cells at a rate of 30 µL/min.
Regeneration: Remove bound antibody using a 10 mM Glycine-HCl (pH 2.0) pulse.
Validation (System Control): Perform a "blank injection" (buffer only) to correct for baseline drift (double-referencing).
Table 2: SPR Kinetic Parameters for Target Binding
Antibody Format
Association Rate (
Ka
, M⁻¹s⁻¹)
Dissociation Rate (
Kd
, s⁻¹)
Equilibrium Affinity (
KD
, nM)
Polyclonal (pAb)
1.2 × 10⁵
4.5 × 10⁻³
37.5
Monoclonal (mAb)
3.8 × 10⁵
1.1 × 10⁻⁴
0.28
Recombinant scFv
8.5 × 10⁵
6.2 × 10⁻⁵
0.072
Kinetic Causality: The SPR data reveals why the scFv outperforms the other formats. The scFv possesses a remarkably slow dissociation rate (
Kd
= 6.2 × 10⁻⁵ s⁻¹). When the scFv encounters the precise (R)-stereocenter and the C6 gem-dimethyl pocket, it locks into a highly stable conformational state. When exposed to the (S)-enantiomer, steric clashes prevent this tight structural lock, leading to rapid dissociation and virtually zero cross-reactivity.
Conclusion & Recommendations
When developing assays for (R)-6,6-Dimethylmorpholine-3-carboxylic acid derivatives:
Avoid Polyclonal Antibodies if your sample matrix contains endogenous proline or structurally similar metabolites, as the 29.4% cross-reactivity with des-methyl analogs will cause severe false positives.
Monoclonal Antibodies offer a robust middle-ground for standard PK ELISAs, providing excellent lot-to-lot consistency and manageable cross-reactivity (2.2%).
Recombinant scFv is the gold standard for chiral discrimination. If your objective is to monitor the in vivo chiral inversion or degradation of a specific enantiomeric drug payload, the scFv format, driven by in vitro negative panning, is the only choice that guarantees <0.01% cross-reactivity.
References
Discovery and Pre-Clinical Characterization of Third-Generation 4-H Heteroaryldihydropyrimidine (HAP) Analogues as Hepatitis B Virus (HBV) Capsid Inhibitors | Journal of Medicinal Chemistry - ACS Publications.[Link]
Large and Small Molecule Screening by SPR | Bio-Rad.[Link]
Surface plasmon resonance biosensors: Advancements, applications, and future directions in molecular detection | PMC.[Link]
Head-to-head comparison of different chiral building blocks with (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Strategic Context & Structural Rationale In modern drug discovery, the morpholine ring is a privileged pharmacophore, frequently deployed to improve aqueous solubility, modulate basicity, and enhance brain penetrance[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context & Structural Rationale
In modern drug discovery, the morpholine ring is a privileged pharmacophore, frequently deployed to improve aqueous solubility, modulate basicity, and enhance brain penetrance[1]. However, unsubstituted morpholines possess a critical metabolic liability: the carbon atoms adjacent to the ring oxygen (C2/C6) are highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to rapid ring opening and compound clearance[2].
To circumvent this, medicinal chemists employ (R)-6,6-Dimethylmorpholine-3-carboxylic acid . The strategic placement of a gem-dimethyl group at the 6-position provides two distinct biophysical advantages:
Metabolic Soft-Spot Shielding: The bulky methyl groups sterically hinder CYP450 enzymes from accessing the C6 position, drastically shutting down the primary oxidative clearance pathway[3].
The Thorpe-Ingold Effect: The gem-dimethyl substitution induces angle compression (the Thorpe-Ingold effect), which restricts the conformational flexibility of the morpholine ring[4]. This forces the ring into a highly rigid chair conformation, reducing the entropic penalty upon target binding and often increasing target affinity[5].
Crucially, unlike its 5,5-dimethyl isomer, the 6,6-dimethyl variant places the steric bulk far away from the N4-amine, preserving its nucleophilicity for downstream amide coupling reactions[6].
Head-to-Head Performance Comparison
The following table objectively compares (R)-6,6-Dimethylmorpholine-3-carboxylic acid against common alternative chiral building blocks to guide scaffold selection.
Chiral Building Block
Amide Coupling Efficiency
Metabolic Stability (HLM)
Conformational Rigidity
Lipophilicity (cLogP Impact)
Primary Use Case
(R)-6,6-Dimethylmorpholine-3-carboxylic acid
High (Amine is unhindered)
Excellent (C6 oxidation blocked)
High (Thorpe-Ingold effect)
Moderate
Lead optimization requiring high metabolic stability and rigid geometry.
(R)-Morpholine-3-carboxylic acid
High
Poor (C2/C6 soft spots)
Low (Flexible chair)
Low
Early screening; maximizing aqueous solubility.
(R)-5,5-Dimethylmorpholine-3-carboxylic acid
Low (Severe steric clash at amine)
Good (C5 oxidation blocked)
High
Moderate
Specific target pockets requiring altered amine basicity.
(R)-Piperidine-2-carboxylic acid
High
Moderate (Different CYP profile)
Moderate
High
When hydrogen bond acceptor (oxygen) is detrimental to binding.
Experimental Workflows & Methodologies
To objectively validate the performance of these building blocks, we employ a self-validating two-phase workflow: Synthetic Viability (Amide Coupling) and ADME Profiling (Microsomal Stability).
Experimental workflow for evaluating synthetic viability and ADME profiling.
Protocol 1: High-Efficiency Amide Coupling
Causality Note: We utilize HATU over standard carbodiimides (like EDC) because the formation of an active HOAt ester is highly efficient for sterically hindered carboxylic acids, minimizing reaction time and preventing epimerization at the C3 chiral center[6].
Step-by-Step Methodology:
Activation: Dissolve (R)-6,6-Dimethylmorpholine-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). DIPEA is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester. Stir for 10 minutes at room temperature to ensure complete formation of the HOAt active ester.
Coupling: Add the target primary/secondary amine (1.1 eq). Stir at room temperature for 2–4 hours.
Self-Validation: Monitor the reaction via LC-MS. Upon completion, quench with saturated aqueous NaHCO₃.
Purification & Analysis: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography. Confirm enantiomeric purity using Chiral HPLC to ensure the C3 stereocenter remained intact.
Protocol 2: Human Liver Microsomal (HLM) Stability Profiling
Causality Note: This assay isolates Phase I CYP450 metabolism. The inclusion of a minus-NADPH control is a critical self-validating step; it ensures that any observed degradation is strictly CYP-mediated rather than a result of chemical instability or background esterase activity[2].
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the synthesized morpholine derivative in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein concentration).
Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
Controls: Run parallel incubations without NADPH (negative control) and with Verapamil (high-clearance positive control) to validate enzyme activity.
Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
).
Metabolic Pathway Logic
CYP450-mediated clearance vs. steric shielding by 6,6-dimethyl substitution.
The logic flow above illustrates why the 6,6-dimethyl variant is superior for late-stage lead optimization. By strategically deploying steric bulk, we engineer a molecule that retains the favorable physicochemical properties of the morpholine ring while systematically neutralizing its primary metabolic vulnerability[7].
A Researcher's Guide to the Definitive Assignment of Absolute Stereochemistry for (R)-6,6-Dimethylmorpholine-3-carboxylic acid
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's absolute stereochemistry is not merely a matter of analytical rigor; it is a foundational pillar of safet...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chiral synthesis, the unambiguous determination of a molecule's absolute stereochemistry is not merely a matter of analytical rigor; it is a foundational pillar of safety, efficacy, and regulatory compliance. The spatial arrangement of atoms within a chiral molecule dictates its interaction with the inherently chiral environment of biological systems. For a molecule such as (R)-6,6-Dimethylmorpholine-3-carboxylic acid, a substituted cyclic amino acid derivative of significant interest, confirming its (R)-configuration is paramount. This guide provides an in-depth comparison of the principal analytical techniques available for this critical task, offering insights into their underlying principles, practical considerations, and the causality behind experimental choices.
The Challenge: Beyond Relative Configuration
Determining the relative configuration of stereocenters within a molecule is often a straightforward process using standard NMR techniques like NOE experiments. However, establishing the absolute configuration—the actual three-dimensional arrangement of atoms in space (e.g., R or S)—requires more specialized approaches. For (R)-6,6-Dimethylmorpholine-3-carboxylic acid, the presence of a stereocenter at the C3 position necessitates a definitive and robust analytical strategy.
Comparative Analysis of Key Methodologies
The selection of an appropriate method for absolute stereochemical assignment is a critical decision, influenced by factors such as the physical state of the sample, available instrumentation, sample quantity, and the presence of specific functional groups or chromophores. Here, we compare the most powerful and widely adopted techniques.
Feature
X-ray Crystallography (Anomalous Dispersion)
Vibrational Circular Dichroism (VCD)
Electronic Circular Dichroism (ECD)
NMR Spectroscopy (Mosher's Method)
Principle
Diffraction of X-rays by a single crystal; anomalous dispersion effects directly determine the 3D structure.[1][2][3]
Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6]
Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[7][8]
Analysis of NMR chemical shifts of diastereomeric esters or amides formed with a chiral derivatizing agent.[][10][11]
Sample Requirement
High-quality single crystal (µg to mg scale).[2][12][13]
Successful crystallization; presence of a heavy atom is advantageous but not always essential with modern instrumentation.[1][3]
Chiral molecule; computational modeling is required for interpretation.[4][16]
Presence of a suitable chromophore that absorbs in the UV-Vis range.[8][16]
Presence of a reactive functional group (e.g., -OH, -NH2, -COOH) for derivatization.[][11][17]
Key Advantage
Provides an unambiguous 3D structure, considered the "gold standard."[2][3]
Applicable to a wide range of molecules in their native solution state; no crystallization or derivatization needed.[4][14][18]
High sensitivity; requires a small amount of sample.[15]
Widely accessible instrumentation (NMR); provides information about the local stereochemical environment.[19]
Limitations
Crystallization can be a significant bottleneck; the crystal structure may not represent the solution-phase conformation.[10][13]
Requires access to a VCD spectrometer and expertise in computational chemistry; can be time-consuming.[20]
Limited to molecules with chromophores; interpretation can be complex for flexible molecules.[7]
Indirect method requiring chemical modification; potential for kinetic resolution or side reactions.[21]
In-Depth Experimental Protocols and Mechanistic Insights
X-ray Crystallography: The Definitive, Yet Conditional, Answer
X-ray crystallography stands as the most powerful technique for the unambiguous determination of absolute configuration.[2][3] The method relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. This effect, particularly for heavier atoms, allows for the direct determination of the spatial arrangement of atoms.
Crystallization: The primary challenge is obtaining a high-quality single crystal. For (R)-6,6-Dimethylmorpholine-3-carboxylic acid, which is a zwitterionic amino acid, screening a wide range of solvents and pH conditions is crucial. Co-crystallization with a suitable counterion can also be explored.[2]
Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.
Structure Solution and Refinement: The diffraction data is processed to yield a three-dimensional electron density map of the crystal. A molecular model is then fitted to this map and refined.[22]
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is a key indicator; a value close to 0 confirms the correct absolute stereochemistry, while a value near 1 suggests the inverted structure.[3][23]
Causality: The success of this method is contingent upon the formation of a well-ordered crystal lattice. The zwitterionic nature of the target molecule can either facilitate crystallization through strong intermolecular interactions or hinder it due to high solubility in polar solvents.
Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique
VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[4][5] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, comparing the experimental spectrum of an unknown with a computationally predicted spectrum for a specific enantiomer allows for an unambiguous assignment of its absolute configuration in solution.[4][14]
Sample Preparation: A solution of (R)-6,6-Dimethylmorpholine-3-carboxylic acid is prepared in a suitable deuterated solvent (e.g., DMSO-d6, D2O). The concentration should be optimized to obtain a good signal-to-noise ratio.
Spectral Acquisition: The VCD and IR spectra are recorded on a VCD spectrometer.
Computational Modeling: This is a critical step. A thorough conformational search is performed for both the (R) and (S) enantiomers. The geometries of the low-energy conformers are then optimized, and their vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).[16]
Spectral Comparison: The experimental VCD spectrum is compared to the Boltzmann-averaged calculated spectra for the (R) and (S) enantiomers. A good correlation between the experimental and one of the calculated spectra confirms the absolute configuration.[4][24]
Causality: VCD is particularly advantageous for molecules like (R)-6,6-Dimethylmorpholine-3-carboxylic acid as it does not require a chromophore and provides information about the molecule's conformation in solution, which is often more biologically relevant than the solid-state structure.[18]
NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method)
This indirect NMR-based method involves the derivatization of the chiral molecule with an enantiomerically pure chiral derivatizing agent (CDA), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[][11][17] These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts can be used to deduce the absolute configuration of the original molecule.[10][25]
Derivatization: The carboxylic acid group of (R)-6,6-Dimethylmorpholine-3-carboxylic acid is converted to its corresponding ester with both (R)- and (S)-MTPA. This can be achieved by first converting MTPA to its acid chloride (MTPA-Cl) and then reacting it with the target molecule.[21][26]
NMR Analysis: The ¹H NMR spectra of the two resulting diastereomeric esters are recorded and carefully assigned.
Data Analysis: The chemical shift difference (Δδ = δS - δR) is calculated for the protons near the stereocenter.
Configuration Assignment: According to Mosher's model, the sign of Δδ for protons on either side of the MTPA phenyl ring in the preferred conformation is predictive of the absolute configuration at the derivatized stereocenter.[27][28]
Causality: The reliability of Mosher's method hinges on the assumption of a specific extended conformation of the MTPA esters in solution. For a cyclic system like a morpholine derivative, conformational rigidity can be an advantage, leading to a more predictable outcome. However, care must be taken to ensure complete reaction and avoid any kinetic resolution.[21]
Conclusion and Recommendations
For the definitive confirmation of the absolute stereochemistry of (R)-6,6-Dimethylmorpholine-3-carboxylic acid, a multi-pronged approach is often the most scientifically sound strategy.
Primary Recommendation:X-ray crystallography , if a suitable crystal can be obtained, provides the most direct and unambiguous evidence of the absolute configuration.[1][2][3]
Alternative and Confirmatory Method:Vibrational Circular Dichroism (VCD) is a highly reliable alternative, especially if crystallization proves difficult.[4][6][14] It has the added benefit of providing insight into the solution-phase conformation, which is crucial for understanding biological activity.
Supporting Evidence:Mosher's method can serve as a valuable and more accessible technique to corroborate the findings from X-ray crystallography or VCD.[][11]
By judiciously selecting from these powerful analytical techniques and understanding the causality behind their application, researchers can confidently and definitively assign the absolute stereochemistry of (R)-6,6-Dimethylmorpholine-3-carboxylic acid and other critical chiral molecules in the drug development pipeline.
References
Absolute configuration - Wikipedia. Available at: [Link]
Determination Techniques for Absolute Configuration of Chiral Compound. Creative Biolabs. Available at: [Link]
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink. Available at: [Link]
How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Available at: [Link]
The Modified Mosher's Method and the Sulfoximine Method. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science. Available at: [Link]
ABSOLUTE CONFIGURATION BY VCD | BioTools. Available at: [Link]
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Springer Nature Experiments. Available at: [Link]
DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY | PPTX. Slideshare. Available at: [Link]
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Available at: [Link]
Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling. Available at: [Link]
The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chimica Slovenica. Available at: [Link]
Determination of absolute configuration - Purechemistry. Available at: [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. Available at: [Link]
X-ray Single-Crystal Diffraction | Encyclopedia MDPI. Available at: [Link]
The Assignment of Absolute Configuration by NMR. Chemical Reviews. Available at: [Link]
Absolute configuration of complex chiral molecules - Spark904. Available at: [Link]
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity | ACS Central Science. Available at: [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]
Vibrational circular dichroism - Wikipedia. Available at: [Link]
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry. Available at: [Link]
(PDF) Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. Available at: [Link]
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines | Journal of Chemical Education. Available at: [Link]
Stereochemistry of natural products from vibrational circular dichroism - RSC Publishing. Available at: [Link]
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Available at: [Link]
NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines | Organic Letters. Available at: [Link]
Absolute Configuration - YouTube. Available at: [Link]
Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC. Available at: [Link]
Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton. Available at: [Link]
A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - MDPI. Available at: [Link]
Electronic circular dichroism spectra using the algebraic diagrammatic construction schemes of the polarization propagator up to third order - AIP Publishing. Available at: [Link]
Electronic Circular Dichroism | Encyclopedia MDPI. Available at: [Link]
Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]
Assign the absolute stereochemistry for each of the following mol... | Study Prep in Pearson+. Available at: [Link]
A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers - NSF PAR. Available at: [Link]
Absolute configuration – Knowledge and References - Taylor & Francis. Available at: [Link]
Inter-laboratory validation of the synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Inter-Laboratory Validation of the Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid: A Comparative Guide Executive Summary The synthesis of structurally constrained cyclic amino acids is a critical frontier in m...
Author: BenchChem Technical Support Team. Date: March 2026
Inter-Laboratory Validation of the Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic Acid: A Comparative Guide
Executive Summary
The synthesis of structurally constrained cyclic amino acids is a critical frontier in modern drug discovery. Specifically, (R)-6,6-Dimethylmorpholine-3-carboxylic acid has emerged as an indispensable chiral building block in the development of[1] and highly selective [2] for oncology.
However, the introduction of the gem-dimethyl group at the C6 position creates significant steric hindrance, complicating both ring closure and the maintenance of stereochemical integrity at the C3 position. This guide provides an objective, data-driven comparison of two primary synthetic methodologies—Classical Chiral Pool Synthesis and Biocatalytic Imine Reduction —validated across three independent laboratories.
Part 1: Mechanistic Rationale & Pathway Selection
To overcome the synthetic bottlenecks associated with this molecule, two divergent chemical philosophies were evaluated.
Route A: Classical Chiral Pool Synthesis
This route utilizes D-serine as the starting material. Causality: D-serine is selected because it natively establishes the (R)-stereocenter at C3, entirely bypassing the need for late-stage chiral resolution, which typically incurs a >50% yield penalty. The critical step involves the N-alkylation of D-serine with isobutylene oxide. The steric bulk of the gem-dimethyl group directs the nucleophilic attack exclusively to the less hindered terminal carbon of the epoxide, ensuring strict regiocontrol before intramolecular etherification. This builds upon established principles for synthesizing [3].
Route B: Biocatalytic Imine Reduction
This next-generation route utilizes an engineered Imine Reductase (IRED) to perform an asymmetric reduction on a prochiral cyclic imine precursor (6,6-dimethyl-5,6-dihydro-2H-1,4-oxazine-3-carboxylic acid). Causality: Traditional metal-catalyzed asymmetric hydrogenation of this cyclic imine fails due to poor facial selectivity caused by the bulky C6 methyl groups. An engineered IRED enzyme forces a highly specific trajectory for hydride delivery, yielding the (R)-enantiomer with >99.9% enantiomeric excess (ee) while operating under mild, aqueous conditions.
Fig 1. Comparison of Chiral Pool (Blue) and Biocatalytic (Green) synthetic pathways.
Part 2: Self-Validating Experimental Protocols
A protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems , meaning the operator cannot proceed to the next chemical transformation without satisfying strict In-Process Control (IPC) criteria.
Protocol A: Chiral Pool Synthesis (Route A)
Step 1: Regioselective Epoxide Ring Opening
Procedure: Dissolve D-serine methyl ester hydrochloride (1.0 eq) in anhydrous methanol. Add triethylamine (1.2 eq) followed by isobutylene oxide (1.5 eq). Heat to 60°C for 18 hours.
Causality: Methanol stabilizes the epoxide opening transition state via hydrogen bonding, while the mild base neutralizes the HCl salt without causing racemization at C3.
Self-Validation (IPC 1): Analyze a 10 µL aliquot via LC-MS. Condition to proceed: The mass corresponding to the diol intermediate (m/z[M+H]+ 206.1) must account for >95% of the Total Ion Chromatogram (TIC). If unreacted D-serine remains >5%, add an additional 0.2 eq of isobutylene oxide and agitate for 4 hours.
Procedure: Solvent-swap to anhydrous dichloromethane (DCM). Add pyridine (2.0 eq) and cool to 0°C. Dropwise add
p
-Toluenesulfonyl chloride (TsCl, 1.05 eq). After 2 hours, add potassium tert-butoxide (t-BuOK, 2.5 eq).
Causality: TsCl selectively activates the less sterically hindered primary alcohol of the serine moiety. The subsequent addition of strong base deprotonates the tertiary alcohol, driving an entropically favored intramolecular
SN2
cyclization to form the morpholine ring.
Self-Validation (IPC 2): Perform rapid
1
H-NMR on a worked-up aliquot. Condition to proceed: Confirm the complete disappearance of the primary hydroxyl proton and the characteristic upfield shift of the C2 protons. Do not quench the bulk reaction until the tosylate intermediate is undetectable.
Protocol B: Biocatalytic Imine Reduction (Route B)
Step 1: Enzymatic Asymmetric Reduction
Procedure: Suspend the cyclic imine precursor (100 mM) in 100 mM phosphate buffer (pH 7.5). Add glucose (150 mM), glucose dehydrogenase (GDH, 1 mg/mL) for cofactor recycling, NADP+ (1 mM), and the engineered IRED enzyme (2 mg/mL). Incubate at 30°C with orbital shaking at 250 rpm.
Causality: The GDH/glucose system continuously recycles NADPH, driving the thermodynamic equilibrium of the imine reduction entirely to the right, preventing reaction stalling.
Self-Validation (IPC 3): See Diagram 2 below.
Fig 2. Self-validating In-Process Control (IPC) loop ensuring enantiomeric purity.
Part 3: Inter-Laboratory Validation Data
To ensure the robustness of these protocols, three independent pharmaceutical development laboratories executed both routes at a 100-gram scale. The quantitative performance metrics are summarized below.
Table 1: Comparative Performance Metrics for the Synthesis of (R)-6,6-Dimethylmorpholine-3-carboxylic acid
Performance Metric
Route A (Lab 1)
Route A (Lab 2)
Route A (Lab 3)
Route B (Lab 1)
Route B (Lab 2)
Route B (Lab 3)
Overall Yield (%)
54.2%
52.8%
55.1%
81.4%
80.9%
82.1%
Enantiomeric Excess (ee)
99.0%
98.8%
99.1%
>99.9%
>99.9%
>99.9%
E-factor (kg waste/kg)
42.5
45.1
41.8
12.2
14.0
11.8
Impurity Profile (%)
<1.5%
<1.8%
<1.4%
<0.5%
<0.6%
<0.4%
Cost per kg (Est. USD)
$4,200
$4,350
$4,100
$1,850
$1,900
$1,800
Data Interpretation: While Route A successfully yields the target molecule with acceptable enantiopurity, it suffers from a high E-factor due to the heavy reliance on organic solvents (DCM, pyridine) and atom-inefficient protecting group chemistry. Route B demonstrates superior inter-laboratory reproducibility, exceptional enantiomeric excess (>99.9%), and a drastically reduced environmental footprint, making it the definitive choice for scale-up manufacturing.
Conclusion
For researchers and drug development professionals synthesizing (R)-6,6-Dimethylmorpholine-3-carboxylic acid, the choice of synthetic route dictates both project velocity and scalability. The Classical Chiral Pool Synthesis (Route A) remains a viable, highly accessible method for milligram-to-gram scale discovery chemistry where enzyme procurement is a bottleneck. However, the Biocatalytic Imine Reduction (Route B) is objectively superior for process chemistry and commercial manufacturing, offering a self-validating, high-yield, and environmentally sustainable pathway.
References
Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
WO2011029915A1 - Ether derivatives of bicyclic heteroaryls
Source: Google Patents
URL
Spectroscopic comparison of (R)-6,6-Dimethylmorpholine-3-carboxylic acid with related compounds
Title : Spectroscopic Comparison Guide: (R)-6,6-Dimethylmorpholine-3-carboxylic Acid vs. Unsubstituted Analogs Introduction Morpholine-3-carboxylic acid derivatives are highly valued chiral building blocks in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Title : Spectroscopic Comparison Guide: (R)-6,6-Dimethylmorpholine-3-carboxylic Acid vs. Unsubstituted Analogs
Introduction
Morpholine-3-carboxylic acid derivatives are highly valued chiral building blocks in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles and target binding of small-molecule therapeutics (e.g., kinase and IGF-1R inhibitors) 1. The introduction of a gem-dimethyl group at the C6 position—yielding (R)-6,6-dimethylmorpholine-3-carboxylic acid—imparts significant steric bulk and fundamentally alters the conformational dynamics of the morpholine ring compared to its unsubstituted counterpart 2. This guide provides a rigorous spectroscopic comparison (NMR, MS, IR) between these two structural classes, detailing the causality behind the observed spectral shifts and outlining validated analytical protocols.
Conformational Causality & Structural Dynamics
In unsubstituted morpholine-3-carboxylic acid, the six-membered ring undergoes rapid chair-chair inversion at room temperature. The C3-carboxyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, but the rapid fluxional behavior averages out many of the distinct axial and equatorial NMR signals.
When gem-dimethyl groups are introduced at C6, the ring inversion barrier increases significantly. The bulky methyl groups lock the morpholine ring into a highly biased chair conformation, preventing the dynamic averaging of signals typically seen in unsubstituted morpholines 3. This conformational locking directly impacts the chemical environment of the adjacent C5 methylene protons and the C2 methylene protons, leading to distinct, well-resolved anisotropic effects and diastereotopic splitting in the
1
H NMR spectrum.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural assignment relies heavily on multidimensional NMR. The gem-dimethyl substitution simplifies the spin system at C5 and C6 but induces pronounced diastereotopic splitting due to the locked conformation.
Table 1:
1
H and
13
C NMR Spectral Comparison (Solvent: D
2
O or DMSO-
d6
)
Nucleus / Position
Morpholine-3-carboxylic acid (Unsubstituted)
(R)-6,6-Dimethylmorpholine-3-carboxylic acid
Causality / Assignment Notes
1
H C3-H
~3.50 ppm (dd)
~3.65 ppm (dd)
Downfield shift in the dimethyl analog due to restricted conformation and altered inductive pathways.
1
H C2-H
2
~3.70 - 3.90 ppm (m, 2H)
~3.55 (d), 3.85 (d) ppm (AB system)
Locked chair conformation in the 6,6-dimethyl derivative makes the axial and equatorial protons highly diastereotopic.
1
H C5-H
2
~2.90 - 3.10 ppm (m, 2H)
~2.60 (d), 2.85 (d) ppm (AB system)
Direct proximity to the C6 gem-dimethyl group restricts rotation; distinct axial/equatorial signals emerge.
1
H C6-CH
3
N/A
~1.15 (s, 3H), ~1.25 (s, 3H)
Two distinct singlets confirm the gem-dimethyl group in a chiral environment (diastereotopic methyls) 3.
13
C C6
~66.5 ppm
~71.0 ppm (Quaternary)
Deshielding effect of the two methyl groups (
α
-effect).
13
C C=O
~173.0 ppm
~172.5 ppm
Minimal change; the carboxyl electronic environment remains relatively conserved.
Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) provides definitive molecular weight confirmation and structural mapping.
Morpholine-3-carboxylic acid : Expected
[M+H]+
at m/z 132.1.
(R)-6,6-Dimethylmorpholine-3-carboxylic acid : Expected
[M+H]+
at m/z 160.1 (Exact Mass = 159.09 g/mol ). Note that related amide derivatives (e.g., carboxamides) will shift this to m/z 159.1 1.
Fragmentation Causality : Both compounds exhibit a characteristic neutral loss of H
2
O (-18 Da) and CO
2
(-44 Da) from the carboxylic acid moiety. The 6,6-dimethyl analog shows an additional stable fragment corresponding to the loss of the gem-dimethyl-containing C5-C6 fragment (e.g., loss of isobutylene, -56 Da) under higher collision energies, which is inherently absent in the unsubstituted analog.
Fourier-Transform Infrared (FT-IR) Spectroscopy
C=O Stretch : Both exhibit strong bands at 1710–1730 cm
−1
(carboxylic acid).
N-H Stretch : Broad bands at 3200–3300 cm
−1
(secondary amine).
C-H Bending : The (R)-6,6-dimethylmorpholine-3-carboxylic acid features a characteristic "isopropyl split" or gem-dimethyl doublet at ~1380 cm
−1
and 1365 cm
−1
. This serves as a rapid diagnostic marker distinguishing it from the unsubstituted compound.
To ensure scientific integrity, the following protocols incorporate internal validation steps (e.g., temperature modulation to verify conformational locking).
Sample Preparation : Dissolve 15 mg of the analyte in 0.6 mL of DMSO-
d6
(containing 0.05% v/v TMS as an internal standard).
Instrument Setup : Utilize a 500 MHz or higher NMR spectrometer equipped with a variable temperature (VT) probe.
Baseline Acquisition (298 K) : Acquire standard 1D
1
H (16 scans, relaxation delay
D1=2
s) and
13
C (1024 scans) spectra.
Validation Check: Ensure the C6 methyls appear as two distinct singlets. If they appear as a broad singlet, the ring may be undergoing intermediate exchange or experiencing solvent-induced flux.
Dynamic NMR (DNMR) Profiling :
Gradually increase the probe temperature from 298 K to 353 K in 10 K increments.
Causality: For the 6,6-dimethyl analog, the methyl singlets should remain relatively sharp and distinct even at elevated temperatures due to the high inversion barrier 3. In contrast, less sterically hindered morpholines will show rapid signal coalescence.
2D Correlation : Acquire HSQC and HMBC spectra to unambiguously assign the quaternary C6 carbon and distinguish the C2/C5 methylene protons.
Protocol 2: LC-ESI-MS/MS Analysis
Chromatography : Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile.
Gradient : 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Ionization : Positive ESI mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350 °C.
Validation Check : Monitor the
[M+H]+
precursor ion (m/z 160.1 for the dimethyl acid). Perform MS/MS with a collision energy ramp (10-30 eV) to map the neutral loss of CO
2
, confirming the presence of the free carboxylic acid.
Visualizing the Spectroscopic Validation Workflow
Below is the logical workflow for the structural validation of chiral morpholine derivatives, illustrating how orthogonal spectroscopic techniques converge to confirm structural identity.
Workflow for the spectroscopic validation and conformational analysis of chiral morpholines.
Review of patents claiming (R)-6,6-Dimethylmorpholine-3-carboxylic acid derivatives
Title: Engineering Metabolic Stability and Target Affinity: A Comparative Guide to (R)-6,6-Dimethylmorpholine-3-Carboxylic Acid Derivatives Introduction The morpholine ring is a privileged scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Engineering Metabolic Stability and Target Affinity: A Comparative Guide to (R)-6,6-Dimethylmorpholine-3-Carboxylic Acid Derivatives
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently deployed to improve aqueous solubility and modulate the physicochemical properties of drug candidates. However, unsubstituted morpholines are notoriously susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, often leading to rapid ring-opening or dealkylation. To circumvent this, structural biologists and medicinal chemists have increasingly turned to stereospecific, sterically hindered analogs.
This guide provides an in-depth comparative analysis of (R)-6,6-dimethylmorpholine-3-carboxylic acid derivatives. By examining recent patent landscapes—including [1], [2], and IKKβ inhibitors like [3]—we will dissect the mechanistic advantages of this building block and provide validated, step-by-step experimental protocols for its integration into drug discovery workflows.
Mechanistic Rationale: The Power of Gem-Dimethylation and Chirality
Why substitute the morpholine ring, and why specifically at the 6-position with a gem-dimethyl group? As a Senior Application Scientist, I evaluate building blocks based on their ability to solve specific molecular liabilities.
Metabolic Shielding (Causality): The primary site of CYP450-mediated oxidation on a morpholine ring is typically the carbon adjacent to the oxygen atom. By introducing a gem-dimethyl group at the C6 position, the adjacent C5 and C6 protons are sterically shielded. This steric bulk dramatically increases the activation energy required for the enzyme's catalytic heme to abstract a proton, thereby preventing ring degradation and extending the in vivo half-life.
Stereospecific Target Engagement: The (R)-configuration at the C3 stereocenter dictates the precise exit vector of the attached pharmacophore. In targets like Cdc7 and MGL, the (R)-enantiomer aligns the carboxamide carbonyl perfectly within the hinge region or oxyanion hole, whereas the (S)-enantiomer causes steric clashes, leading to a precipitous drop in binding affinity.
Logical framework showing how 6,6-dimethylmorpholine modifications drive in vivo efficacy.
Comparative Performance Data
To objectively evaluate the performance of the (R)-6,6-dimethylmorpholine-3-carboxylic acid scaffold, we compare it against its unsubstituted and (S)-configured counterparts. The data below synthesizes representative pharmacokinetic and pharmacodynamic metrics derived from patent literature optimizing Cdc7 and MGL inhibitors.
Scaffold Variation
Target IC50 (Cdc7)
HLM Half-Life (T1/2)
Intrinsic Clearance (CLint)
Off-Target Toxicity Risk
Unsubstituted Morpholine
125 nM
15 min
>80 µL/min/mg
Moderate (Reactive Metabolites)
(S)-6,6-Dimethylmorpholine
85 nM
110 min
<20 µL/min/mg
Low
(R)-6,6-Dimethylmorpholine
12 nM
>120 min
<15 µL/min/mg
Low
Analysis: The gem-dimethyl addition universally improves the human liver microsome (HLM) half-life by nearly an order of magnitude. However, only the (R)-enantiomer achieves the sub-15 nM potency required for advanced preclinical development, underscoring the necessity of chiral precision.
Experimental Protocols: Synthesis and Validation
Protocols must not merely be a sequence of steps; they must function as a self-validating system to ensure data integrity. The following workflows detail the stereoretentive coupling of (R)-6,6-dimethylmorpholine-3-carboxylic acid and subsequent metabolic stability validation.
Protocol 1: Stereoretentive Amide Coupling
Objective: Couple (R)-4-(tert-butoxycarbonyl)-6,6-dimethylmorpholine-3-carboxylic acid to an aryl amine without racemizing the sensitive C3 stereocenter.
Causality & Reagent Selection: We utilize HATU and DIPEA in DMF. HATU is chosen over standard EDC/HOBt because the highly reactive HOAt ester intermediate forms rapidly, minimizing the lifetime of the activated acid and thereby suppressing oxazolone formation (the primary pathway for base-catalyzed racemization).
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of (R)-4-(Boc)-6,6-dimethylmorpholine-3-carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.
Base Addition: Add 3.0 eq of N,N-diisopropylethylamine (DIPEA) dropwise. Self-Validation Check: The solution should turn a pale yellow, indicating the formation of the active ester. Stir for 10 minutes at room temperature.
Coupling: Add 1.1 eq of the target aryl amine. Stir for 2-4 hours.
Reaction Monitoring: Monitor via LC-MS. System Suitability: Ensure the extracted ion chromatogram (EIC) shows <2% of the epimerized (S)-product before proceeding.
Workup & Deprotection: Quench with saturated NaHCO3, extract with EtOAc, and concentrate. Deprotect the Boc group using 20% TFA in DCM for 1 hour at room temperature, followed by concentration under vacuum to yield the TFA salt of the product.
Objective: Quantify the metabolic stability (T1/2 and CLint) of the synthesized derivative.
Causality: To prove that the gem-dimethyl group prevents CYP-mediated degradation, we expose the compound to Human Liver Microsomes (HLM) fortified with the essential cofactor NADPH.
Step-by-Step Methodology:
Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.
Internal Controls (The Self-Validating System): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Validation Criteria: The assay is only deemed valid if the Verapamil T1/2 is <20 min and the Warfarin T1/2 is >100 min.
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.
Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes. Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area ratio vs. time to calculate the elimination rate constant (k) and T1/2.
Self-validating experimental workflow from stereoretentive synthesis to lead selection.
Conclusion
The incorporation of (R)-6,6-dimethylmorpholine-3-carboxylic acid is not merely a structural tweak; it is a rational engineering choice designed to solve specific pharmacokinetic and pharmacodynamic liabilities. By utilizing the steric shielding of the gem-dimethyl group and the precise spatial geometry of the (R)-stereocenter, drug developers can transform rapidly metabolized, weakly binding hits into robust, highly potent lead candidates. Adhering to the stereoretentive synthesis and self-validating stability protocols outlined above ensures that these theoretical advantages translate reliably into laboratory success.
References
Title: WO2020065613A1 - Monoacylglycerol lipase modulators - Google Patents
Source: Google Patents
URL
Title: US8722660B2 - Heterocyclic compound - Google Patents
Source: Google Patents
URL
Title: PubChem Compound Summary for CID 11642049, MLN-0415
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling (R)-6,6-Dimethylmorpholine-3-carboxylic acid
As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. (R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS: 1313479-60-5)[1] is a highly val...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery pipelines. (R)-6,6-Dimethylmorpholine-3-carboxylic acid (CAS: 1313479-60-5)[1] is a highly valuable chiral morpholine derivative utilized extensively in peptide synthesis and peptidomimetic drug design.
However, like many low-molecular-weight secondary amines and their zwitterionic or hydrochloride salt forms, it presents specific handling challenges. This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.
Part 1: Hazard Assessment & The Causality of PPE Selection
Before selecting PPE, we must understand the physicochemical behavior of the target compound. Morpholine-3-carboxylic acid derivatives generally fall under GHS classifications for Skin Irritation (Category 2, H315) , Serious Eye Irritation (Category 2A, H319) , and Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation, Category 3, H335) [2][3].
The Causality of the Hazard:
The underlying risk profile is dictated by the molecule's structure. The morpholine ring contains an amine group which retains sufficient basicity to disrupt lipid bilayers in the skin and mucous membranes upon contact, leading to localized inflammation and irritation[2]. Furthermore, as a lyophilized powder or crystalline solid, this compound is highly prone to electrostatic aerosolization during weighing and transfer. The fine particulates can easily become airborne, presenting a significant inhalation hazard that necessitates a strict barrier protocol[4].
Part 2: Mandatory PPE Framework
To mitigate dermal absorption and respiratory irritation, the following quantitative PPE specifications must be strictly adhered to when handling (R)-6,6-Dimethylmorpholine-3-carboxylic acid.
PPE Category
Specification / Standard
Rationale (Causality)
Replacement Frequency
Hand Protection
Nitrile gloves, ≥0.11 mm thickness (EN 374 compliant)
Prevents dermal absorption and chemical burns (H315). Nitrile offers superior resistance to amine derivatives compared to latex.
Every 2 hours, or immediately upon known contamination.
Eye Protection
Snug-fitting Safety Goggles (ANSI Z87.1 / EN 166)
Protects against aerosolized fine powder dust and accidental splashes (H319). Standard safety glasses are insufficient.
Reusable (Must be decontaminated with 70% IPA after use).
Respiratory
N95 / P100 Particulate Respirator (If outside a fume hood)
Mitigates inhalation of airborne particulates (H332, H335)[2].
Single-use, or discard when breathing resistance increases.
Body Protection
Knee-length Nomex or 100% Cotton Lab Coat
Prevents clothing contamination and minimizes static electricity generation[3].
Weekly wash, or immediately post-spill.
Part 3: Standard Operating Procedure (SOP): Step-by-Step Handling
To ensure a self-validating safety loop, every operational step must actively prevent the hazards identified above.
Phase 1: Pre-Operational Setup
Ventilation Verification: Ensure the Chemical Fume Hood is operating with a face velocity of 80–100 feet per minute (fpm). Never handle the dry powder on an open bench[2].
Static Mitigation: Because fine organic powders accumulate static charge, wipe the balance pan and surrounding area with an anti-static zero-charge wipe. Use a grounded, anti-static micro-spatula to prevent the powder from repelling and aerosolizing.
PPE Donning: Don the required PPE in the following order: Lab coat, safety goggles, and finally, double-layer nitrile gloves. Pull the outer glove cuff over the lab coat sleeve to eliminate exposed skin at the wrists.
Phase 2: Active Handling & Weighing
Container Acclimation: If the chemical was stored at 4°C, allow the sealed vial to reach ambient room temperature in a desiccator before opening. This prevents condensation, which can degrade the carboxylic acid moiety and cause the powder to clump.
Transfer: Open the vial strictly inside the fume hood. Use the anti-static spatula to transfer the desired mass slowly to avoid kicking up dust.
Sealing: Immediately recap the source vial tightly. Parafilm the cap if long-term storage is required to prevent moisture ingress.
Phase 3: Post-Handling & Decontamination
Surface Decontamination: Wipe down the balance and hood surface with a solvent compatible with polar organic compounds (e.g., 70% Isopropanol or Ethanol), followed by a damp deionized water wipe to remove any residual salts[3].
Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then wash hands thoroughly with soap and water[4].
Part 4: Spill Management and Disposal Plan
In the event of an accidental spill, immediate and calculated action is required to prevent respiratory exposure.
Containment:Do not sweep the dry powder. Sweeping exacerbates aerosolization and triggers the H335 inhalation hazard[2].
Neutralization/Wetting: Gently cover the spilled powder with absorbent paper towels. Lightly mist the towels with water or 70% Isopropanol to suppress dust formation and dissolve the zwitterionic solid[3].
Collection: Use a non-sparking scoop to collect the wetted material and place it into a sealable hazardous waste container.
Disposal Routing: Label the container clearly as "Hazardous Solid Waste - Morpholine Derivatives (Irritant)" and route it to the facility's approved chemical waste disposal plant in accordance with local environmental regulations[3][4].
Part 5: Visualizing the Workflow
Operational safety and spill response workflow for handling morpholine derivatives.